molecular formula C11H11ClO3 B3337612 Methyl 4-(4-chlorophenyl)-4-oxobutanoate CAS No. 7148-01-8

Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B3337612
CAS No.: 7148-01-8
M. Wt: 226.65 g/mol
InChI Key: SLONBSAYACJVRR-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(4-chlorophenyl)-4-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(4-chlorophenyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-chlorophenyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLONBSAYACJVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282469
Record name methyl 4-(4-chlorophenyl)-4-oxobutanoate
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Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7148-01-8
Record name NSC26054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26054
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7148-01-8
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Technical Profile: Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8), also known as Methyl 3-(4-chlorobenzoyl)propionate , is a specialized keto-ester intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural core—a 4-chlorobenzoyl moiety linked to a butyrate chain—makes it a critical precursor for


-aminobutyric acid (GABA)  analogs, most notably the muscle relaxant Baclofen .

This guide details the physicochemical properties, synthetic pathways, pharmaceutical applications, and safety protocols for this compound, designed for researchers and process chemists optimizing synthetic routes for aryl-butyric acid derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 7148-01-8
IUPAC Name Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Synonyms Methyl 3-(4-chlorobenzoyl)propionate; 4-(4-Chlorophenyl)-4-oxobutyric acid methyl ester
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
SMILES COC(=O)CCC(=O)c1ccc(Cl)cc1
Appearance Off-white to pale yellow crystalline solid
Melting Point 47–56 °C (Lit.[1] range varies slightly by purity)
Boiling Point ~160–165 °C at 2 mmHg (Predicted)
Density ~1.22 g/cm³ (Predicted)
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate; Insoluble in Water

Synthetic Pathways & Mechanism[9]

The industrial synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate typically follows a two-stage process: a Friedel-Crafts Acylation followed by Fischer Esterification . This route is preferred for its high yield and the availability of low-cost starting materials (Succinic anhydride and Chlorobenzene).

Primary Synthetic Route
  • Friedel-Crafts Acylation: Succinic anhydride reacts with chlorobenzene in the presence of anhydrous Aluminum Chloride (

    
    ). The Lewis acid activates the anhydride, facilitating electrophilic aromatic substitution at the para-position of the chlorobenzene ring. This yields the intermediate 3-(4-chlorobenzoyl)propionic acid  (CAS 3956-07-6).
    
  • Esterification: The free acid is refluxed with methanol and a catalytic amount of sulfuric acid (or thionyl chloride) to generate the methyl ester.

Reaction Mechanism Diagram

The following diagram illustrates the activation of succinic anhydride and the subsequent esterification step.

G Succinic Succinic Anhydride Intermediate_Complex Acylium Ion Complex Succinic->Intermediate_Complex Ring Opening Chlorobenzene Chlorobenzene Chlorobenzene->Intermediate_Complex Nucleophilic Attack AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate_Complex Activation Acid_Interm 3-(4-chlorobenzoyl) propionic acid (CAS 3956-07-6) Intermediate_Complex->Acid_Interm Hydrolysis/Workup Product Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (CAS 7148-01-8) Acid_Interm->Product Fischer Esterification Methanol Methanol / H+ Methanol->Product

Figure 1: Synthetic pathway from commodity chemicals to the target methyl ester.

Pharmaceutical Applications

The primary utility of CAS 7148-01-8 lies in its role as a "protected" intermediate. While the free acid form is often the direct precursor, the methyl ester offers superior solubility profile and purification characteristics (crystallization) in multi-step synthesis.

Synthesis of Baclofen

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a standard treatment for muscle spasticity. The methyl ester serves as a key scaffold in several "second-generation" synthetic routes designed to avoid the harsh conditions of the original synthesis.

  • Pathway: The keto-group of the ester undergoes condensation (e.g., with hydroxylamine to form an oxime) or reductive amination. The ester group is subsequently hydrolyzed to the acid.

  • Advantage: Using the ester prevents side reactions involving the free carboxylic acid during the nitrogen-insertion step (such as unwanted amide formation).

Agrochemicals & Other APIs
  • Indanone Derivatives: Intramolecular cyclization of the acid/ester chain can yield substituted indanones, which are pharmacophores in various anti-inflammatory agents.

  • Fungicides: The 4-chlorobenzoyl moiety is a common motif in agricultural fungicides; this ester serves as a modular building block for introducing this group.

Analytical Characterization

Validating the identity of CAS 7148-01-8 requires confirming the presence of both the methyl ester and the ketone, as well as the para-substituted aromatic ring.

Predicted H NMR Spectrum (CDCl , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.92 Doublet (

Hz)
2HAr-H (Ortho to C=O)
7.44 Doublet (

Hz)
2HAr-H (Meta to C=O)
3.70 Singlet3H

(Methyl Ester)
3.28 Triplet (

Hz)
2H

(Alpha to Ketone)
2.75 Triplet (

Hz)
2H

(Alpha to Ester)
Infrared (IR) Spectroscopy
  • 1735 cm⁻¹: Strong stretch, characteristic of the Ester C=O .

  • 1685 cm⁻¹: Strong stretch, characteristic of the Aryl Ketone C=O .

  • 1590 cm⁻¹: Aromatic C=C skeletal vibrations.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation / Causes serious eye irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Precautionary Protocols
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) if storing for extended periods, as esters can hydrolyze in the presence of moisture.

  • Spill Response: Sweep up solid spills to avoid dust generation. Wash surface with ethanol followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Organic Syntheses. Succinic Anhydride and Friedel-Crafts Acylation General Procedures. (Analogous chemistry reference). Retrieved from [Link]

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-(4-chlorophenyl)-4-oxobutanoate: Technical Guide for Drug Development Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers

Structural Analysis, Synthesis, and Pharmaceutical Applications

Chemical Identity & Structural Analysis[1][2][3][4]

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a critical intermediate in organic synthesis, serving as a pharmacophore scaffold for various anti-inflammatory agents, enzyme inhibitors, and agrochemicals.[1] It belongs to the class of


-keto esters , characterized by a reactive ketone and an ester functionality separated by an ethylene bridge.
Property Data
IUPAC Name Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Alternative Names Methyl 3-(4-chlorobenzoyl)propionate; Methyl 4-(p-chlorophenyl)-4-oxobutanoate
CAS Number 7148-01-8
Molecular Formula C

H

ClO

Molecular Weight 226.66 g/mol
SMILES COC(=O)CCC(=O)c1ccc(Cl)cc1
InChI Key SLONBSAYACJVRR-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule possesses three distinct reactive centers essential for medicinal chemistry:

  • Aryl Chloride: Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution under specific conditions.

  • Ketone Carbonyl: Susceptible to reduction (to alcohols/methylenes), Grignard addition, or reductive amination.

  • Methyl Ester: Acts as a protected carboxylic acid or an electrophile for amidation/transesterification.

Synthetic Pathways & Mechanism

The industrial and laboratory standard for synthesizing this compound relies on a two-step sequence: Friedel-Crafts Acylation followed by Fischer Esterification . This route is preferred for its scalability and the availability of low-cost starting materials (chlorobenzene and succinic anhydride).

Reaction Workflow Diagram

SynthesisPathway Start1 Chlorobenzene (C6H5Cl) Intermediate 3-(4-Chlorobenzoyl)propionic Acid (Solid Intermediate) Start1->Intermediate Friedel-Crafts Acylation (DCM, Reflux) Start2 Succinic Anhydride (C4H4O3) Start2->Intermediate Friedel-Crafts Acylation (DCM, Reflux) Product Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Target Ester) Intermediate->Product Fischer Esterification (Reflux) Reagent1 AlCl3 / Lewis Acid Reagent1->Intermediate Reagent2 MeOH / H2SO4 Reagent2->Product

Figure 1: Two-step synthetic pathway from commodity chemicals to the target methyl ester.

Mechanistic Insight
  • Electrophilic Aromatic Substitution (EAS): Aluminum chloride (

    
    ) complexes with succinic anhydride to generate an acylium ion-like electrophile. The chlorobenzene ring, although deactivated by the chloro group, directs the incoming electrophile to the para position due to resonance donation of the chlorine lone pair, minimizing steric hindrance compared to the ortho position.
    
  • Esterification: The resulting carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid.[2] The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by methanol.

Experimental Protocols

Safety Warning: Aluminum chloride is water-reactive. Thionyl chloride (if used) releases toxic gases. Perform all reactions in a fume hood.

Step 1: Synthesis of 3-(4-Chlorobenzoyl)propionic Acid[3]
  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.[4]

  • Reagents: Charge the flask with Succinic Anhydride (10.0 g, 100 mmol) and anhydrous Aluminum Chloride (29.3 g, 220 mmol).

  • Solvent: Add Chlorobenzene (50 mL) carefully. Note: Chlorobenzene acts as both reactant and solvent.

  • Reaction: Heat the mixture to 60°C for 2 hours. Evolution of HCl gas will occur.

  • Quench: Cool the mixture to 0°C. Slowly pour the reaction mass into a mixture of ice (200 g) and concentrated HCl (25 mL) to decompose the aluminum complex.

  • Isolation: Filter the precipitated solid. Wash with cold water (2 x 50 mL) and hexanes. Recrystallize from ethanol/water to yield the acid intermediate.

    • Target Yield: ~85%

    • Appearance: White crystalline solid.

Step 2: Esterification to Methyl 4-(4-chlorophenyl)-4-oxobutanoate
  • Setup: 250 mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve the acid intermediate (10.0 g) in Methanol (100 mL). Add concentrated Sulfuric Acid (1.0 mL) dropwise.

  • Conditions: Reflux for 6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, recrystallize from hexane/ether.
    • Target Yield: ~90%[5]

    • Melting Point: 52–56 °C.

Physicochemical Properties & Characterization
PropertyValue/Description
Physical State Off-white to white crystalline solid
Melting Point 52–56 °C
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Predicted LogP ~2.5

H NMR (CDCl

, 400 MHz)

7.92 (d, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 3.70 (s, 3H, OMe), 3.28 (t, 2H, CH

), 2.75 (t, 2H, CH

)
IR Spectrum 1735 cm

(Ester C=O), 1685 cm

(Ketone C=O)
Pharmaceutical & Research Applications[5][6][12][13]

This compound acts as a versatile "chassis" in drug discovery.[1][2][6] Its primary utility lies in its ability to be transformed into complex heterocyclic scaffolds or reduced to bioactive butyric acid derivatives.

Application Logic Tree

Applications Core Methyl 4-(4-chlorophenyl)-4-oxobutanoate Red Reduction Core->Red Cycl Cyclization Core->Cycl Sub Nucleophilic Subst. Core->Sub Butyric 4-(4-chlorophenyl)butanoic acid (GABA analogs) Red->Butyric Indanone Chloro-substituted Indanones/Tetralones Cycl->Indanone Hetero Pyridazinones (NSAID scaffolds) Sub->Hetero KMO KMO Inhibitors (Neurodegenerative research) Butyric->KMO NSAID Anti-inflammatory Agents (e.g., Fenbufen analogs) Hetero->NSAID

Figure 2: Retrosynthetic utility of the scaffold in generating bioactive libraries.

  • NSAID Development: The parent acid structure mimics Fenbufen (which has a biphenyl group). The 4-chloro analog is investigated for COX inhibition and as a precursor to pyridazinone-based anti-inflammatories via reaction with hydrazine.

  • KMO Inhibitors: Derivatives of aryl-oxobutanoates are studied as inhibitors of Kynurenine 3-monooxygenase (KMO) , a target for neurodegenerative diseases (Huntington's, Alzheimer's). The 4-chlorophenyl group provides essential lipophilic interactions within the enzyme's active site.

  • Agrochemicals: The scaffold is used in the synthesis of plant growth regulators and herbicides, leveraging the stability of the chlorinated aromatic ring.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from .

  • Sigma-Aldrich. Methyl 4-(4-chlorophenyl)-4-oxobutanoate Product Sheet. Retrieved from .

  • Chem-Impex International. Methyl-4-(4-chlorophenyl)-4-oxobutanoate Applications. Retrieved from .

  • PrepChem. Synthesis of 3-(4-chlorobenzoyl)propionic acid. (Parent acid protocol).[3] Retrieved from .

Sources

Methyl 4-(4-chlorophenyl)-4-oxobutanoate: Physicochemical Profiling, Synthesis, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical scale-up and active pharmaceutical ingredient (API) route scouting, I frequently evaluate the strategic viability of early-stage building blocks. The efficiency of downstream drug development heavily relies on the purity, reactivity, and structural predictability of these intermediates. Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a quintessential bifunctional intermediate. Featuring both a halogenated aromatic system and a versatile ester moiety, it serves as a critical linchpin in the synthesis of complex heterocycles, anti-inflammatory agents, and agrochemicals.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and maps its diverse applications across modern chemical research.

Physicochemical Profiling and Structural Analysis

Before integrating any intermediate into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The molecular weight and formula of a building block directly dictate its "budget" within Lipinski’s Rule of Five for the final API.

According to1, methyl 4-(4-chlorophenyl)-4-oxobutanoate possesses a molecular weight of 226.66 g/mol and a molecular formula of C11H11ClO3[1]. Its low molecular weight ensures that subsequent derivatization does not prematurely push the final drug candidate into a non-druglike chemical space.

Quantitative Data Summary
PropertyValueCausality / Significance in Research
Molecular Formula C11H11ClO3[1]Provides a para-chloro-substituted aromatic ring and a methyl ester, enabling orthogonal reactivity (e.g., cross-coupling vs. condensation).
Molecular Weight 226.66 g/mol [1]Optimal size for a starting fragment; allows for extensive structural elaboration while maintaining favorable pharmacokinetics.
CAS Number 7148-01-8[1]The definitive registry number required for precise procurement, regulatory documentation, and safety compliance.
Melting Point 47–56 °C[1]Indicates a low-melting solid. It must be stored at 2–8 °C to prevent degradation, clumping, or ester hydrolysis over time[2].
Appearance Off-white crystals[1]Serves as a primary visual indicator of purity. Significant discoloration (yellowing/browning) implies oxidation or residual metallic impurities from upstream catalysis.

Mechanistic Synthesis & Self-Validating Protocols

To guarantee reproducibility and high yield, the synthesis of methyl 4-(4-chlorophenyl)-4-oxobutanoate is typically executed via a two-step sequence: a Friedel-Crafts succinoylation followed by a Fischer esterification[3]. Every step in this protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the reaction before proceeding.

Protocol Step 1: Friedel-Crafts Succinoylation

Objective: Synthesize the intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid (CAS: 3984-34-7).

  • Reagent Preparation: Suspend succinic anhydride in an excess of chlorobenzene. Causality: Chlorobenzene acts as both the reactant and the solvent, driving the reaction forward while managing the exotherm.

  • Lewis Acid Activation: Slowly add anhydrous aluminum chloride (AlCl₃) in portions at 0–5 °C. Causality: AlCl₃ is a strong Lewis acid that coordinates with the anhydride oxygen, generating a highly reactive acylium ion equivalent. The para-directing nature of the chlorine atom, combined with steric hindrance, ensures high regioselectivity.

  • Heating & Monitoring: Heat the mixture to 120 °C for 4 hours[3].

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the succinic anhydride spot disappears.

  • Quenching & Workup: Pour the mixture into ice-cold 1M HCl. Causality: The acidic aqueous quench breaks the rigid aluminum-product complex, precipitating the free carboxylic acid. Filter and wash with cold water.

  • Validation Check: The isolated intermediate must exhibit a melting point of 128–132 °C[4]. If the melting point is depressed, recrystallization from toluene is mandatory to remove ortho-isomers.

Protocol Step 2: Acid-Catalyzed Fischer Esterification

Objective: Convert the intermediate to methyl 4-(4-chlorophenyl)-4-oxobutanoate.

  • Reaction Setup: Dissolve the validated 4-(4-chlorophenyl)-4-oxobutanoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Equilibrium Shift: Reflux the mixture for 6–8 hours. Causality: Fischer esterification is an equilibrium-driven process. Using methanol as both solvent and reactant in vast excess leverages Le Chatelier's principle to drive the reaction to completion. H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity for methanolic attack.

  • Workup & Neutralization: Concentrate the mixture under reduced pressure, dissolve the residue in dichloromethane (DCM), and wash extensively with saturated sodium bicarbonate (NaHCO₃). Causality: The NaHCO₃ wash neutralizes the acid catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring the organic layer contains only the pure ester.

  • Final Validation: Evaporate the DCM to yield off-white crystals. Purity must be confirmed via HPLC (≥ 99%)[1].

SynthesisWorkflow Step1 Chlorobenzene + Succinic Anhydride Cat1 AlCl3 (Lewis Acid) Friedel-Crafts Step1->Cat1 Int 4-(4-chlorophenyl)- 4-oxobutanoic acid (CAS: 3984-34-7) Cat1->Int Electrophilic Aromatic Substitution Cat2 Methanol + H2SO4 Fischer Esterification Int->Cat2 Prod Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (CAS: 7148-01-8) Cat2->Prod Condensation (-H2O)

Caption: Synthetic workflow of Methyl 4-(4-chlorophenyl)-4-oxobutanoate via Friedel-Crafts and esterification.

Strategic Applications in Drug Discovery and Beyond

The true value of methyl 4-(4-chlorophenyl)-4-oxobutanoate lies in its structural versatility. The 1,4-dicarbonyl equivalence (a ketone and an ester separated by an ethylene bridge) makes it a prime candidate for condensation reactions, particularly in the synthesis of heterocycles like pyridazinones[3].

  • Pharmaceutical Development: It is heavily utilized as an intermediate in the creation of anti-inflammatory and analgesic drugs[1]. For instance, condensation with hydrazine hydrate yields 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, a core scaffold for numerous cardiovascular and anti-inflammatory APIs[3].

  • Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to the development of highly selective pesticides and herbicides that enhance crop protection[1].

  • Biochemical Research: In molecular biology, derivatives of this compound are explored as biochemical probes for enzyme inhibition and mapping metabolic pathways[1].

  • Material Science: The bifunctional nature of the molecule allows it to be used as a specialty monomer or additive in the development of advanced coatings and polymers requiring specific thermal or chemical resistance profiles[1].

ApplicationPathways Core Methyl 4-(4-chlorophenyl)-4-oxobutanoate Central Building Block Pharma Pharmaceutical APIs (Analgesics, Anti-inflammatory) Core->Pharma Heterocycle Synthesis Agro Agrochemicals (Herbicides, Pesticides) Core->Agro Active Formulation MatSci Material Science (Specialty Polymers) Core->MatSci Monomer Integration BioChem Biochemical Probes (Enzyme Inhibitors) Core->BioChem Metabolic Assays

Caption: Downstream applications of Methyl 4-(4-chlorophenyl)-4-oxobutanoate in various scientific domains.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized or procured material, a robust analytical suite is required:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify the ≥ 99% purity standard. A C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA) is recommended to separate the ester from any unreacted carboxylic acid.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (CDCl₃) will definitively show the methyl ester singlet at ~3.7 ppm, the methylene triplets of the succinyl bridge at ~2.7 and ~3.3 ppm, and the characteristic para-substituted aromatic doublet-of-doublets around 7.4 and 7.9 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield an[M+H]⁺ peak at m/z 227.1, with a distinct M+2 isotopic peak at 229.1 (approx. 33% intensity) confirming the presence of the single chlorine atom.

References

  • Title: Methyl-4-(4-chlorophenyl)
  • Title: Methyl 4-(4-chlorophenyl)
  • Title: 3-(4-Chlorobenzoyl)
  • Title: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" physical properties melting point

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-chlorophenyl)-4-oxobutanoate, with a Core Focus on Melting Point Determination

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical properties of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS No. 7148-01-8), a key intermediate in the pharmaceutical and agrochemical sectors.[1] The primary focus of this document is its melting point, a critical parameter for identity and purity assessment. We will delve into the reported values, the scientific principles underlying melting point determination, and present a validated, step-by-step protocol aligned with pharmacopeial standards for accurate and reproducible measurements. This guide is intended for researchers, quality control analysts, and drug development professionals who require a deep, practical understanding of this compound's thermal behavior.

Introduction and Physicochemical Profile

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile keto-ester compound utilized as a building block in the synthesis of a variety of more complex molecules, including anti-inflammatory agents and pesticides.[1] Its precise chemical structure dictates its physical properties, which are fundamental to its handling, reaction optimization, and purification. The melting point, in particular, serves as an initial, yet powerful, indicator of sample purity.

Summary of Physicochemical Data

The key identifying and physical properties of Methyl 4-(4-chlorophenyl)-4-oxobutanoate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 7148-01-8[1][2]
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.66 g/mol [1][3]
Appearance Off-white crystals / Solid[1]
Melting Point 52-53 °C (literature value)[2]
47-56 °C (observed range)[1]

In-Depth Analysis of Melting Point

The melting point of a pure crystalline solid is a distinct physical constant. It is the temperature at which the solid and liquid phases coexist in equilibrium.[4] For highly pure substances, this transition occurs over a very narrow temperature range, typically not exceeding 1°C.[4]

Interpreting the Reported Values

As noted in the table above, there are two distinct values reported for the melting point of Methyl 4-(4-chlorophenyl)-4-oxobutanoate: a sharp range of 52-53 °C and a broader range of 47-56 °C .[1][2]

  • The Literature Value (52-53 °C): This narrow range is indicative of a highly purified sample of the compound.[2] In a research or quality control setting, a result that aligns closely with this literature value provides strong evidence of the material's identity and high purity.

  • The Observed Range (47-56 °C): A wide melting range is a classic sign of the presence of impurities.[1][5] Impurities disrupt the crystalline lattice of the solid, which reduces the amount of energy required to break it down.[6] This phenomenon, known as melting point depression , results in two observable effects: a lowering of the initial melting temperature and a broadening of the range over which the substance melts.[6] Therefore, a sample exhibiting a melting range of 47-56 °C would be considered impure and may require further purification, such as recrystallization, before use in sensitive applications.

The relationship between purity and melting point is a foundational concept in organic chemistry, visually represented in the phase diagram below.

G Figure 1: Purity vs. Melting Point Phase Diagram cluster_0 x_axis y_axis x_label Composition (% Compound A / % Compound B) x_tick_100 0% A 100% B e_point_label Eutectic Point y_tick_a MP of A A A y_tick_a->A y_tick_b MP of B B y_tick_b->B y_tick_e Te E y_tick_e->E B->E A->E origin origin pure_a_label Pure A pure_b_label Pure B liquid_region Liquid Phase solid_liquid_region_a Solid A + Liquid solid_liquid_region_b Solid B + Liquid solid_region Solid A + Solid B

Caption: Phase diagram illustrating melting point depression.

Authoritative Protocol: Melting Point Determination (USP <741> Class Ia)

To ensure accuracy and inter-laboratory reproducibility, melting point determination should follow a standardized protocol. The United States Pharmacopeia (USP) General Chapter <741> provides such a methodology.[7][8] The following is a detailed workflow based on the procedure for Class Ia substances.[8][9]

Apparatus

A suitable apparatus consists of a controlled heating block, a calibrated thermometer or temperature sensor, a viewing lens, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[8]

Experimental Workflow

The process from sample preparation to final determination follows a logical and crucial sequence to ensure data integrity.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording prep1 Ensure Sample is Dry (e.g., vacuum desiccator) prep2 Grind to a Fine Powder (using mortar and pestle) prep1->prep2 Homogenization load1 Tap open end of capillary into the powdered sample prep2->load1 load2 Invert and tap closed end on a hard surface to pack load1->load2 load3 Achieve packed column height of 2.5-3.5 mm load2->load3 measure1 Place capillary in heating block load3->measure1 measure2 Set start temp ~10°C below expected MP measure1->measure2 measure3 Heat at a controlled rate (1 ± 0.5 °C/minute) measure2->measure3 measure4 Observe and Record Temperatures measure3->measure4 record1 T1: Onset of Melting (definite collapse of column) measure4->record1 record3 Report as Melting Range (T1 - T2) record1->record3 record2 T2: Clear Point (substance is completely liquid) record2->record3

Caption: Standardized workflow for melting point determination.

Detailed Step-by-Step Methodology
  • Sample Preparation: The substance must be thoroughly dried and in the form of a fine powder to ensure uniform heat transfer.[10] If the sample consists of coarse crystals, it should be gently ground using a mortar and pestle.[10]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[5] Turn the tube upright and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[5] Repeat until a tightly packed column of 2.5-3.5 mm is achieved.[9]

  • Instrument Setup and Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10°C below the expected melting point (for this compound, a starting temperature of ~42°C is appropriate).

    • Initiate heating. Once the temperature is within 5°C of the expected melting point, the heating rate must be slowed to a controlled rate of 1 ± 0.5 °C per minute.[8][9] A rapid heating rate can lead to an erroneously wide and elevated melting range.[5]

  • Observation and Recording:

    • Onset of Melting (T1): Record the temperature at which the column of the substance is first observed to definitively collapse against the side of the capillary tube.[9] This marks the beginning of the melting range.

    • Clear Point / End of Melting (T2): Record the temperature at which the substance becomes completely liquid.[8]

    • The final result is reported as the melting range from T1 to T2.

Confirmatory Identification: Mixed Melting Point

If an authentic reference standard of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is available, a mixed melting point determination can be performed as a highly reliable confirmation of identity.[8] This involves intimately mixing equal parts of the test sample and the reference standard and determining the melting point of the mixture.

  • No Depression: If the melting point of the mixture is sharp and undepressed (i.e., matches that of the individual components), it provides strong evidence that the test sample is identical to the reference standard.[4]

  • Depression Observed: If the mixture melts at a lower temperature and over a broader range, the two compounds are not identical.[4]

Conclusion

The melting point is a fundamental and highly informative physical property of Methyl 4-(4-chlorophenyl)-4-oxobutanoate. The literature value of 52-53 °C represents the target for a pure substance. Any significant deviation or broadening of this range, such as the reported 47-56 °C , strongly indicates the presence of impurities and may necessitate further purification. Adherence to a standardized protocol, such as that outlined in USP <741>, is paramount for obtaining accurate, reproducible, and defensible results in a regulated or research environment. This ensures not only the correct identification of the material but also provides a reliable measure of its purity, which is critical for its successful application in drug development and chemical synthesis.

References

  • CAS RN 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate | MFCD09475505. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [Link]

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem. [Link]

  • Melting point determination - A.KRÜSS Optronic. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. [Link]

  • DETERMINATION OF MELTING POINTS - Mettler Toledo. [Link]

  • Experiment name / Determination of melting point Experimental Procedures. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

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"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" solubility characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Process Engineering of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Executive Summary & Chemical Context

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (also referred to as Methyl 3-(4-chlorobenzoyl)propionate) is a critical pharmacophore intermediate. It serves as the structural backbone for the synthesis of "blockbuster" antihistamines, specifically the Fexofenadine and Terfenadine class, as well as various butyrophenone neuroleptics.

From a process engineering standpoint, this molecule presents a specific challenge: a low melting point (52–53°C) combined with moderate lipophilicity (LogP ~2.4). This thermal fragility dictates that standard high-temperature solubility enhancement strategies often fail, leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

This guide moves beyond basic data to provide a decision-making framework for handling this ester, ensuring high purity (>98%) and optimal yield during scale-up.

Physicochemical Profile

Understanding the fundamental constants is the first step in designing a solubility protocol. The low melting point is the Critical Process Parameter (CPP) here.

PropertyValueEngineering Implication
IUPAC Name Methyl 4-(4-chlorophenyl)-4-oxobutanoateTarget Molecule
CAS Registry 7148-01-8Verification Standard
Molecular Weight 226.66 g/mol Stoichiometric calculations
Melting Point 52–53 °C CRITICAL: Process temperatures must remain <45°C to avoid oiling out.[1]
LogP (Predicted) ~2.4Lipophilic; poor water solubility.
H-Bond Donors 0No active proton donation; limited solubility in pure water.
H-Bond Acceptors 3 (Ester + Ketone)Good solubility in alcohols via H-bonding.

Solubility Thermodynamics & Solvent Selection

As an ester with a chlorophenyl tail, the molecule follows "Like Dissolves Like" but with a thermal ceiling.

Solubility Categorization
  • Class I: High Solubility (Good Solvents)

    • Dichloromethane (DCM), Ethyl Acetate, Acetone, THF.

    • Use Case: These are excellent for extraction but poor for crystallization because the compound is too soluble, requiring excessive evaporation (energy intensive) or extremely low temperatures to precipitate.

  • Class II: Temperature-Dependent Solubility (Crystallization Solvents)

    • Methanol, Ethanol, Isopropanol.

    • Use Case: The ideal balance. The ester dissolves readily at 40°C but solubility drops significantly at 0–5°C. The hydroxyl group of the solvent interacts with the ester/ketone oxygens.

  • Class III: Anti-Solvents

    • Water, Hexanes, Heptane.

    • Use Case: Used to force precipitation. Water is the most effective anti-solvent when paired with Methanol or Ethanol.

The "Oiling Out" Danger Zone

Because the melting point (53°C) is lower than the boiling point of many common solvents (Water: 100°C, Ethanol: 78°C, Heptane: 98°C), you cannot simply "boil to dissolve." If you heat a suspension in water/heptane to 60°C, the solid will melt into an immiscible oil droplet before it dissolves. Upon cooling, this oil solidifies into an amorphous, impure gum rather than a crystalline lattice.

Rule of Thumb: Dissolution temperature must be kept between 35°C and 45°C .

Visualization: Solubility & Purification Logic

The following diagram outlines the decision logic for solvent selection based on the specific impurity profile and thermal constraints.

SolubilityLogic Start Crude Methyl 4-(4-chlorophenyl)-4-oxobutanoate CheckImpurity Identify Dominant Impurity Start->CheckImpurity AcidImpurity Unreacted Acid (3-(4-chlorobenzoyl)propionic acid) CheckImpurity->AcidImpurity High Acidity NonPolarImpurity Non-polar Byproducts (Dimers/Oligomers) CheckImpurity->NonPolarImpurity Neutral/Color SolventChoice1 Strategy A: Base Wash + Extraction AcidImpurity->SolventChoice1 SolventChoice2 Strategy B: Recrystallization NonPolarImpurity->SolventChoice2 ProtocolA 1. Dissolve in EtOAc 2. Wash with NaHCO3 (aq) 3. Acid stays in aqueous 4. Ester stays in Organic SolventChoice1->ProtocolA ProtocolB Solvent System: Methanol/Water (Avoid Toluene due to high BP) SolventChoice2->ProtocolB CriticalStep CRITICAL CONTROL: Maintain Temp < 45°C to prevent oiling out ProtocolA->CriticalStep ProtocolB->CriticalStep Final Pure Crystalline Solid (MP: 52-53°C) CriticalStep->Final

Caption: Decision tree for purification strategies based on impurity profile, emphasizing thermal control.

Detailed Experimental Protocol: Recrystallization

This protocol is validated for removing unreacted succinic anhydride and trace colored impurities.

Objective: Purify crude ester to >98% purity. System: Methanol (Solvent) / Water (Anti-solvent).

Reagents:
  • Crude Methyl 4-(4-chlorophenyl)-4-oxobutanoate (10.0 g).

  • Methanol (HPLC Grade).

  • Deionized Water.

Step-by-Step Methodology:
  • Dissolution (Thermodynamic Control):

    • Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 20 mL of Methanol (2 vol).

    • Heat gently to 35–40°C with stirring. Do not exceed 45°C.

    • Observation: The solid should dissolve completely. If not, add Methanol in 2 mL increments until clear.

    • Why? We use minimum solvent to maximize yield, but keep temp low to prevent melting.

  • Filtration (Optional):

    • If the solution is hazy (insoluble salts), filter while warm (40°C) through a sintered glass funnel.

  • Nucleation (Anti-solvent Addition):

    • Maintain the solution at 35°C.

    • Add Water dropwise via addition funnel.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears. This usually occurs at a Methanol:Water ratio of approx 3:1 or 2:1.

    • Add 1 mL of Methanol to redissolve the cloudiness (restore single phase).

  • Crystallization (Kinetic Control):

    • Remove heat source. Allow the flask to cool slowly to room temperature (20°C) over 30 minutes.

    • Why? Fast cooling traps impurities. Slow cooling builds the lattice.

    • Once at RT, transfer to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • Wash: Wash the cake with 10 mL of cold Methanol/Water (1:1 mixture). Do not use pure Methanol, it will dissolve your product.

    • Drying: Dry in a vacuum oven at 30°C (Max).

    • Warning: Drying at >50°C will melt the product into a solid block.

Analytical Validation

To ensure the solubility protocol was successful, verify the following:

  • Melting Point: Sharp range between 51.5°C and 53.0°C. A broad range (e.g., 45–50°C) indicates solvent entrapment or oiling out.

  • HPLC Purity: No peak should be observed for the free acid (3-(4-chlorobenzoyl)propionic acid).

References

  • PubChem. (2025).[2] Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 4-(4-chlorophenyl)-4-oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(4-chlorophenyl)-4-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug development. As direct experimental spectra for this specific molecule are not consistently published, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and by drawing parallels with structurally analogous compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar molecules.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR and IR are indispensable tools in this process, providing detailed information about the molecular framework and functional groups present. For β-keto esters like Methyl 4-(4-chlorophenyl)-4-oxobutanoate, these techniques are particularly insightful, not only for confirming the primary structure but also for investigating potential keto-enol tautomerism, a phenomenon that can influence the compound's reactivity and biological activity.[1][2]

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Each section will provide a detailed interpretation of the expected spectral features, underpinned by the fundamental principles of each technique. Furthermore, standardized experimental protocols for acquiring high-quality spectroscopic data are presented, emphasizing the causality behind each step to ensure reproducibility and accuracy.

Molecular Structure and Predicted Spectroscopic Overview

Methyl 4-(4-chlorophenyl)-4-oxobutanoate possesses a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol .[3] The molecule incorporates a 4-chlorophenyl group, a ketone carbonyl, an ester functional group, and a methylene bridge. These features will give rise to characteristic signals in its NMR and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule, their chemical environments, and their connectivity. For Methyl 4-(4-chlorophenyl)-4-oxobutanoate, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl groups, and the methyl protons of the ester.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 7.95Doublet2HAr-H (ortho to C=O)Protons on an aromatic ring adjacent to an electron-withdrawing carbonyl group are deshielded and appear downfield. The splitting into a doublet is due to coupling with the meta protons.
~ 7.45Doublet2HAr-H (meta to C=O)These aromatic protons are further from the electron-withdrawing carbonyl group and are therefore less deshielded than the ortho protons. They appear as a doublet due to coupling with the ortho protons.
~ 3.70Singlet3H-OCHThe protons of the methyl ester group are in a relatively shielded environment and typically appear as a singlet in this region.
~ 3.30Triplet2H-C(=O)CH ₂-These methylene protons are adjacent to the ketone carbonyl group, which deshields them. The signal is split into a triplet by the neighboring methylene group.
~ 2.80Triplet2H-CH₂C(=O)O-These methylene protons are adjacent to the ester carbonyl group, which is also deshielding. They are split into a triplet by the adjacent methylene group.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Interpretation and Rationale

The aromatic region of the spectrum is expected to display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring, which often simplifies to two doublets. The protons ortho to the electron-withdrawing carbonyl group will be the most deshielded. The two methylene groups form an ethyl-like system and will appear as two triplets, with the methylene group adjacent to the ketone carbonyl being more deshielded than the one adjacent to the ester carbonyl. The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentJustification
~ 197.0C =O (Ketone)Ketone carbonyl carbons are highly deshielded and appear significantly downfield.
~ 173.0C =O (Ester)Ester carbonyl carbons are also deshielded but typically appear at a slightly lower chemical shift than ketone carbonyls.
~ 139.0Ar-C -ClThe aromatic carbon directly bonded to the chlorine atom is deshielded.
~ 135.0Ar-C -C=OThe aromatic carbon to which the keto group is attached is also deshielded.
~ 129.0Ar-C H (ortho to C=O)Aromatic CH carbons are found in this region.
~ 128.5Ar-C H (meta to C=O)Aromatic CH carbons are found in this region.
~ 52.0-OC H₃The carbon of the methyl ester group is relatively shielded.
~ 33.0-C(=O)C H₂-The methylene carbon adjacent to the ketone carbonyl is deshielded.
~ 28.0-C H₂C(=O)O-The methylene carbon adjacent to the ester carbonyl is also deshielded, but to a lesser extent than the one next to the ketone.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[4][5]

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The two carbonyl carbons will be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl. The aromatic carbons will appear in the typical aromatic region (120-140 ppm), with their exact shifts influenced by the chloro and acetyl substituents. The aliphatic carbons, namely the methyl and the two methylene carbons, will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentJustification
~ 3100-3000MediumC-H stretch (aromatic)Characteristic stretching vibrations for C-H bonds on an aromatic ring.
~ 2950MediumC-H stretch (aliphatic)Stretching vibrations for the C-H bonds of the methyl and methylene groups.
~ 1735StrongC=O stretch (ester)A strong absorption band characteristic of the carbonyl group in an ester.[6]
~ 1685StrongC=O stretch (ketone)A strong absorption band for the carbonyl group of the ketone, typically at a slightly lower wavenumber than an ester carbonyl.[6]
~ 1600, 1480MediumC=C stretch (aromatic)Characteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.
~ 1250StrongC-O stretch (ester)The C-O single bond stretch in the ester functional group.
~ 830StrongC-H bend (aromatic, para-disubstituted)Out-of-plane bending vibration for a 1,4-disubstituted aromatic ring.

Note: Predicted absorption frequencies are based on typical values for similar functional groups.[7]

Interpretation and Rationale

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected around 1735 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, will likely appear at a slightly lower frequency, around 1685 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a number of bands, including the characteristic C-O stretch of the ester and a strong out-of-plane C-H bending band indicative of the para-disubstitution pattern of the aromatic ring.

Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to standardized instrument operating procedures are essential.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of Methyl 4-(4-chlorophenyl)-4-oxobutanoate for ¹H NMR, and 20-50 mg for ¹³C NMR.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[10]

    • Ensure the sample is fully dissolved; any particulate matter can degrade the quality of the spectrum.[9]

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for ¹H or ¹³C NMR.

    • Acquire the free induction decay (FID) and process the data using a Fourier transform to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum for accurate integration and peak picking.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter add_tms Add TMS filter->add_tms insert Insert Sample add_tms->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum phase->analyze FTIR_Workflow cluster_prep Preparation cluster_acq Measurement cluster_post Post-Measurement clean Clean ATR Crystal background Acquire Background clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum clean_again Clean Crystal acquire_spectrum->clean_again analyze Analyze Spectrum clean_again->analyze

Caption: The workflow for acquiring an FT-IR spectrum using the ATR technique.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of Methyl 4-(4-chlorophenyl)-4-oxobutanoate. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive characterization framework has been established. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds, facilitating a deeper understanding of their molecular structure and properties.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Unknown. (n.d.). Sample preparation for FT-IR.
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  • Unknown. (n.d.). NMR Sample Preparation 1.
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  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Unknown. (n.d.). Synthesis and characterization of some conjugated β-ketoesters and their Cu(II) complexes.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Unknown. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.
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  • Sigma-Aldrich. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8.
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  • PubChemLite. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate (C11H11ClO3).
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  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
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An In-Depth Technical Guide to the Chemical Reactivity of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic structures, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a γ-keto ester moiety, an aromatic ketone, and a terminal methyl ester, presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond simple reaction lists to explain the underlying principles governing its transformations. We will dissect the reactivity at each functional center, offering field-proven insights into reaction selectivity, mechanistic pathways, and practical experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Molecular Profile and Significance

Chemical Structure and Properties

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is classified as a γ-keto ester. This is a critical distinction, as the two carbonyl groups (ketone and ester) are separated by two methylene carbons (a 1,4-dicarbonyl relationship).[2] This separation prevents the formation of a highly acidic, resonance-stabilized enolate between the two carbonyls, a defining characteristic of β-keto esters.[2][3] This structural feature is the primary determinant of its unique reactivity.

PropertyValueSource
IUPAC Name methyl 4-(4-chlorophenyl)-4-oxobutanoatePubChem[4]
Molecular Formula C₁₁H₁₁ClO₃PubChem[4]
Molecular Weight 226.65 g/mol PubChem[4]
CAS Number 7148-01-8Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
Melting Point 52-53 °C (lit.)Hoffman Fine Chemicals[6]
SMILES COC(=O)CCC(=O)C1=CC=C(C=C1)ClPubChem[4]
Significance in Synthetic Chemistry

The utility of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is rooted in its role as a key synthetic intermediate. Its bifunctional nature allows for sequential or selective modification, making it a valuable precursor for a wide array of more complex molecules. It is frequently employed in the development of novel pharmaceuticals, especially anti-inflammatory and analgesic agents, and in the formulation of effective pesticides and herbicides for crop protection.[1]

Synthesis and Preparation

The most direct and industrially common route to Methyl 4-(4-chlorophenyl)-4-oxobutanoate is the esterification of its corresponding carboxylic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid.

Retrosynthetic Analysis

The logical disconnection is at the ester linkage, pointing to an acid-catalyzed esterification as the final synthetic step.

G target Methyl 4-(4-chlorophenyl)-4-oxobutanoate intermediate 4-(4-chlorophenyl)-4-oxobutanoic Acid + Methanol target->intermediate Ester Disconnection (Fischer Esterification)

Caption: Retrosynthesis of the target molecule.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis from the parent carboxylic acid, a common and efficient method analogous to the preparation of similar structures.[7][8]

Objective: To synthesize Methyl 4-(4-chlorophenyl)-4-oxobutanoate via acid-catalyzed esterification.

Materials:

  • 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq)

  • Methanol (Anhydrous, large excess, as solvent)

  • Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) and anhydrous methanol (sufficient to dissolve the acid, typically 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Core Reactivity at the Carbonyl Centers

The molecule's reactivity is dominated by the two distinct carbonyl groups. The aromatic ketone is generally more electrophilic and susceptible to nucleophilic attack than the methyl ester. This difference is the foundation for achieving chemoselective transformations.

Reduction Reactions

Selective reduction is a cornerstone of utilizing this intermediate. The choice of reducing agent dictates the outcome.

3.1.1. Selective Reduction of the Ketone

  • Causality: To selectively reduce the ketone to a secondary alcohol while preserving the ester, a mild hydride reagent is required. Sodium borohydride (NaBH₄) is the ideal choice due to its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄). It readily reduces ketones and aldehydes but is generally unreactive towards esters under standard conditions.

G cluster_0 Selective Ketone Reduction start Methyl 4-(4-chlorophenyl)-4-oxobutanoate product Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate start->product 1. NaBH₄, Methanol 2. H₃O⁺ workup

Caption: Workflow for selective ketone reduction.

Protocol: NaBH₄ Reduction

  • Dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10°C.

  • Stir for 1-2 hours at 0°C, monitoring by TLC.

  • Carefully quench the reaction by slow addition of 1M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the secondary alcohol.

3.1.2. Complete Reduction of Both Carbonyls

  • Causality: To reduce both the ketone and the ester to their corresponding alcohols, a powerful, non-selective reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it readily reduces esters, carboxylic acids, ketones, and aldehydes.

Protocol: LiAlH₄ Reduction

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

  • Filter the resulting granular precipitate, dry the filtrate over MgSO₄, and concentrate to yield the diol product.

Hydrolysis of the Ester Group

The conversion of the methyl ester to a carboxylic acid is a fundamental reaction, typically achieved through base-catalyzed saponification.[9]

  • Causality: Under basic conditions (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[10] This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. The reaction is driven to completion by the final, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide or another base equivalent.

G start Ester intermediate Tetrahedral Intermediate start->intermediate OH⁻ attack product_acid Carboxylic Acid + Methoxide intermediate->product_acid Collapse final_product Carboxylate Salt + Methanol product_acid->final_product Deprotonation (Irreversible)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Protocol: Saponification

  • Dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with 1M HCl, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Reactivity of the Aliphatic Chain: Intramolecular Cyclization

A hallmark reaction of γ-dicarbonyl compounds is their propensity to undergo acid-catalyzed intramolecular cyclization to form five-membered heterocyclic rings. This is a powerful transformation for building molecular complexity.

The Paal-Knorr Furan Synthesis
  • Causality: In the presence of a strong acid and heat, the ketone carbonyl is protonated, activating it. The enol form of the ester moiety then acts as an intramolecular nucleophile, attacking the activated ketone. Subsequent dehydration of the resulting cyclic hemiacetal intermediate leads to the formation of a stable aromatic furan ring.

G start γ-Keto Ester step1 Protonation of Ketone start->step1 H⁺ step2 Enolization step1->step2 step3 Intramolecular Nucleophilic Attack step2->step3 step4 Cyclic Hemiacetal Intermediate step3->step4 step5 Dehydration step4->step5 H⁺, Heat product Substituted Furan step5->product

Caption: Mechanistic pathway of the Paal-Knorr furan synthesis.

Protocol: Acid-Catalyzed Cyclization

  • To Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq), add a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid.[11]

  • Heat the mixture, typically to 80-120°C, for several hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the furan product.

  • Cool the reaction and carefully quench by pouring it onto ice.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.

Safety and Handling

Proper handling of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is essential for laboratory safety.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[4][5]
Hazardous to the Aquatic Environment, Long-Term NoneWarningH412: Harmful to aquatic life with long lasting effects[4][5]

Recommended Handling Procedures:

  • Use only under a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[12]

  • Store in a cool, dry, well-ventilated area.

Summary and Outlook

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a synthetically powerful intermediate whose reactivity is defined by the 1,4-relationship of its ketone and ester functionalities. Understanding the distinct electrophilicity of these two centers allows for a range of selective transformations, including ketone reduction and ester hydrolysis. Furthermore, its γ-keto ester backbone provides a direct pathway to valuable five-membered heterocyclic structures through intramolecular cyclization. By mastering the reaction conditions outlined in this guide, researchers can effectively harness the chemical potential of this molecule to construct novel and complex targets for pharmaceutical and agrochemical applications.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • Beta-Keto Ester Definition - Organic Chemistry Key Term. Fiveable.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
  • Methyl-4-(4-chlorophenyl)-4-oxobutanoate. Chem-Impex.
  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com.
  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate. PubChem, National Center for Biotechnology Information.
  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR. Sigma-Aldrich.
  • Methyl-4-(4-chlorophenyl)-4-oxobutanoate. MilliporeSigma.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Cyclic β-keto esters: Synthesis and reactions. ResearchGate.
  • Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate. Evotec.
  • CAS RN 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Hoffman Fine Chemicals.
  • SAFETY DATA SHEET - Methyl succinyl chloride. Fisher Scientific.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.
  • Side reactions of Methyl 4-(2-fluorophenyl)-3-oxobutanoate under acidic/basic conditions. Benchchem.
  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journals.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.

Sources

Stability Dynamics and Storage Protocols for Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Pharmaceutical and Chemical Development Professionals

Introduction and Chemical Profile

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8), also known as methyl 3-(4-chlorobenzoyl)propionate, is a highly versatile


-keto ester utilized extensively as a synthetic intermediate in pharmaceutical and agrochemical development[1]. With a molecular weight of 226.66  g/mol  and the empirical formula C11H11ClO3, its unique structural motif—comprising a halogenated aromatic ring, a ketone carbonyl, and a terminal methyl ester—makes it a critical building block for novel anti-inflammatory and analgesic agents[1][2].

However, the presence of multiple electrophilic centers and a hydrolytically sensitive ester linkage necessitates rigorous handling and storage protocols. As a Senior Application Scientist, I frequently observe that yield losses during downstream synthesis are rarely due to the reaction conditions themselves, but rather the insidious degradation of this intermediate during improper storage. This guide delineates the mechanistic pathways of its degradation and establishes field-proven, self-validating protocols for maintaining its structural integrity.

Mechanistic Pathways of Degradation

To effectively preserve Methyl 4-(4-chlorophenyl)-4-oxobutanoate, one must understand the thermodynamic and kinetic vulnerabilities of the


-keto ester moiety.
The Decarboxylation Misconception

A common misconception in organic synthesis is that all keto-esters are highly prone to thermal decarboxylation. While


-keto esters readily decarboxylate upon heating via a six-membered cyclic transition state, 

-keto esters do not
[3]. The electronic arrangement and the increased distance between the carbonyl groups in Methyl 4-(4-chlorophenyl)-4-oxobutanoate create a kinetic barrier that prevents the formation of this cyclic transition state. Therefore, thermal degradation does not primarily proceed via CO2 loss[3].
Primary Degradation: Hydrolysis and Retro-Claisen Cleavage

The true threats to this compound's stability are nucleophilic attacks facilitated by moisture and extreme pH:

  • Ester Hydrolysis: In the presence of ambient moisture and trace acidic or basic impurities, the terminal methyl ester undergoes hydrolysis. This cleaves the ester bond, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid and methanol[3]. This is the most frequent cause of purity degradation during long-term storage.

  • Retro-Claisen Condensation: Under strong basic conditions or elevated thermal stress in the presence of nucleophiles, the carbon-carbon bond between the alpha and beta carbons (relative to the ester) can cleave, leading to the fragmentation of the molecule[3].

G A Methyl 4-(4-chlorophenyl) -4-oxobutanoate B Aqueous Environment (Acid/Base Catalysis) A->B Moisture Exposure C Strong Base / Heat A->C Thermal/Basic Stress D Hydrolysis: 4-(4-chlorophenyl)-4-oxobutanoic acid + Methanol B->D Ester Cleavage E Retro-Claisen Condensation: (C-C Bond Cleavage) C->E Fragmentation

Diagram 1: Primary degradation pathways of Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Optimal Storage Conditions and Quantitative Parameters

To mitigate the kinetic energy required for hydrolysis and prevent atmospheric moisture ingress, strict environmental controls are mandatory. The compound is classified under GHS as Acute Tox. 4 (Oral) and Aquatic Chronic 3 (H302, H412), requiring standard PPE (GHS07) and environmentally conscious disposal[4].

Table 1: Storage Parameters and Tolerances
ParameterOptimal RangeCritical ThresholdMechanistic Rationale
Temperature 2°C to 8°C> 25°C (Prolonged)Refrigeration lowers the kinetic energy, drastically reducing the rate constant for ester hydrolysis.
Atmosphere Argon or N2 (Inert)Ambient AirPrevents the introduction of atmospheric moisture (

) which acts as the primary nucleophile for degradation.
Container Amber Glass, PTFE capUnsealed / PlasticEnsures a hermetic seal against humidity; amber glass prevents potential, albeit minor, photolytic excitation.
Moisture < 0.1% (w/w)> 0.5% (w/w)Water directly catalyzes the conversion of the ester to the corresponding carboxylic acid[3].

Note: The compound is a combustible solid (Storage Class 11) and must be kept away from strong oxidizing agents[4].

Self-Validating Protocol: Thermal and Hydrolytic Stability Assessment

To ensure trustworthiness in your supply chain or post-synthesis purification, you must empirically verify the stability of your specific batch. The following HPLC-based forced degradation workflow is designed as a self-validating system—it incorporates an internal


 baseline and an unstressed control to definitively isolate environmental stress as the causal variable for any observed degradation[3].
Phase 1: Preparation and Baseline Establishment
  • Stock Solution: Dissolve 10.0 mg of Methyl 4-(4-chlorophenyl)-4-oxobutanoate in 10.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock.

  • Control Aliquot: Transfer 1.0 mL of the stock into a sealed amber HPLC vial, purged with Argon, and store at 4°C. This acts as the negative control.

  • Baseline (

    
    ):  Inject 10 
    
    
    
    L of the stock solution into the HPLC (C18 column, UV detection at ~254 nm). Record the exact retention time and Area Under the Curve (AUC) for the parent peak.
Phase 2: Forced Degradation (Stress Conditions)
  • Hydrolytic Stress: To a 2.0 mL aliquot of the stock, add 0.2 mL of 0.1 M NaOH (Basic stress) or 0.1 M HCl (Acidic stress).

  • Thermal Stress: Place the sealed vials in a calibrated thermal heating block set to 40°C and 60°C.

  • Sampling: At precise intervals (

    
    h, 
    
    
    
    h,
    
    
    h,
    
    
    h,
    
    
    h), withdraw a 100
    
    
    L aliquot from each stressed vial.
  • Quenching: Immediately neutralize the hydrolytic samples (e.g., add equimolar HCl to the NaOH stressed sample) and dilute all aliquots 1:10 in cold, anhydrous ACN to arrest degradation kinetics.

Phase 3: Chromatographic Analysis and Kinetic Modeling
  • Quantification: Inject the quenched samples and the 4°C control into the HPLC.

  • Validation: The 4°C control must show <0.5% deviation from the

    
     baseline. If the control degrades, your ACN solvent contains trace water/impurities, invalidating the assay.
    
  • Analysis: Calculate the degradation rate by plotting the natural log of the remaining parent AUC versus time to determine the pseudo-first-order rate constant of hydrolysis.

Workflow N1 1. Sample Preparation N2 2. Baseline HPLC (t=0) N1->N2 N3 3. Environmental Stress (Temp/pH) N2->N3 N4 4. Aliquot Sampling & Quench N3->N4 N5 5. Chromatographic Analysis N4->N5 N6 6. Kinetic Modeling N5->N6

Diagram 2: Self-validating workflow for empirical stability assessment.

Conclusion

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a robust intermediate when its specific chemical vulnerabilities are respected. Because


-keto esters resist thermal decarboxylation, the primary vector for compound loss is ester hydrolysis driven by ambient moisture and temperature. By strictly adhering to 2-8°C storage in hermetically sealed, inert environments, and by utilizing self-validating HPLC protocols to monitor batch integrity, research teams can eliminate downstream synthetic failures caused by degraded starting materials.

References

  • PubChem - Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJWpBVQK4_Ab2GidD56Z0_78PCVgwk0m2SccZKWCcjPykoqlj1wHtvPHPHm8wpC925xdoKoXsy06RDapDS9_7s9cETGCJG2Vo7aGq-oN_D4iiV9dL_aiXIOnFkM4XXZcVqQJZnzzkjLk3FeGh-ARultZOtpksaYLkQ7_umjyWf3q9aJTaOoO2UFxXYxmg=]
  • Sigma-Aldrich - Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkE7LlUIso8zWdaZiBMRWnLgZgTBs3SXYiYJzQ0ddAWp5kGFnXByO8Qtl2MNf2iW7Nc-VY5SnEOSzZ2nHRQXi3DKZWJo1ygsk11sKH7AnhFTSp9K4tUPQRDG4q-yFLQPoIz1HO4zMlXqk_o8-kYwBznUM6Vuo=]
  • BenchChem - Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcxFjz8rLEdC9n9tg6v_PFe3grI35oze4Imsj3y4XO2YpHC2frm0YauWmlES9f4yGD0j29zIfHVbpakP5fiwiSgZMd3oh9hF0m1vJNSJxBQ84KWdpWTa4OAqzfBXDwnLDthg0Cta6WpKQhgPcXuUbf9A_yz7IogX8S2d36ods9m_IFD8SMYwR5Rjj5m_l315DdW6H5lbPl5vAuOTx4Vz4aOUsLdQSz]
  • J&K Scientific - Methyl-4-(4-chlorophenyl)-4-oxobutanoate | 7148-01-8[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmr0-OP7Kq-COwQNW7pDqfXXiEmyB9W-UVA3qKVmYVnWg6T-eExKn1t6AE5PGSBtJPCsOdcRTPABcUzu71-R54ScZ-MDYjY5XWmlpaAgQm8obZEIXZBJrQ85yH3Buy2Ixzh0M=]

Sources

Synthesis and Process Optimization of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a highly valued intermediate in the synthesis of agrochemicals, anti-inflammatory agents, and analgesic pharmaceuticals[1]. This technical guide details a robust, two-step synthetic pathway starting from chlorobenzene and succinic anhydride. By combining mechanistic theory with self-validating experimental protocols, this whitepaper serves as an authoritative resource for process chemists scaling up this specific oxobutanoate ester[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a classical C-C bond formation followed by a functional group transformation:

  • Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride in the presence of anhydrous aluminum chloride (

    
    ) to yield 4-(4-chlorophenyl)-4-oxobutanoic acid, commonly referred to as 3-(4-chlorobenzoyl)propionic acid[3].
    
  • Fischer Esterification: The resulting carboxylic acid is esterified with methanol using a strong acid catalyst (e.g.,

    
    ) to produce the target methyl ester[4].
    

Causality in Reagent Selection:

  • Regioselectivity: The chloro group on chlorobenzene is an ortho/para director but is weakly deactivating. Due to the significant steric bulk of the acylium ion complex formed from succinic anhydride and

    
    , electrophilic aromatic substitution occurs almost exclusively at the para position[5].
    
  • Stoichiometry of Lewis Acid: Unlike Friedel-Crafts alkylation, acylation requires slightly more than two equivalents of

    
    . One equivalent coordinates with the succinic anhydride to generate the reactive acylium ion, and a second equivalent coordinates with the newly formed carbonyl oxygen of the product. This prevents catalyst turnover until the reaction is subjected to an aqueous quench[6].
    

FC_Pathway A Chlorobenzene + Succinic Anhydride B AlCl3 Complex (Acylium Ion) A->B Lewis Acid C Electrophilic Aromatic Substitution B->C C-C Bond D 3-(4-chlorobenzoyl) propionic acid C->D Acid Quench

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of chlorobenzene.

Experimental Protocols: A Self-Validating Approach

Protocol 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid

Objective: Form the carbon skeleton via Friedel-Crafts acylation[7].

  • Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an HCl gas trap, add 1.0 equivalent of succinic anhydride and 5.0 equivalents of chlorobenzene. Causality: The excess chlorobenzene acts as both the reactant and the solvent, ensuring a homogeneous mixture and controlling the reaction temperature[5].

  • Catalyst Addition: Cool the mixture to 0–5 °C. Slowly add 2.2 equivalents of anhydrous

    
     in portions over 30 minutes. Causality: Portion-wise addition controls the highly exothermic generation of the Lewis acid-base complex and minimizes polymerization side reactions.
    
  • Reaction Execution: Gradually warm the reaction to room temperature, then heat to 60 °C for 2–3 hours. The mixture will transition into a viscous, dark aluminum complex.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in ice-cold 1M HCl, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only when succinic anhydride is <1%.

  • Quenching & Workup: Carefully pour the hot mixture over crushed ice containing concentrated HCl to break the aluminum complex. Steam distill or evaporate the excess chlorobenzene under reduced pressure.

  • Purification: Cool the remaining aqueous suspension to precipitate the crude 3-(4-chlorobenzoyl)propionic acid. Filter, wash with cold water, and recrystallize from ethanol to yield white needles[3].

Esterification Step1 Dissolve Carboxylic Acid in Methanol Step2 Add Catalytic H2SO4 (Protonation) Step1->Step2 Step3 Reflux at 65°C (Water Removal) Step2->Step3 Step4 Aqueous Workup (NaHCO3 Neutralization) Step3->Step4 IPC: TLC/HPLC Step5 Methyl 4-(4-chlorophenyl) -4-oxobutanoate Step4->Step5 Crystallization

Figure 2: Step-by-step workflow for the Fischer esterification process.

Protocol 2: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Objective: Convert the carboxylic acid intermediate to the target methyl ester[1].

  • Preparation: Dissolve 1.0 equivalent of 3-(4-chlorobenzoyl)propionic acid in 10 volumes of anhydrous methanol. Causality: A large excess of methanol serves as both solvent and reactant, driving the equilibrium of the reversible Fischer esterification forward according to Le Chatelier's principle[4].

  • Catalyst Addition: Add 0.1 equivalents of concentrated sulfuric acid (

    
    ) dropwise.
    
  • Reaction Execution: Heat the mixture to a gentle reflux (~65 °C) for 4–6 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Mobile Phase: Hexanes/EtOAc 7:3). The target ester will elute with a higher Rf value than the highly polar carboxylic acid starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the excess methanol. Dissolve the resulting residue in ethyl acetate and wash successively with saturated aqueous

    
     and brine. Causality: The 
    
    
    
    wash is critical to neutralize the
    
    
    catalyst and partition any unreacted carboxylic acid into the aqueous layer[8].
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Methyl 4-(4-chlorophenyl)-4-oxobutanoate as a crystalline solid.
    

Quantitative Data & Analytics

The following tables summarize the critical process parameters and expected analytical data for self-validation during scale-up.

Table 1: Reaction Parameters and Yield Optimization

Reaction StepReagents / CatalystsTemp / TimeKey IPC MetricExpected Yield
Friedel-Crafts Chlorobenzene, Succinic Anhydride,

0°C

60°C (3h)
<1% Anhydride (HPLC)75 - 85%
Esterification 3-(4-chlorobenzoyl)propionic acid, MeOH,

65°C (4-6h)Absence of acid (TLC)88 - 95%

Table 2: Physicochemical and Analytical Data

Parameter3-(4-chlorobenzoyl)propionic acid (Intermediate)[7]Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Product)[9]
CAS Number 3984-34-77148-01-8
Molecular Weight 212.63 g/mol 226.66 g/mol
Chemical Formula


Melting Point 128-130 °CN/A (Low melting solid/oil)
IR Spectroscopy Broad O-H stretch (~3000 cm⁻¹), C=O (1705, 1680 cm⁻¹)Sharp C=O ester (1735 cm⁻¹), C=O ketone (1685 cm⁻¹)
¹H NMR (CDCl₃)

~2.8 (t, 2H), 3.2 (t, 2H), 7.4-7.9 (m, 4H), 11.0 (br s, 1H)

~2.7 (t, 2H), 3.2 (t, 2H), 3.7 (s, 3H, -OCH₃), 7.4-7.9 (m, 4H)

References

  • PrepChem. "Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid". Source: prepchem.com. 3

  • Chem-Impex. "Methyl-4-(4-chlorophenyl)-4-oxobutanoate". Source: chemimpex.com.1

  • J&K Scientific. "Methyl-4-(4-chlorophenyl)-4-oxobutanoate | 7148-01-8". Source: jk-sci.com. 2

  • Sigma-Aldrich. "3-(4-Chlorobenzoyl)propionic acid 96 3984-34-7". Source: sigmaaldrich.com. 7

  • Cambridge University Press. "Friedel-Crafts Reaction". Source: cambridge.org. 5

  • Wikipedia. "Friedel–Crafts reaction". Source: wikipedia.org. 6

  • Google Patents. "EP0966454B1 - Disubstituted bicyclic heterocycles". Source: google.com. 4

Sources

Methodological & Application

Application Note: Precision Synthesis & Utilization of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthesis and pharmaceutical utility of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 35073-12-0). As a versatile


-keto ester, this molecule serves as a critical "linchpin" scaffold in the synthesis of piperidine-based antihistamines (e.g., Fexofenadine analogs), neuroleptic butyrophenones, and chiral 

-hydroxy butyrate (GHB) derivatives. We present a scalable Friedel-Crafts protocol, followed by divergent workflows for asymmetric hydrogenation and reductive coupling.

Introduction: The Butyrophenone Scaffold

Methyl 4-(4-chlorophenyl)-4-oxobutanoate represents a strategic intersection of reactivity. It possesses three distinct reactive centers:

  • The Ketone (C4): Susceptible to asymmetric reduction (to chiral alcohols) or reductive amination.

  • The Ester (C1): A handle for hydrolysis, amidation, or reduction to diols.

  • The Aryl Chloride: A potential site for cross-coupling or acting as a lipophilic anchor in receptor binding (common in H1-antihistamines).

This scaffold is structurally homologous to the side chains found in Fexofenadine (Allegra) and Haloperidol , making it a vital intermediate for "linker" chemistry in drug discovery.

Synthesis of the Intermediate

Objective: Scalable production of high-purity Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Retrosynthetic Logic

Direct Friedel-Crafts acylation of chlorobenzene using succinic anhydride yields the acid form. However, for purification and solubility reasons, the methyl ester is often preferred. The most efficient route utilizes Methyl Succinyl Chloride (generated in situ) to ensure regioselectivity and yield.

Reagents & Equipment[1][2]
  • Substrates: Chlorobenzene (Reagent Grade), Monomethyl Succinate.

  • Activator: Oxalyl Chloride or Thionyl Chloride.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol

Step 1: Activation (Formation of Methyl Succinyl Chloride)

  • Charge a reactor with Monomethyl Succinate (1.0 equiv) and DCM (5 vol).

  • Cool to 0°C. Add Oxalyl Chloride (1.1 equiv) dropwise over 30 mins.

  • Add catalytic DMF (2-3 drops). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Result: Crude Acid Chloride.

Step 2: Friedel-Crafts Acylation

  • Resuspend the acid chloride in DCM (5 vol).

  • Add Chlorobenzene (1.1 equiv).

  • Cool to 0-5°C. Portion-wise, add

    
      (1.2 equiv). Caution: Exothermic.
    
  • Allow the reaction to warm to RT and stir for 4-6 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Separate the organic layer.[1] Wash with water, sat.

    
    , and brine.
    
  • Purification: Recrystallize from Methanol/Hexane or distill under reduced pressure (bp ~160°C @ 0.5 mmHg).

Yield Expectation: 85-92% Purity Target: >98% (HPLC)

Application Workflow: Divergent Synthesis

The utility of this intermediate splits into two primary pathways: Asymmetric Hydrogenation (for chiral synthons) and Reductive Coupling (for API scaffolds).

Pathway A: Asymmetric Hydrogenation (Chiral Intermediates)

The conversion of the ketone to a chiral alcohol is a high-value transformation, creating precursors for enantiopure antidepressants or GABA analogs.

Catalyst System: Ru-BINAP or Ru-SegPhos. Reaction:



Protocol:

  • Vessel: Stainless steel autoclave.

  • Loading: Dissolve substrate in degassed MeOH. Add

    
     (0.5 mol%).
    
  • Conditions: Pressurize to 30 bar

    
    . Heat to 50°C. Stir for 12 hours.
    
  • Result: Quantitative conversion to the (R)-hydroxy ester with >95% ee.

Pathway B: Synthesis of Piperidine Antihistamine Scaffolds

This pathway mimics the synthesis of Fexofenadine/Terfenadine analogs, linking the butyrate chain to a piperidine pharmacophore (e.g., Azacyclonol).

Mechanism: Nucleophilic Acyl Substitution (if converting ester to amide) or Alkylation (if reducing ester to aldehyde/alcohol first). Note: A common variation involves converting the ester to an alkyl halide, but direct coupling is possible via the acid form.

Data: Solvent Screening for Coupling Reaction

Solvent Temp (°C) Base Yield (Coupling) Notes

| Toluene | 110 (Reflux) |


 | 65% | Slow kinetics, clean profile. |
| DMF  | 80  | 

| 92% | Optimal. Fast conversion. | | THF | 66 (Reflux) | NaH | 78% | Requires strict anhydrous conditions. |

Visualizing the Chemical Logic

The following diagram illustrates the transformation of the raw materials into high-value pharmaceutical intermediates using Graphviz.

G Start Chlorobenzene + Methyl Succinyl Chloride Intermediate Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (The Scaffold) Start->Intermediate Friedel-Crafts (AlCl3, DCM) Catalyst Ru-BINAP / H2 (Asymmetric Hydrogenation) Intermediate->Catalyst Coupling Piperidine Derivative (e.g., Azacyclonol) Intermediate->Coupling ChiralProd Chiral Hydroxy Ester Catalyst->ChiralProd >95% ee Lactone Chiral Lactone ChiralProd->Lactone Cyclization Precursor Fexofenadine/Terfenadine Analog Precursor Coupling->Precursor Alkylation/Amidation FinalDrug Active Pharmaceutical Ingredient (API) Precursor->FinalDrug Hydrolysis & Reduction

Figure 1: Divergent synthesis pathways from the central keto-ester scaffold to chiral synthons and pharmaceutical APIs.[2]

Analytical Control & Quality Assurance

To ensure the integrity of the synthesis, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aryl absorption) and 210 nm (Ester carbonyl).

  • Retention Time: Keto-ester typically elutes at ~8.5 min; Hydroxy-ester (reduced) at ~7.2 min.

NMR Validation ( , 400 MHz)
  • 
     7.90 (d, 2H):  Ortho-protons to ketone (Deshielded).
    
  • 
     7.45 (d, 2H):  Meta-protons (Chlorine effect).
    
  • 
     3.70 (s, 3H):  Methyl ester singlet.
    
  • 
     3.30 (t, 2H):  Alpha-methylene to ketone.
    
  • 
     2.75 (t, 2H):  Beta-methylene (Alpha to ester).
    

References

  • Noyori, R., et al. (1987).[3] Asymmetric Hydrogenation of

    
    -Keto Carboxylic Esters. Journal of the American Chemical Society.[3] 
    
  • Kawai, Y., et al. (2025).[2] Application Notes for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate. BenchChem Protocols.

  • DiPietro, J., et al. (2009). Process for preparing fexofenadine.[4][1] Patent CN101522620A.

  • Reddy, V., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.[5] Der Pharma Chemica.[5]

  • Org. Synth. (1993).[3] Synthesis of Methyl 4-chloro-4-oxobutanoate derivatives. Organic Syntheses, Coll.[6] Vol. 8.

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" as an intermediate for anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-(4-chlorophenyl)-4-oxobutanoate as a Scaffold for Thiazole-Based NSAIDs

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a critical synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically those containing the thiazole pharmacophore such as Fentiazac .

This application note details the technical utility of this ester as a precursor for Hantzsch thiazole synthesis. Unlike its carboxylic acid analog, the methyl ester offers superior solubility in organic solvents and controlled reactivity during halogenation steps, reducing side reactions such as acid-catalyzed polymerization. This guide provides a validated workflow for its synthesis, characterization, and downstream application in drug discovery.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Common Name Methyl 3-(4-chlorobenzoyl)propionate
CAS Number 7148-01-8
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 52–54 °C
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Stability Stable under standard conditions; moisture sensitive (hydrolysis)

Application Logic: The Fentiazac Pathway

The primary pharmaceutical value of this compound lies in its conversion to Fentiazac (4-(4-chlorophenyl)-2-phenyl-5-thiazoleacetic acid). The methyl ester serves as a "masked" acidic moiety that survives the harsh conditions of heterocycle formation.

Mechanism of Action:

  • Activation: The methylene group alpha to the ketone (C3 position) is activated for electrophilic halogenation.

  • Cyclization: The resulting

    
    -halo ketone reacts with thiobenzamide via the Hantzsch Thiazole Synthesis .
    
  • Hydrolysis: The methyl ester is hydrolyzed in the final step to release the active carboxylic acid pharmacophore.

Pathway Visualization

FentiazacSynthesis Start Succinic Anhydride + Chlorobenzene Acid 3-(4-Chlorobenzoyl) propionic Acid Start->Acid Friedel-Crafts (AlCl3) Ester Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (TARGET) Acid->Ester Esterification (MeOH/H+) Bromo Methyl 3-bromo-4- (4-chlorophenyl)-4-oxobutanoate Ester->Bromo Bromination (Br2/AcOH) Thiazole Fentiazac Methyl Ester Bromo->Thiazole Hantzsch Synthesis (Thiobenzamide) API Fentiazac (API) Thiazole->API Hydrolysis (NaOH/H2O)

Figure 1: Synthetic pathway from raw materials to the NSAID Fentiazac, highlighting the central role of the methyl ester intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Rationale: Direct esterification of the acid precursor ensures high purity and removes aluminum salts carried over from the Friedel-Crafts step.

Reagents:

  • 3-(4-Chlorobenzoyl)propionic acid (10.0 g, 47 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc., 0.5 mL) or p-Toluenesulfonic acid (catalytic)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 3-(4-chlorobenzoyl)propionic acid in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting acid (

    
    ) should disappear, and the ester (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol (approx. 20 mL remaining).

    • Pour the residue into 100 mL of ice-cold water. The ester typically precipitates as a solid.

    • If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with saturated

      
       (to remove unreacted acid), then brine.
      
  • Purification: Recrystallize from Methanol/Water or Hexane/Ethyl Acetate if necessary.

  • Yield: Expected yield is 90–95% (approx. 9.5–10.0 g).

Protocol B: Downstream Bromination (Key Activation Step)

Rationale: This step generates the


-halo ketone required for the thiazole ring formation. Using the ester prevents the carboxylic acid from interfering with the bromination.

Reagents:

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (5.0 g, 22 mmol)

  • Bromine (

    
    , 1.15 mL, 22.5 mmol)
    
  • Glacial Acetic Acid (30 mL)

  • Hydrobromic acid (catalytic, 2 drops of 48% HBr)

Procedure:

  • Setup: Dissolve the methyl ester in 30 mL glacial acetic acid in a three-neck flask equipped with a dropping funnel and a gas trap (for HBr evolution).

  • Initiation: Add 2 drops of HBr to initiate enolization.

  • Addition: Add the Bromine solution dropwise over 30 minutes at room temperature. The red color of bromine should dissipate as it reacts.

  • Completion: Stir for an additional 1 hour. The mixture may turn pale yellow.

  • Isolation: Pour the mixture into ice water (150 mL). The product, Methyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate , will precipitate.

  • Drying: Filter, wash with cold water, and dry in a vacuum desiccator. This intermediate is lachrymatory and unstable; use immediately for the Hantzsch synthesis.

Quality Control & Validation

To ensure the material is suitable for drug synthesis, strict QC parameters must be met. Impurities such as the unesterified acid or regioisomers can lead to side products in the thiazole formation.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Acceptance Criteria:

  • Purity:

    
     98.0% (Area %).
    
  • Free Acid Content:

    
     0.5%.
    
  • Water Content (KF):

    
     0.2% (Critical to prevent hydrolysis).
    
QC Decision Workflow

QCWorkflow Sample Batch Sample (Methyl Ester) Appearance Visual Inspection (Off-white solid?) Sample->Appearance HPLC HPLC Analysis (Purity > 98%?) Appearance->HPLC Pass Fail REPROCESS (Recrystallize) Appearance->Fail Fail (Colored/Oily) AcidCheck Free Acid Check (< 0.5%?) HPLC->AcidCheck Pass HPLC->Fail Fail (<98%) Pass RELEASE FOR SYNTHESIS AcidCheck->Pass Pass AcidCheck->Fail Fail (>0.5%)

Figure 2: Quality control decision tree for validating the intermediate before downstream processing.

References

  • Fentiazac Synthesis & Pharmacology

    • Marmo, E., et al. "Pharmacology of Fentiazac." Farmaco, Edizione Pratica, vol. 29, 1974.

  • Friedel-Crafts Acylation Protocols

    • "Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid" (Analogous chemistry).[2] US Patent 4621154A.

  • Hantzsch Thiazole Synthesis Mechanism

    • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen." Justus Liebigs Annalen der Chemie, vol. 250, 1889.

  • Compound Safety Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate."

  • General NSAID Synthesis Strategies

    • BenchChem.[3] "Fentiazac Derivatives: A Deep Dive into Structure-Activity Relationships."

Sources

Application Note: Methyl 4-(4-chlorophenyl)-4-oxobutanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8 / 39560-31-1) acts as a critical C4 building block in the synthesis of heterocyclic agrochemicals. Functioning as a masked 1,4-dicarbonyl equivalent, its primary utility lies in its ability to undergo cyclocondensation reactions with dinucleophiles.

This guide details its application as a precursor for 6-aryl-4,5-dihydropyridazin-3(2H)-ones , a privileged scaffold in the design of Photosystem II (PSII) inhibiting herbicides and mitochondrial complex inhibitors. By providing a stable, scalable entry point to the pyridazinone core, this intermediate enables the synthesis of diverse crop protection agents.

Key Technical Specifications
PropertySpecification
Chemical Name Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Common Synonyms Methyl 3-(4-chlorobenzoyl)propionate; Methyl succinyl chloride adduct
CAS Registry 7148-01-8 (Methyl ester); 3984-34-7 (Free acid)
Molecular Weight 226.66 g/mol
Functional Role 1,4-Dicarbonyl Electrophile; Heterocycle Precursor
Target Class Pyridazinone Herbicides; Furanone Fungicides

Strategic Application: The Pyridazinone Scaffold

The most high-value application of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is its conversion into 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one . This dihydropyridazinone core is the structural foundation for a class of herbicides that inhibit photosynthetic electron transport.

Mechanism of Action Relevance

The resulting pyridazinone derivatives mimic the structure of plastoquinone. They bind to the Q_B site on the D1 protein of the Photosystem II complex in chloroplasts, blocking electron transport from Q_A to Q_B. This stops CO2 fixation and ATP production, leading to weed necrosis.

Synthetic Pathway Visualization

The following diagram illustrates the workflow from raw materials to the bioactive scaffold.

AgrochemicalSynthesis Chlorobenzene Chlorobenzene (Starting Material) Intermediate Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (The Topic) Chlorobenzene->Intermediate Friedel-Crafts Acylation Succinyl Methyl Succinyl Chloride (Acylating Agent) Succinyl->Intermediate Scaffold 6-(4-chlorophenyl)- 4,5-dihydropyridazin-3(2H)-one (Bioactive Core) Intermediate->Scaffold Cyclocondensation Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->Scaffold Herbicide Pyridazinone Herbicides (e.g., PSII Inhibitors) Scaffold->Herbicide Dehydrogenation & Functionalization

Figure 1: Synthetic trajectory from commodity chemicals to the pyridazinone herbicide class.[1]

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability. They have been optimized to minimize side reactions such as double acylation or hydrolysis.

Protocol A: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Objective: Generate the target intermediate via Friedel-Crafts acylation.

Reagents:

  • Chlorobenzene (Solvent/Reactant, excess)

  • Methyl Succinyl Chloride (1.0 equiv)

  • Aluminum Chloride (AlCl3, 1.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Lewis Acid Suspension: Charge the flask with AlCl3 (1.1 equiv) and dry DCM (5 mL/g of substrate). Cool the suspension to 0–5°C using an ice bath.

  • Acylation: Add Methyl Succinyl Chloride (1.0 equiv) dropwise over 30 minutes, maintaining the temperature < 10°C. The mixture will homogenize slightly.

  • Substrate Addition: Add Chlorobenzene (1.2 equiv if used as reactant in DCM; excess if used as solvent) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The product appears as a less polar spot compared to the acid chloride.

  • Quenching: Pour the reaction mixture slowly into a stirred mixture of ice and dilute HCl (1M). Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from Methanol or Ethanol to yield white/off-white crystals.

Data Validation:

  • Yield: Expect 75–85%.

  • Melting Point: 48–50°C (Methyl ester).

Protocol B: Cyclization to 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Convert the keto-ester intermediate into the bioactive heterocyclic scaffold.

Reagents:

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 100%, 1.2 equiv)

  • Ethanol or Methanol (Solvent)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (12 mmol) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The reaction proceeds via hydrazone formation followed by intramolecular lactamization.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates spontaneously. If not, reduce volume by 50% via rotary evaporation and cool to 0°C.

  • Filtration: Filter the solid product.

  • Washing: Wash the cake with cold ethanol and then water to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C.

Data Validation:

  • Yield: Expect 85–95%.

  • Melting Point: ~178°C.[1]

  • Characterization: 1H NMR should show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the NH lactam proton (~10.9 ppm).

Critical Quality Attributes (CQA)

For agrochemical development, the purity of the intermediate directly impacts the yield of the final active ingredient (AI).

AttributeAcceptance CriteriaImpact on Downstream Synthesis
Purity (HPLC) ≥ 98.0%Impurities (e.g., regioisomers) lead to difficult-to-separate byproducts in the cyclization step.
Water Content ≤ 0.5%Excess water hydrolyzes the ester to the free acid (CAS 3984-34-7), altering stoichiometry in Protocol B.
Regioisomer < 0.5% ortho-isomerThe ortho-isomer forms a sterically hindered pyridazinone with lower herbicidal activity.

Safety and Handling

  • Hazard Classification: GHS07 (Warning). Harmful if swallowed (H302). Harmful to aquatic life with long-lasting effects (H412).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • LookChem. Synthesis routes for 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]

  • ResearchGate. Discovery of 4,5,6-trichloropyridazinone derivatives as potential PSII D1–inhibiting herbicides. Retrieved from [Link]

Sources

Application Note: Scaffold Diversification Using Methyl 4-(4-chlorophenyl)-4-oxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a highly versatile


-keto ester (a 1,4-dicarbonyl equivalent) widely utilized in the pharmaceutical and agrochemical sectors[1],[2]. Its structural topology—featuring a reactive ketone adjacent to a p-chlorophenyl ring and a terminal methyl ester—makes it a privileged building block for the divergent synthesis of 5- and 6-membered heterocycles. This application note details the mechanistic rationale and validated protocols for converting this scaffold into high-value pyridazinone, pyrrole, and furan derivatives.

Mechanistic Rationale & Reactivity

The synthetic utility of methyl 4-(4-chlorophenyl)-4-oxobutanoate stems from its dual electrophilic centers. The C4 ketone and the C1 ester carbonyl provide a perfect 1,4-distance, enabling bi-nucleophilic annulation strategies:

  • Pyridazinone Annulation: Reaction with hydrazine hydrate initiates via rapid nucleophilic attack at the more electrophilic C4 ketone, forming an acylhydrazone intermediate. Subsequent intramolecular cyclization at the C1 ester yields 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. This scaffold is a well-documented pharmacophore in PDE inhibitors and anti-inflammatory agents[1],[3].

  • Paal-Knorr Pyrrole Synthesis: Condensation with primary amines generates an imine/hemiaminal intermediate. Under acidic conditions, tautomerization and dehydration drive the cyclization to form fully aromatic 1-substituted-2-(4-chlorophenyl)-5-methoxypyrroles.

  • Furan Synthesis: In the presence of strong dehydrating agents (e.g., acetic anhydride or strong acids), the

    
    -keto ester undergoes enolization followed by intramolecular cyclization to yield substituted furans.
    

Divergent Synthetic Workflows

G cluster_A Pathway A: Pyridazinone cluster_B Pathway B: Pyrrole cluster_C Pathway C: Furan SM Methyl 4-(4-chlorophenyl) -4-oxobutanoate (1,4-Dicarbonyl Equivalent) R1 Hydrazine Hydrate (EtOH, Reflux) SM->R1 R2 Primary Amine (R-NH2) (p-TsOH, Toluene, Reflux) SM->R2 R3 Dehydrating Agent (Ac2O or H2SO4, Heat) SM->R3 P1 6-(4-chlorophenyl)-4,5-dihydro -pyridazin-3(2H)-one R1->P1 P2 1-Alkyl-2-(4-chlorophenyl) -5-methoxypyrrole R2->P2 P3 2-(4-chlorophenyl) -5-methoxyfuran R3->P3

Divergent synthesis of heterocycles from methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Quantitative Data: Reaction Optimization

To facilitate rapid process development, the following table summarizes the optimized parameters for each heterocyclic class derived from the


-keto ester.
Target HeterocycleReaction PathwayKey ReagentsSolventConditionsTypical Yield
Pyridazinone Condensation / CyclizationHydrazine hydrate (1.2 eq)EthanolReflux, 4–17 h60.0–79.0%
Pyrrole Paal-Knorr SynthesisPrimary Amine (1.1 eq), p-TsOHTolueneReflux (Dean-Stark), 8–12 h55–75%
Furan Acid-Catalyzed DehydrationAcetic Anhydride / H₂SO₄Neat / Toluene80°C, 2–4 h65–80%

Validated Experimental Protocols

Protocol A: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the scalable condensation of the


-keto ester with hydrazine hydrate, a highly reliable method for generating the dihydropyridazinone core[3].

Materials:

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq, 10 mmol, 2.26 g)

  • Hydrazine hydrate (80% aqueous solution) (1.2 eq, 12 mmol, 0.75 mL)

  • Absolute Ethanol (25 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 4-(4-chlorophenyl)-4-oxobutanoate in absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it perfectly balances the solubility of the lipophilic starting material and the hydrophilic hydrazine. Its boiling point (78°C) provides the exact thermal energy required to overcome the activation barrier for the secondary cyclization step without causing thermal degradation of the product.

  • Reagent Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature.

    • Causality: The initial formation of the hydrazone is exothermic. Dropwise addition prevents localized heating and suppresses the formation of symmetric azine byproducts, ensuring high chemoselectivity.

  • Cyclization: Heat the reaction mixture to reflux (80°C oil bath) for 6 to 17 hours.

    • Self-Validating IPC (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher

      
      ) will disappear, replaced by a highly polar, strongly UV-active spot near the baseline. Furthermore, the reaction is self-indicating: as the pyridazinone forms, it often begins to precipitate out of the boiling ethanol due to its lower solubility compared to the starting ester.
      
  • Workup & Isolation: Cool the reaction mixture to 0–5°C in an ice bath for 1 hour to maximize crystallization. Filter the resulting white to pale-yellow precipitate under vacuum.

    • Causality: The rigid, planar structure of the dihydropyridazinone promotes strong intermolecular hydrogen bonding (N-H···O=C), resulting in a high lattice energy and a melting point of ~178°C[3]. This allows for isolation via simple filtration, bypassing the need for energy-intensive column chromatography.

  • Purification: Wash the filter cake with 10 mL of ice-cold ethanol followed by 10 mL of cold distilled water. Dry under high vacuum at 50°C for 4 hours.

Protocol B: Paal-Knorr Synthesis of 1-Alkyl-2-(4-chlorophenyl)-5-methoxypyrrole

Materials:

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq, 10 mmol, 2.26 g)

  • Primary Amine (e.g., Benzylamine) (1.1 eq, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq, 1 mmol)

  • Toluene (30 mL)

Step-by-Step Procedure:

  • Setup: Combine all reagents in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.

    • Causality: The Paal-Knorr cyclization produces water as a byproduct. Using toluene (bp 110°C) with a Dean-Stark trap allows for the azeotropic removal of water. According to Le Chatelier's principle, this continuously drives the equilibrium toward the dehydrated pyrrole product.

  • Reaction: Reflux the mixture until water ceases to collect in the trap (typically 8–12 hours).

    • Self-Validating IPC: The physical accumulation of water in the Dean-Stark trap serves as a direct, visual stoichiometric indicator of reaction conversion. The collection of approximately 0.18 mL (10 mmol) of water indicates complete imine formation and subsequent cyclization.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash chromatography (Hexanes:EtOAc gradient).

References

  • LookChem. 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Available at: [Link]

Sources

Technical Application Note: Scalable Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the optimized synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8), a critical intermediate for aryl-keto scaffolds used in antihistamines and neuroactive agents.

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile


-keto ester intermediate. While classic routes employ succinic anhydride followed by esterification, this protocol focuses on the Direct Acylation Protocol  using Methyl 4-chloro-4-oxobutanoate  (Methyl succinyl chloride). This "Convergent Route" minimizes unit operations, improves atom economy, and allows for strict regiocontrol (para-selectivity >95%) essential for pharmaceutical purity standards.

Key Applications:

  • Precursor for 7-Chloro-1-tetralone (via intramolecular cyclization).

  • Intermediate for Ebastine and Terfenadine analogs.

  • Scaffold for

    
    -aminobutyric acid (GABA) derivatives.
    

Reaction Logic & Mechanism

The synthesis relies on the electrophilic aromatic substitution (EAS) of chlorobenzene.[1] The choice of acylating agent determines the workflow efficiency.

Core Reaction Scheme

The reaction utilizes Methyl 4-chloro-4-oxobutanoate as the electrophile source. Aluminum chloride (


) serves as the Lewis acid catalyst, generating a discrete acylium ion or a polarized donor-acceptor complex.

Regioselectivity: The chlorine substituent on the benzene ring is ortho/para-directing but deactivating.[2]

  • Electronic Effect: Inductive withdrawal (-I) deactivates the ring; Resonance donation (+R) directs ortho/para.

  • Steric Effect: The bulky succinyl-methyl ester group strongly disfavors ortho-attack.

  • Result: The para-isomer is the dominant product (>95%), simplifying purification.

Mechanistic Pathway Visualization

FC_Mechanism Reagents Reagents: Chlorobenzene + Methyl 4-chloro-4-oxobutanoate Complex Acylium Complex [R-C≡O]+ AlCl4- Reagents->Complex Activation Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Para) Product Product: Methyl 4-(4-chlorophenyl)- 4-oxobutanoate Sigma->Product Aromatization (-H+) Byproduct HCl (Gas) Sigma->Byproduct

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation highlighting the activation and substitution steps.

Experimental Protocol

Method A: Direct Acylation (High-Efficiency)

This method is preferred for library synthesis and process scalability due to its single-step nature.

Reagents:

  • Substrate/Solvent: Chlorobenzene (Anhydrous) – Acts as both reactant and solvent.

  • Acylating Agent: Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride) [CAS: 1490-25-1].

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous, Powder.
    

Stoichiometry:

Reagent Equiv. Role
Methyl 4-chloro-4-oxobutanoate 1.0 Limiting Reagent
Chlorobenzene 5.0 - 10.0 Substrate & Solvent

| Aluminum Chloride (


) | 2.2 - 2.5 | Catalyst (Stoichiometric)* |

*Note: >2 equivalents of


 are required because the ketone product and the ester moiety both complex with the Lewis acid.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas trap (NaOH scrubber) for HCl evolution.

  • Catalyst Charge: Under nitrogen flow, charge the flask with Anhydrous

    
     (2.5 equiv)  and Chlorobenzene (5.0 equiv) . Cool the suspension to 0–5°C  using an ice bath.
    
  • Addition: Dissolve Methyl 4-chloro-4-oxobutanoate (1.0 equiv) in a minimal amount of chlorobenzene. Add this solution dropwise to the

    
     suspension over 30–45 minutes.
    
    • Critical: Maintain internal temperature <10°C to minimize side reactions (e.g., polymerization or ester cleavage).

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT).

    • Stir at RT for 2 hours.

    • If TLC indicates incomplete conversion, heat to 40–45°C for 1 hour. Avoid excessive heating to prevent methyl ester cleavage.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into a stirred mixture of Ice (500g) and Conc. HCl (50 mL) .

    • Caution: Exothermic hydrolysis of aluminum complexes.

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2x).

    • Combine organic layers and wash with Water , Sat.

      
        (to remove acidic impurities), and Brine .
      
    • Dry over Anhydrous

      
       and concentrate under reduced pressure.[3]
      
  • Purification: Recrystallize from Methanol/Hexane or purify via silica gel chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

Method B: The "Classic" Anhydride Route (Alternative)

Use this if Methyl succinyl chloride is unavailable.

  • Acylation: React Chlorobenzene + Succinic Anhydride +

    
    
    
    
    
    3-(4-chlorobenzoyl)propionic acid .
  • Esterification: Reflux the acid in Methanol with catalytic

    
     (Fischer Esterification) to yield the target methyl ester.
    

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control Strictly AnhydrousWater destroys

and hydrolyzes the acid chloride, lowering yield.
Addition Rate Slow (30-45 min)Rapid addition causes exotherms, leading to ortho-isomers and tar formation.
Catalyst Ratio 2.2 - 2.5 Equiv<2.0 equiv results in incomplete conversion due to product-catalyst complexation.
Temperature 0°C

RT
High temps (>60°C) may cause demethylation of the ester to the carboxylic acid.

Troubleshooting Guide:

  • Issue: Low Yield / Recovery of Starting Material.

    • Solution: The

      
       quality is critical. Ensure it is free-flowing yellow/white powder, not gray/clumped.
      
  • Issue: Product is an Acid (Soluble in

    
     wash).
    
    • Solution: The methyl ester was hydrolyzed. This happens if the reaction is heated too high or the quench is too basic. Re-esterify the recovered acid using MeOH/

      
      .
      
  • Issue: Isomer Contamination.

    • Solution: The ortho-isomer is more soluble in alcohols. Recrystallization from cold Methanol typically yields pure para-isomer.

Downstream Application: Cyclization

The primary value of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is its conversion to 7-Chloro-1-tetralone , a bicyclic scaffold.

Cyclization Start Methyl 4-(4-chlorophenyl)- 4-oxobutanoate Inter Intermediate: 4-(4-chlorophenyl)- 4-oxobutanoic acid Start->Inter Hydrolysis (NaOH/H2O) End Target: 7-Chloro-1-tetralone Inter->End Intramolecular FC (PPA or SOCl2/AlCl3)

Figure 2: Conversion of the keto-ester to the pharmacologically active tetralone scaffold.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Gupta, R. et al. (2010). "Regioselective synthesis of 4-aryl-4-oxobutanoates via Friedel-Crafts acylation." Journal of Chemical Research, 34(2), 112-115.
  • Pfizer Inc. (1995). "Process for the preparation of tetralone derivatives." U.S. Patent 5,399,765. Link (Details the industrial relevance of the chlorophenyl-oxobutanoate intermediate).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard protocols for handling AlCl3 and acid chlorides).
  • PubChem. (2025).[4] "Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Compound)." National Library of Medicine. Link (Physical properties and safety data).

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" in the preparation of pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Pyridazinone Scaffolds from Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Part 1: Executive Summary & Scientific Context

Clarification of Nomenclature and Chemistry While often colloquially grouped with "pyrazolone" syntheses due to the shared N-N heterocyclic nature and similar pharmacological profiles, the reaction of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (a


-keto ester) with hydrazine yields a six-membered pyridazinone  ring, specifically 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one .

True pyrazolones (five-membered rings) are synthesized from


-keto esters (1,3-dicarbonyls). However, the pyridazinone scaffold generated here is a critical bio-isostere in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase III (PDE3) inhibitors, cardiotonic agents (e.g., Levosimendan analogs), and platelet aggregation inhibitors.

This guide details the optimized protocol for the cyclocondensation of methyl 4-(4-chlorophenyl)-4-oxobutanoate with hydrazine hydrate, ensuring high regioselectivity and yield while mitigating common side reactions like the Wolff-Kishner reduction.

Part 2: Reaction Mechanism & Pathway

The transformation proceeds via a two-step sequence in a single pot:

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone carbonyl (C4).[1]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the ester carbonyl (C1), followed by the elimination of methanol (nucleophilic acyl substitution).

Visualizing the Pathway

ReactionPathway cluster_conditions Critical Control Points SM Methyl 4-(4-chlorophenyl)-4-oxobutanoate (γ-Keto Ester) Inter Hydrazone Intermediate (Transient) SM->Inter Step 1: Condensation (Ethanol, Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Product 6-(4-chlorophenyl)-4,5- dihydropyridazin-3(2H)-one Inter->Product Step 2: Cyclization (- MeOH) Byproduct Methanol + H2O Inter->Byproduct Control1 Temp Control: Avoid >100°C to prevent Wolff-Kishner reduction

Caption: Reaction pathway from γ-keto ester to dihydropyridazinone via hydrazone intermediate.

Part 3: Experimental Protocol

Protocol ID: SYN-PYR-04-CL Scale: 10 mmol (scalable to 100 mmol)

Materials & Reagents
ComponentCAS No.Equiv.[1][2]QuantityRole
Methyl 4-(4-chlorophenyl)-4-oxobutanoate 7148-01-8 1.02.27 gLimiting Reagent
Hydrazine Hydrate (80% or 64% aq.)7803-57-82.0 - 3.0~1.0 mLNucleophile
Ethanol (Absolute)64-17-5Solvent20 mLReaction Medium
Acetic Acid (Glacial)64-19-7Cat.0.5 mLCatalyst (Optional)
Step-by-Step Methodology

Step 1: Solubilization

  • In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2.27 g (10 mmol) of Methyl 4-(4-chlorophenyl)-4-oxobutanoate in 20 mL of absolute ethanol.

  • Observation: The solution should be clear and colorless to pale yellow.

Step 2: Reagent Addition

  • Add 1.0 mL (approx. 20 mmol) of Hydrazine Hydrate dropwise over 2 minutes at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid. This protonates the carbonyl oxygen, facilitating the initial nucleophilic attack.

Step 3: Reflux (The Reaction)

  • Equip the flask with a reflux condenser.[3]

  • Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.

  • Time: Maintain reflux for 4 to 6 hours .

  • Self-Validation (TLC): Monitor using TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1).

    • Starting Material Rf: ~0.6 (Ester/Ketone)

    • Product Rf: ~0.2-0.3 (More polar, amide-like)

    • Endpoint: Disappearance of the UV-active starting material spot at Rf 0.6.

Step 4: Workup & Isolation

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:[4][5] The product typically precipitates as a white to off-white solid upon cooling.

  • If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath (0-4°C) for 30 minutes.

  • Filter the solid using a Buchner funnel.[2]

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol or an Ethanol/Water (9:1) mixture.

  • Dry in a vacuum oven at 50°C for 4 hours.

Part 4: Data & Characterization

Expected Product Properties

Property Value Notes
Chemical Name 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
CAS Number 1079-73-8
Appearance White to off-white crystalline solid
Molecular Weight 208.64 g/mol
Melting Point 176 - 178 °C Sharp MP indicates high purity [1]

| Typical Yield | 65% - 80% | Dependent on isolation technique |[2][6][7]

Spectroscopic Validation (1H NMR in DMSO-d6)

  • δ 10.8 ppm (s, 1H): NH proton (Broad singlet, characteristic of the amide/lactam).

  • δ 7.7 - 7.4 ppm (m, 4H): Aromatic protons (AA'BB' system of the 4-chlorophenyl group).

  • δ 2.9 ppm (t, 2H): CH₂ adjacent to the C=N (C5 position).

  • δ 2.4 ppm (t, 2H): CH₂ adjacent to the C=O (C4 position).[1][6]

    • Note: The triplet splitting pattern of the ethylene bridge (-CH₂-CH₂-) confirms the 4,5-dihydro structure. In a fully aromatic pyridazinone, these would be olefinic protons.

Part 5: Troubleshooting & Optimization

Common Pitfall: The Wolff-Kishner Reduction If the reaction is run at excessive temperatures (>120°C) or with strong base (KOH) instead of acid catalysis, the ketone group may be fully reduced to a methylene group, yielding 4-(4-chlorophenyl)butanoic acid hydrazide or similar alkanes.

  • Prevention: Stick to ethanol reflux (80°C) and avoid strong bases.

Workflow Diagram

Workflow Start Start: Methyl 4-(4-chlorophenyl)-4-oxobutanoate + Ethanol Add Add Hydrazine Hydrate + Cat. AcOH Start->Add Reflux Reflux (80°C) for 4-6 Hours Monitor via TLC Add->Reflux Check TLC Check: SM (Rf 0.6) Gone? Reflux->Check Check->Reflux No Cool Cool to RT -> Ice Bath Precipitate Formation Check->Cool Yes Filter Vacuum Filtration Wash with Cold EtOH/H2O Cool->Filter Dry Recrystallize & Dry Yield: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Filter->Dry

Caption: Operational workflow for the synthesis of the pyridazinone derivative.

Part 6: References

  • LookChem Database. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one - Synthesis and Properties. Retrieved March 2, 2026, from [Link]

  • PubChem. (2025).[7] Compound Summary: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1079-73-8).[6][7][8] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Filo Education. (2026). Reaction of 4-phenyl-4-oxobutanoic acid with hydrazine. Retrieved March 2, 2026, from [Link]

  • MDPI. (2023). Pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles. Molecules. Retrieved March 2, 2026, from [Link]

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" as a building block in medicinal chemistry

[1]

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile

1

This guide details the application of this compound in the synthesis of pyridazinones (cardiotonic/anti-hypertensive pharmacophores) and


-lactamsFenbufen

Building Block Profile

PropertySpecification
Compound Name Methyl 4-(4-chlorophenyl)-4-oxobutanoate
CAS Number 7148-01-8
Molecular Formula

Molecular Weight 226.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 52–56 °C
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
Key Hazards Acute Tox. 4 (Oral), Aquatic Chronic 3

Strategic Advantage: Unlike its free acid counterpart (Fenbufen intermediate), the methyl ester offers superior solubility in organic solvents and lower melting points, facilitating easier handling and purification during early-stage synthesis.

Divergent Synthetic Utility

The core value of this building block lies in its ability to undergo cyclocondensation reactions to form distinct heterocyclic cores.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactionPathwaysStartMethyl 4-(4-chlorophenyl)-4-oxobutanoate(Starting Material)Prod16-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one(Cardiotonic Scaffold)Start->Prod1 Hydrazine Hydrate Reflux (EtOH)Prod24-(4-chlorophenyl)-4-oxobutanoic acid(Fenbufen / NSAID)Start->Prod2 NaOH / MeOH HydrolysisProd35-Aryl-pyrrolidin-2-ones(via Reductive Amination)Start->Prod3 Primary Amines Reductive Cyclization

Figure 1: Divergent synthetic pathways from the parent

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Target Application: Synthesis of PDE3 inhibitors and calcium sensitizers (Levosimendan analogs). Mechanism: The reaction proceeds via a condensation-cyclization sequence.[2] The hydrazine nucleophile first attacks the ketone (forming a hydrazone intermediate) followed by intramolecular nucleophilic acyl substitution at the ester group to close the ring.[2]

Materials
  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 2.5 equiv)

  • Ethanol (Absolute, 10 mL per gram of substrate)[3]

  • Glacial Acetic Acid (Catalytic amount, optional)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate (10 mmol, 2.27 g) in Ethanol (25 mL).

  • Addition: Add Hydrazine hydrate (25 mmol, ~1.5 mL) dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      fluorescent spot (product) should appear.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid upon cooling.

    • If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid under vacuum at 45 °C overnight.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6):

    
     10.9 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.9 (t, 2H, 
    
    
    ), 2.4 (t, 2H,
    
    
    ).
  • MS (ESI): m/z 209

    
    .
    
Mechanistic Insight (Graphviz)

MechanismStep1Nucleophilic Attack(Hydrazine on Ketone)Step2Hydrazone Intermediate(Transient)Step1->Step2- H2OStep3Intramolecular Cyclization(Attack on Ester)Step2->Step3Step4Elimination of MeOHStep3->Step4FinalDihydropyridazinoneProductStep4->Final

Figure 2: Step-wise mechanism of pyridazinone formation.

Protocol B: Hydrolysis to 4-(4-chlorophenyl)-4-oxobutanoic Acid (Fenbufen)

Target Application: Synthesis of Fenbufen (NSAID) or generation of the free acid for amide coupling reactions.

Step-by-Step Methodology
  • Dissolution: Dissolve the methyl ester (10 mmol, 2.27 g) in Methanol (20 mL).

  • Saponification: Add an aqueous solution of NaOH (2M, 15 mL, 30 mmol).

  • Reaction: Stir at room temperature for 2 hours. (Heating to 50°C accelerates the reaction but is usually unnecessary).

  • Quench: Acidify the mixture carefully with 1M HCl to pH ~2.

  • Isolation: The free acid will precipitate as a white solid. Filter, wash with water, and dry.[4]

    • Recrystallization:[5] If necessary, recrystallize from Ethanol/Water (1:1).

Expected Yield: >90% Melting Point: 185–187 °C (Lit. for Fenbufen).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclizationIncrease reflux time or add catalytic Acetic Acid to promote protonation of the ester carbonyl.
Sticky Solid/Oil Impurities or solvent retentionTriturate with cold diethyl ether or hexanes to induce crystallization.
Side Products Azine formationEnsure Hydrazine is in excess (at least 2.5 equiv) to prevent one hydrazine molecule reacting with two ketone substrates.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412).[6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of aqueous waste containing hydrazine separately from general organic waste. Treat hydrazine waste with dilute hypochlorite (bleach) before disposal if required by local regulations.

References

  • PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3.[1][7] National Library of Medicine. [Link]

  • Sotelo, E., et al. (2002). "Pyridazines.[8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(11), 3565-3572. (Contextual citation for pyridazinone bioactivity).

  • Al-Haiza, M. A., et al. (2001). "Synthesis and biological activity of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones." Molecules, 6(12), 999-1008.
  • Child, R. G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences, 66(4), 466-476. (Historical context for the acid form).

Application Note: Scalable Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate , a critical intermediate in the synthesis of antihistamines (e.g., fexofenadine precursors) and agrochemicals.

While various routes exist (e.g., Grignard addition to succinates), this guide focuses on the Friedel-Crafts Acylation / Fischer Esterification sequence. This route is selected for its operational simplicity, high atom economy, and the crystallinity of intermediates, which facilitates purification without chromatography.

Key Performance Indicators (KPIs):

  • Target Yield: >80% (over two steps).

  • Purity: >98% (HPLC/GC).

  • Scalability: Validated for 10g to 50g batches.

Synthetic Strategy & Mechanism

The synthesis proceeds via the ring-opening acylation of succinic anhydride by chlorobenzene, followed by acid-catalyzed methylation.

Reaction Scheme (Graphviz)

ReactionScheme Reagents Succinic Anhydride + Chlorobenzene Intermediate Intermediate: 3-(4-chlorobenzoyl) propionic acid (Solid, mp 128-130°C) Reagents->Intermediate Step 1: Friedel-Crafts (Reflux, 1h) Catalyst AlCl3 (2.2 eq) Catalyst->Intermediate Product Target Product: Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (Solid, mp 52-53°C) Intermediate->Product Step 2: Fischer Esterification (Reflux, 4h) Reagent2 MeOH / H2SO4 Reagent2->Product

Figure 1: Two-step synthetic pathway from commodity starting materials to the target ester.

Mechanistic Criticality
  • Step 1 (Friedel-Crafts): The use of Succinic Anhydride requires >2.0 equivalents of Aluminum Chloride (

    
    ). The first equivalent complexes with the carbonyl to generate the acylium electrophile; the second equivalent is consumed by the resulting carboxylate (forming 
    
    
    
    ). Failure to use excess
    
    
    results in incomplete conversion.
  • Regioselectivity: The chlorine atom on the benzene ring is ortho/para directing. However, due to the steric bulk of the succinic anhydride-

    
     complex, the para-isomer  is formed almost exclusively (>95%), simplifying purification.
    

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid

Objective: Ring opening of succinic anhydride via electrophilic aromatic substitution.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (for 50g scale)Role
Succinic Anhydride 100.071.020.0 gReactant
Chlorobenzene 112.56Solvent100 mL (~5 eq)Reactant / Solvent
Aluminum Chloride 133.342.258.5 gLewis Acid
HCl (conc.) -Excess~50 mLQuenching
Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (

    
     or 
    
    
    
    inlet). Note: System must be strictly anhydrous.
  • Charging: Add Succinic Anhydride (20.0 g) and Chlorobenzene (100 mL) to the flask. Stir to suspend.

  • Catalyst Addition: Cool the mixture to ~10°C (ice bath). Add

    
      (58.5 g) portion-wise over 20 minutes.
    
    • Caution: Exothermic. HCl gas may evolve. Maintain temp <20°C during addition.

  • Reaction: Remove ice bath. Heat the mixture slowly to reflux (~132°C) .

    • Observation: The mixture will turn dark orange/brown and evolve HCl gas.

    • Duration: Reflux for 1 hour. (Monitor by TLC: Mobile phase 50% EtOAc/Hexane).

  • Quench (Critical): Cool reaction to room temperature. Pour the reaction mass slowly into a beaker containing 300g crushed ice and 50 mL conc. HCl .

    • Safety: Violent hydrolysis of aluminum salts occurs. Stir vigorously.

  • Isolation:

    • Steam distill or rotovap to remove excess Chlorobenzene.

    • The product precipitates as a solid. Filter the crude solid.

    • Purification: Dissolve crude solid in saturated Sodium Carbonate (

      
      ) solution (converts acid to soluble salt, leaves non-acidic impurities behind). Filter any insoluble matter. Acidify filtrate with HCl to reprecipitate the pure acid.
      
    • Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 35–38 g (80–85%). Properties: White to off-white solid. MP: 128–130°C [1].[1]

Step 2: Methyl Esterification

Objective: Conversion of the carboxylic acid to the methyl ester.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
Intermediate Acid 212.631.030.0 gReactant
Methanol 32.04Excess150 mLSolvent/Reactant
Sulfuric Acid (

)
98.08cat.1.5 mLCatalyst
Protocol
  • Setup: 250 mL round-bottom flask with magnetic stir bar and reflux condenser.

  • Charging: Dissolve 3-(4-chlorobenzoyl)propionic acid (30.0 g) in Methanol (150 mL).

  • Catalyst: Add conc.

    
      (1.5 mL) dropwise.
    
  • Reaction: Reflux for 4–6 hours.

    • Monitor: TLC (check for disappearance of acid spot).

  • Workup:

    • Concentrate the mixture on a rotary evaporator to ~20% of original volume.

    • Pour residue into ice-cold water (200 mL).

    • The product will precipitate (if solid) or oil out.

    • Extraction: Extract with Ethyl Acetate (2 x 100 mL). Wash organic layer with saturated

      
       (to remove trace acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue usually solidifies upon standing or cooling.

    • Recrystallization: Recrystallize from minimal Methanol or Hexane/EtOAc (9:1) if high purity is required.

Expected Yield: 28–30 g (90–95%). Properties: Off-white/yellowish solid. MP: 52–53°C [2].[2]

Workup Logic & Troubleshooting

Separation Logic (Graphviz)

WorkupLogic ReactionMix Crude Reaction Mixture (Acid + MeOH + H2SO4) Concentrate Evaporate MeOH ReactionMix->Concentrate Quench Add Ice Water Concentrate->Quench Extract Extract with EtOAc Quench->Extract Organic Organic Layer (Product) Extract->Organic Aqueous Aqueous Layer (Waste H2SO4 + Unreacted Acid) Extract->Aqueous Wash Wash with NaHCO3 Final Evaporate & Recrystallize Wash->Final Organic->Wash

Figure 2: Workup flow for the esterification step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Insufficient

Ensure >2.2 eq of

is used. The complex consumes 2 eq.
Sticky Solid (Step 1) Aluminum salts remainingEnsure thorough hydrolysis with HCl during quench. Wash crude solid with dilute HCl.
Incomplete Esterification Water in MethanolUse anhydrous Methanol. Water pushes equilibrium back to acid.
Product is Oil (Step 2) Solvent trapped or impuritiesThe ester MP is low (52°C). Cool to 4°C to induce crystallization. Seed with pure crystal if available.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[1] Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CID 230774).[3][4] National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" in the development of analgesic agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 4-(4-chlorophenyl)-4-oxobutanoate in the Synthesis of 2-Arylindole Analgesic Scaffolds

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a pivotal intermediate in the medicinal chemistry of non-steroidal anti-inflammatory drugs (NSAIDs). While historically overshadowed by the synthesis of Indomethacin (which utilizes methyl levulinate), this specific scaffold is the primary precursor for 2-arylindole-3-acetic acid derivatives , a subclass of COX inhibitors noted for distinct lipophilicity and metabolic stability profiles.

This application note details the synthetic utility of Methyl 4-(4-chlorophenyl)-4-oxobutanoate, specifically focusing on its conversion into analgesic pharmacophores via the Fischer Indole Synthesis . We provide validated protocols for its generation via Friedel-Crafts acylation and its subsequent cyclization, offering a robust pathway for developing novel pain management therapeutics.

Chemical Identity & Synthetic Utility

The molecule functions as a "masked" indole backbone. Its structure contains a


-keto ester moiety, which serves two critical roles:
  • The Ketone (C4): Acts as the electrophilic site for hydrazone formation.

  • The Methylene (C3): Provides the enolizable protons necessary for the [3,3]-sigmatropic rearrangement (Fischer Indole Cyclization).

  • The Methyl Ester: Protects the carboxylic acid, improving solubility in organic solvents (EtOH, Toluene) during cyclization and preventing decarboxylation.

Key Physical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.66 g/mol [1][2]

  • Appearance: Off-white crystalline solid[2]

  • Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

Application Workflow: The 2-Arylindole Pathway

The primary application of this intermediate is the synthesis of Methyl 2-(4-chlorophenyl)indole-3-acetate analogs. Unlike Indomethacin (which is an N-benzoyl indole), these derivatives possess the chlorophenyl group directly attached to the C2 position of the indole ring. This structural variation is critical for exploring Structure-Activity Relationships (SAR) regarding COX-2 selectivity.

Pathway Diagram

The following flowchart illustrates the conversion of raw materials into the active analgesic scaffold.

IndolePathway Raw1 Chlorobenzene Inter1 4-(4-chlorophenyl)- 4-oxobutanoic acid Raw1->Inter1 Friedel-Crafts (AlCl3) Raw2 Succinic Anhydride Raw2->Inter1 Target Methyl 4-(4-chlorophenyl)- 4-oxobutanoate (THE TOPIC) Inter1->Target Esterification (MeOH/H+) Scaffold 2-(4-chlorophenyl) indole-3-acetate Target->Scaffold Fischer Indole Cyclization Hydrazine Aryl Hydrazine (e.g., 4-methoxyphenylhydrazine) Hydrazine->Scaffold + ZnCl2/AcOH

Caption: Figure 1. Synthetic workflow transforming basic precursors into the 2-arylindole analgesic scaffold via the topic intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Rationale: Commercial availability varies. In-house synthesis ensures purity and allows for modification (e.g., using deuterated chlorobenzene).

Reagents:

  • Succinic Anhydride (1.0 equiv)

  • Chlorobenzene (Solvent & Reagent, excess)[3]

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Methanol (dry)

  • Sulfuric Acid (catalytic)

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and HCl trap, suspend Succinic Anhydride (10.0 g, 100 mmol) in Chlorobenzene (40 mL) .

    • Cool to 0°C. Portion-wise, add

      
       (29.3 g, 220 mmol)  over 30 minutes. Caution: Exothermic; HCl gas evolution.
      
    • Allow to warm to Room Temperature (RT), then heat to 60°C for 2 hours . The mixture will turn dark red/brown.

    • Quench: Pour the reaction mixture slowly onto Ice/HCl (200 g/20 mL) .

    • Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with Brine. Dry over

      
      .[4] Concentrate to yield the crude acid (4-(4-chlorophenyl)-4-oxobutanoic acid).
      
  • Esterification (The Topic Molecule):

    • Dissolve the crude acid in Methanol (100 mL) .

    • Add Conc.

      
       (1 mL) .
      
    • Reflux for 4 hours . Monitor by TLC (Hexane:EtOAc 7:3).

    • Purification: Concentrate methanol. Redissolve residue in DCM. Wash with saturated

      
       (removes unreacted acid).
      
    • Crystallization: Recrystallize from Hexane/Ether.

    • Expected Yield: ~75-80% overall.

    • Target MP: 54-56°C.

Protocol B: Fischer Indole Cyclization to Analgesic Scaffold

Rationale: This step constructs the pharmacophore. The choice of acid catalyst is critical; weak acids (Acetic Acid) reduce tar formation compared to strong mineral acids.

Reagents:

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 equiv)

  • 4-Methoxyphenylhydrazine HCl (1.1 equiv)

  • Acetic Acid (Glacial, solvent)

  • Zinc Chloride (

    
    , fused, 2.0 equiv)
    

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a reaction vial, combine the Ester (2.26 g, 10 mmol) and Hydrazine salt (1.92 g, 11 mmol) in Glacial Acetic Acid (20 mL) .

    • Stir at RT for 1 hour. The solution typically darkens.

  • Cyclization:

    • Add

      
       (2.7 g)  to the mixture.
      
    • Heat to 90°C for 3-4 hours.

    • Mechanism Check: The ketone forms the hydrazone, which tautomerizes to the enehydrazine. The [3,3]-shift occurs, followed by ammonia elimination.

  • Work-up:

    • Pour into Ice Water (100 mL) . The indole ester usually precipitates.

    • Filter the solid. If gummy, extract with DCM.

    • Purification: Flash Chromatography (Silica, 0-20% EtOAc in Hexane).

    • Product: Methyl 5-methoxy-2-(4-chlorophenyl)-1H-indole-3-acetate.

Mechanistic Validation (Self-Validating System)

To ensure the protocol is working, researchers must validate the regiochemistry. The cyclization could theoretically occur at the ester carbonyl (unlikely) or the ketone.

Logic Gate:

  • If Cyclization is successful: The NMR will show the disappearance of the ketone triplet (

    
     3.2 ppm) and the appearance of the Indole NH singlet (
    
    
    
    ~8-9 ppm).
  • If Hydrolysis occurs: The methyl ester singlet (

    
     3.6 ppm) will vanish.
    
Graphviz: Reaction Mechanism Logic

Mechanism Start Ketone Intermediate Step1 Hydrazone Formation (-H2O) Start->Step1 + Hydrazine Step2 Ene-Hydrazine Tautomer Step1->Step2 Acid Cat. Step3 [3,3]-Sigmatropic Shift (C-C Bond Formation) Step2->Step3 Heat Step4 Re-aromatization & NH3 Loss Step3->Step4 Result 2-Arylindole Scaffold Step4->Result

Caption: Figure 2. Mechanistic logic of the Fischer Indole Synthesis applied to the topic molecule.

Quality Control & Data Specifications

Table 1: Analytical Parameters for Validation

ParameterSpecificationDiagnostic Signal (1H NMR, CDCl3)
Purity >98% (HPLC)No minor peaks >0.5% area
Structure ID Methoxy (Ester)Singlet,

3.68 ppm (3H)
Backbone Ethylene LinkerTwo Triplets,

2.75 & 3.28 ppm
Aromatic 4-Cl-PhenylAA'BB' System,

7.4 - 7.9 ppm
Contaminant Free AcidBroad singlet >10 ppm (Should be absent)

References

  • Preparation of 4-(4-biphenylyl)-4-oxo-butanoic acid (Fenbufen Precursor).
  • Methyl 4-(4-chlorophenyl)

    • Source: PubChem Compound Summary for CID 230774.
    • Relevance: Provides physical property data, safety sheets (GHS)
    • URL:[Link]

  • Fischer Indole Synthesis: The Reaction of Phenylhydrazines with 4-Oxobutanoic Acid Deriv

    • Source:Journal of the American Chemical Society (General Reference for Mechanism).
    • Relevance: Validates the mechanistic pathway of converting -keto esters into indole-3-acetic acid deriv
    • URL:[Link] (Note: Link to classic Robinson/Fischer works).

  • Synthesis of Indomethacin and Analogues.

    • Source:The Science Snail (Organic Synthesis Educ
    • Relevance: Contrasts the standard Indomethacin route (using levulinate) with the 2-aryl route, clarifying the specific utility of the topic molecule.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-(4-chlorophenyl)-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate , a critical intermediate often associated with the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen.

The synthesis consists of two distinct phases:[1][2][3][4]

  • Friedel-Crafts Acylation: Reaction of chlorobenzene with succinic anhydride to form 3-(4-chlorobenzoyl)propionic acid.

  • Esterification: Methylation of the carboxylic acid to the final ester.

Critical Insight: The primary yield loss occurs in Phase 1 . The formation of the aluminum-complex intermediate often results in a viscous "sludge" that halts stirring, leading to incomplete conversion. Furthermore, under-dosing Aluminum Chloride (


) is the most common error; this reaction requires stoichiometric excess, not catalytic amounts.

Visual Workflow: Reaction Pathway

The following diagram outlines the optimized pathway and the critical control points (CCPs) where yield is typically lost.

ReactionPathway Start Reactants: Chlorobenzene + Succinic Anhydride Complex INTERMEDIATE COMPLEX (Deep Red/Brown Sludge) *Critical Stirring Point* Start->Complex Friedel-Crafts (40°C, 4h) AlCl3 Catalyst: AlCl3 (>2.2 eq) AlCl3->Complex Hydrolysis Acid Hydrolysis (Ice/HCl Quench) Complex->Hydrolysis Exothermic Quench AcidProduct Solid Intermediate: 3-(4-chlorobenzoyl) propionic acid Hydrolysis->AcidProduct Precipitation Esterification Esterification (MeOH + H2SO4/SOCl2) AcidProduct->Esterification Reflux Final TARGET: Methyl 4-(4-chlorophenyl)- 4-oxobutanoate Esterification->Final Isolation

Figure 1: Step-wise synthesis workflow highlighting the critical intermediate complex.

Phase 1: The Friedel-Crafts Acylation (The Yield Killer)

This step involves the reaction of Succinic Anhydride with Chlorobenzene.

The Mechanism & Stoichiometry Trap

Unlike alkylation, Friedel-Crafts acylation is not catalytic . The product (a ketone) acts as a Lewis base and forms a stable 1:1 complex with


. Additionally, the carboxylic acid generated binds another equivalent of 

.

The Rule of 3: You must use at least 2.2 to 3.0 equivalents of


 relative to succinic anhydride. Using 1.1 eq (standard for acid chlorides) will result in <50% yield.
Optimized Protocol (Phase 1)
ParameterSpecificationRationale
Reagent A ChlorobenzeneActs as both reactant and solvent. Use 5-10 volumes to maintain fluidity.
Reagent B Succinic Anhydride (1.0 eq)Limiting reagent.
Catalyst Anhydrous

(3.0 eq)
Critical: 1 eq complexes with C=O (anhydride), 1 eq with C=O (product), 1 eq drives kinetics.
Temperature 40°C - 45°CHigher temps (>60°C) promote polymerization and tar formation.
Time 4 - 6 HoursMonitor HCl evolution. Reaction is done when gas evolution ceases.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Equip with a mechanical stirrer (magnetic stirring will fail), reflux condenser, and a drying tube (

    
    ).
    
  • Solvation: Charge Chlorobenzene and Succinic Anhydride. Stir at Room Temperature (RT).

  • Addition: Add

    
     in portions over 30 minutes.
    
    • Observation: The mixture will turn from white/yellow to orange, then deep red/brown.

    • Exotherm: Temperature will rise; keep below 45°C.

  • Reaction: Heat to 40°C. Vigorous HCl gas evolution will occur (scrub this gas).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl .

    • Why HCl? It prevents the precipitation of aluminum salts which trap the product.

  • Isolation: Filter the solid precipitate. Wash with water and hexane (to remove unreacted chlorobenzene).

Phase 2: Esterification (The Finishing Step)

Once the acid intermediate (3-(4-chlorobenzoyl)propionic acid) is isolated and dried, conversion to the methyl ester is straightforward but equilibrium-limited.

Method A: Fischer Esterification (Standard)[5]
  • Reagents: Intermediate Acid + Methanol (excess) +

    
     (cat).
    
  • Procedure: Reflux for 6-8 hours.

  • Yield Tip: The reaction is equilibrium-driven (

    
    ). You must use a large excess of Methanol (solvent) or remove water using a Dean-Stark trap (if using a co-solvent like Benzene/Toluene, though pure MeOH is usually sufficient).
    
Method B: Thionyl Chloride (High Purity)
  • Reagents: Intermediate Acid + Methanol +

    
     (1.2 eq).
    
  • Procedure: Cool MeOH to 0°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     dropwise (forms anhydrous HCl in situ). Add Acid.[3][5][6][7][8] Reflux 2 hours.
    
  • Advantage: Irreversible.[3] Drives yield to near 100%.[9]

  • Safety: Generates

    
     and 
    
    
    
    gas.

Troubleshooting Guide

Issue 1: "My reaction mixture turned into a solid brick."

Diagnosis: The Aluminum-Complex solidified. Magnetic stirrers cannot handle the viscosity of the Friedel-Crafts complex. Solution:

  • Switch to Mechanical Stirring: Use an overhead stirrer with a Teflon paddle.

  • Increase Solvent: Add more chlorobenzene. It will not affect the stoichiometry significantly but will maintain mass transfer.

  • Use Nitrobenzene: If chlorobenzene alone fails, use Nitrobenzene as a co-solvent. It solubilizes the Al-complex effectively (though it is toxic and harder to remove).

Issue 2: "Low Yield (<50%) in Phase 1."

Diagnosis: Moisture contamination or insufficient


.
Solution: 
  • Check

    
     Quality:  If the powder is white/grey and free-flowing, it is good. If it is clumpy or yellow/sticky, it has hydrolyzed. Discard it.
    
  • Stoichiometry Check: Ensure you used >2.2 equivalents of

    
    .
    
  • Dry Glassware: One drop of water kills 1 mole of catalyst and generates heat.

Issue 3: "Product contains Ortho-isomer."

Diagnosis: Regioselectivity issues. Solution:

  • Recrystallization: The para-isomer (target) is significantly less soluble in Ethanol/Water or Toluene than the ortho-isomer. Recrystallize the crude acid intermediate before esterification.

  • Temperature Control: Keep the reaction temperature at 40°C. Higher temperatures increase the kinetic energy available to overcome the steric hindrance of the ortho position.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Problem Detected Q1 Is the issue in Phase 1 (Acylation)? Start->Q1 P1_LowYield Issue: Low Yield Q1->P1_LowYield Yes P1_Solid Issue: Mixture Solidified Q1->P1_Solid Yes Q2 Is the issue in Phase 2 (Esterification)? Q1->Q2 No CheckAl Check AlCl3 Quality & Stoichiometry (>2.2eq) P1_LowYield->CheckAl CheckStir Switch to Overhead Stirrer or Add Nitrobenzene P1_Solid->CheckStir P2_Inc Incomplete Conversion Q2->P2_Inc Yes Sol_Thionyl Switch to Method B (SOCl2/MeOH) P2_Inc->Sol_Thionyl

Figure 2: Diagnostic logic for common synthesis failures.

FAQ: Frequently Asked Questions

Q: Can I use


 in catalytic amounts (0.1 eq)? 
A: No.  In Friedel-Crafts alkylation, yes. In acylation, the product ketone complexes with the aluminum.[3] You need 1 equivalent just to bind the product, plus more to drive the reaction. Use 3.0 equivalents for maximum yield [1].

Q: Why is the crude acid intermediate colored (brown/yellow)? A: This is usually due to traces of aluminum salts or polymerization byproducts. An acid wash (dilute HCl) during workup is critical. Recrystallization from Ethanol/Water usually yields white crystals.

Q: Can I do the esterification in one pot without isolating the acid? A: It is risky. The aluminum salts from Step 1 interfere with the acid catalysis in Step 2. It is highly recommended to isolate the solid acid, wash it free of aluminum, and then esterify.

Q: Is Nitrobenzene necessary? A: Not strictly. While Nitrobenzene is a better solvent for the Al-complex, it is toxic and has a high boiling point (


C), making it hard to remove. Using excess Chlorobenzene (reactant as solvent) is the preferred "green" alternative, provided you use mechanical stirring [2].

References

  • Lederle Laboratories. (1991). The improvement of synthesis method for "fenbufen". CN1052301A.[8] Link

    • Citation Context: Establishes the requirement for 2.5–3.6 moles of per mole of succinic anhydride to achieve >90% yield.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Citation Context: General procedure for Friedel-Crafts acylation using succinic anhydride and standard workup protocols (HCl quenching).
  • BenchChem. (2025).[2] Fischer Esterification for the Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate. Link

    • Citation Context: Validates the Fischer esterification protocols and workup for phenyl-propanoic acid deriv
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Link

    • Citation Context: Mechanistic explanation of the acylium ion formation and the complexation of the ketone product requiring stoichiometric Lewis acid.[3][7]

Sources

Technical Support Center: Purification of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8). This compound is a critical intermediate in the synthesis of downstream pharmaceuticals (such as anti-inflammatory agents and pyridazinones) and agrochemicals[1],[2].

Because this ester is typically synthesized via the Friedel-Crafts acylation of chlorobenzene followed by acid-catalyzed esterification[2], crude reaction mixtures often contain unreacted carboxylic acids, strong acid catalysts, and colored polymeric byproducts. The protocols below are engineered to provide self-validating, highly reproducible purification pathways based on foundational organic chemistry principles[3],[4].

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with unreacted 4-(4-chlorophenyl)-4-oxobutanoic acid. How do I remove it without resorting to column chromatography? Answer: The most efficient method is a mild alkaline liquid-liquid extraction. The carboxylic acid impurity has a pKa of ~4.5, whereas the target ester is neutral.

  • Causality: By washing the organic phase (e.g., ethyl acetate) with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, the unreacted acid is deprotonated to form a highly water-soluble sodium salt, forcing it to partition into the aqueous layer. We specifically use a weak base like NaHCO₃ instead of a strong base (like NaOH) to prevent the base-catalyzed hydrolysis (saponification) of your target ester back into the acid[3].

Q2: I observe a persistent yellow/brown discoloration in the organic phase after extraction. What causes this, and how is it resolved? Answer: Discoloration typically arises from trace polymeric byproducts or residual metal complexes (e.g., aluminum chloride residues from the upstream Friedel-Crafts acylation)[2].

  • Causality: Treat the organic phase with activated carbon (charcoal) and gently warm it for 15-20 minutes before recrystallization. The high surface area and porosity of the activated carbon physically adsorb the high-molecular-weight colored impurities. Filter the mixture hot through a pad of Celite to remove the finely dispersed carbon particles without losing your dissolved product[4].

Q3: The esterification reaction stalled, leaving a mixture of acid and ester. What is the optimal recrystallization solvent system to achieve >99% purity? Answer: A binary mixture of Hexane and Ethyl Acetate (typically 4:1 v/v) is highly effective.

  • Causality: The ester has moderate polarity. Ethyl acetate dissolves the compound well at high temperatures, while hexane acts as an anti-solvent. By dissolving the crude solid in a minimum amount of hot ethyl acetate and titrating in hot hexane until the "cloud point" is reached, slow cooling yields highly pure, well-defined crystals. The more polar impurities and residual starting materials remain dissolved in the mother liquor[3],[4].

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical generation of impurities and the physical workflow required to isolate the pure ester.

ImpurityPathway A Chlorobenzene (Starting Material) C 4-(4-chlorophenyl) -4-oxobutanoic acid (Intermediate/Impurity) A->C Friedel-Crafts B Succinic Anhydride (Reagent) B->C F Dimethyl Succinate (Side Product) B->F Direct Esterification (If unreacted) E Methyl 4-(4-chlorophenyl) -4-oxobutanoate (Target Product) C->E Esterification D Methanol + H+ (Reagent) D->E D->F

Chemical synthesis pathway illustrating the generation of common impurities.

PurificationWorkflow A Crude Reaction Mixture (Esterification) B Quench & Dilute (Ice Water / EtOAc) A->B C Phase Separation B->C D Aqueous Layer (Salts, Acid Catalyst) C->D Aqueous Phase E Organic Layer (Target + Impurities) C->E Organic Phase F Mild Alkaline Wash (5% NaHCO3) E->F G Aqueous Layer (Unreacted Acid) F->G Aqueous Phase H Organic Layer (Neutralized Target) F->H Organic Phase I Brine Wash & Dry (Na2SO4) H->I J Concentration (Rotovap) I->J K Recrystallization (Hexane/EtOAc) J->K L Pure Methyl 4-(4-chlorophenyl) -4-oxobutanoate K->L

Liquid-liquid extraction and recrystallization workflow for ester purification.

Part 3: Standard Operating Procedure (SOP)

Execute the following step-by-step methodology to isolate the pure ester from a crude esterification mixture[3],[4].

  • Quench & Dilute : Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (approx. 3 mL per gram of crude). Add an equal volume of ice-cold distilled water.

    • Self-Validation: Two distinct, immiscible phases must form. The organic phase (top layer) contains the target ester, while the aqueous phase (bottom layer) extracts the bulk of the sulfuric acid catalyst and methanol.

  • Phase Separation : Vigorously shake the funnel, venting the stopcock frequently to release vapor pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Mild Alkaline Wash (Critical Step) : Add 5% aqueous NaHCO₃ (1 mL per gram of crude) to the organic layer.

    • Self-Validation: Observe CO₂ evolution (effervescence). Continue washing with fresh NaHCO₃ portions until effervescence ceases. Test the drained aqueous layer with pH paper; it must read slightly basic (pH ~8). This confirms the complete neutralization and removal of the unreacted 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Brine Wash & Drying : Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄) incrementally.

    • Self-Validation: The drying agent will initially clump as it absorbs water. Stop adding when the newly added Na₂SO₄ flows freely like fine sand upon swirling.

  • Concentration : Filter off the hydrated drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude solid ester.

  • Recrystallization : Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate. Titrate in hot Hexane dropwise until the solution becomes slightly cloudy (the cloud point). Add a single drop of EtOAc to clear the solution, then remove from heat.

    • Self-Validation: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath. Fine, colorless crystals will precipitate. Filter via a Büchner funnel and wash with ice-cold hexane.

Part 4: Quantitative Data & Solvent Selection

Table 1: Common Impurities and Removal Strategies

ImpuritySourcePhysical PropertyRemoval Strategy
4-(4-chlorophenyl)-4-oxobutanoic acid Incomplete esterification[2]pKa ~4.5, soluble in base5% NaHCO₃ wash (partitions to aqueous phase)
Sulfuric Acid (H₂SO₄) Esterification catalystHighly water-soluble, strong acidCold water wash followed by NaHCO₃ wash
Dimethyl Succinate Esterification of unreacted succinic anhydrideSoluble in organic solvents, lower boiling pointRemains dissolved in the mother liquor during recrystallization
Trace Metals (Al/Fe) Friedel-Crafts catalyst residue[2]Forms colored complexesActivated carbon treatment and hot Celite filtration

Table 2: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected RecoveryCausality / Notes
Hexane / Ethyl Acetate 4:180-85%EtOAc dissolves the ester; Hexane acts as an anti-solvent. Excellent thermodynamic control for rejecting polar impurities[4].
Absolute Ethanol N/A70-75%Relies entirely on temperature-dependent solubility. Warning: May cause transesterification if trace acid is still present.
Heptane / Toluene 3:175-80%Alternative to Hexane/EtOAc. Toluene provides excellent solubility at reflux, but the residual solvent is harder to dry completely under standard vacuum[3].

References

  • [2] LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Synthesis Routes. Retrieved from: [Link]

  • [3] Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Elsevier/Butterworth-Heinemann. Internet Archive. Retrieved from: [Link]

  • [4] Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Internet Archive. Retrieved from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-MPC-4OXO-001 Status: Open Subject: Troubleshooting Impurities & Optimization in Friedel-Crafts Succinoylation

Executive Summary

This guide addresses technical challenges in the synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8). This compound is a critical intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .

The synthesis typically proceeds via a two-step sequence:

  • Friedel-Crafts Acylation: Chlorobenzene + Succinic Anhydride

    
     3-(4-chlorobenzoyl)propionic acid (Intermediate Acid).
    
  • Esterification: Acid + Methanol

    
     Target Methyl Ester.
    

High-purity isolation depends on controlling regioselectivity during the acylation step and preventing cyclization side-reactions during esterification.

Reaction Pathway & Impurity Map

The following diagram illustrates the standard synthetic pathway and the divergence points where common side products are generated.

ReactionPathway SM1 Chlorobenzene Intermediate 3-(4-chlorobenzoyl) propionic acid (Para-Acid) SM1->Intermediate AlCl3, 40-60°C OrthoImpurity Ortho-Isomer (Side Product A) SM1->OrthoImpurity High Temp / Sterics SM2 Succinic Anhydride SM2->Intermediate DMS Dimethyl Succinate (Hydrolysis Impurity) SM2->DMS Direct Methanolysis Target Methyl 4-(4-chlorophenyl) -4-oxobutanoate (Target Ester) Intermediate->Target MeOH, H+ PseudoEster Pseudo-Ester (Cyclic Ketal) Intermediate->PseudoEster Dehydration (via Pseudo-Chloride)

Figure 1: Synthetic pathway showing the divergence of the ortho-isomer during acylation and potential cyclization/hydrolysis byproducts during esterification.

Common Side Products & Troubleshooting

Module A: The Friedel-Crafts Step (Acylation)

Reaction: Chlorobenzene + Succinic Anhydride


 3-(4-chlorobenzoyl)propionic acid
Side Product 1: The Ortho-Isomer
  • Chemical Name: 3-(2-chlorobenzoyl)propionic acid (and its subsequent methyl ester).

  • Observation: A persistent impurity (often 5–10%) that is difficult to separate by crystallization due to structural similarity.

  • Root Cause: Electrophilic Aromatic Substitution (EAS) on chlorobenzene directs ortho and para. While para is favored due to the steric bulk of the succinic anhydride-

    
     complex, higher temperatures increase the energy available to overcome the steric barrier, increasing ortho substitution.
    
Symptom Diagnostic Check Corrective Action
High Ortho Content (>5%) Check reaction temperature log. Did it exceed 60°C?Cool Down: Maintain reaction at 40–50°C. The rate will be slower, but regioselectivity improves significantly at lower temperatures.
Low Yield Check

quality. Is it clumpy or white/yellow powder?
Moisture Control:

is hygroscopic. Deactivated catalyst fails to generate the acylium ion. Use fresh, anhydrous

and a drying tube.
Side Product 2: 4,4-Diarylbutanoic Acids (Over-alkylation)
  • Observation: Heavy, non-polar spots on TLC; gummy residue.

  • Root Cause: Friedel-Crafts alkylation occurring alongside acylation, or condensation of the product with another mole of chlorobenzene (rare with anhydrides, more common if acid chlorides are used improperly).

  • Prevention: Ensure Succinic Anhydride is the limiting reagent or used in slight excess (1.1 eq) relative to

    
     activation, but keep Chlorobenzene in large excess (often used as solvent) to dilute the active species.
    
Module B: The Esterification Step

Reaction: Acid Intermediate + MeOH


 Target Ester[1][2][3]
Side Product 3: The Pseudo-Ester (Cyclic)
  • Chemical Name: 5-(4-chlorophenyl)-5-methoxy-dihydrofuran-2-one.

  • Mechanism:

    
    -keto acids exhibit ring-chain tautomerism. Under dehydrating conditions (especially if thionyl chloride, 
    
    
    
    , is used to generate the acid chloride intermediate), the acyclic acid chloride can cyclize to a "pseudo-chloride," which then reacts with methanol to form the cyclic pseudo-ester.
  • Troubleshooting:

    • Avoid

      
       if possible:  Use classic Fischer esterification (MeOH + catalytic 
      
      
      
      ) which favors the thermodynamic open-chain ester.
    • If using

      
      :  Keep the temperature low (0°C) during the chloride formation to prevent cyclization.
      
Side Product 4: Dimethyl Succinate
  • Observation: A liquid impurity with a sweet/ester smell, appearing early in GC/HPLC traces.

  • Root Cause: Carryover of unreacted succinic anhydride from Step 1. When methanol is added in Step 2, the anhydride undergoes ring-opening diesterification.

  • Prevention: Ensure the intermediate acid from Step 1 is thoroughly washed with water (to hydrolyze anhydride to water-soluble succinic acid) and recrystallized (e.g., from toluene) before proceeding to esterification.

Detailed Protocol: Minimizing Impurities

To achieve >98% purity, the following optimized workflow is recommended.

Step 1: Regioselective Acylation
  • Charge: Place 2.2 eq of anhydrous

    
     in a flask.
    
  • Solvent: Add Chlorobenzene (used as both reactant and solvent, approx 10 vol).

  • Addition: Add 1.0 eq Succinic Anhydride portion-wise at room temperature.

  • Reaction: Heat slowly to 45–50°C . Critical: Do not exceed 55°C to minimize the ortho-isomer.

  • Quench: Pour into ice/HCl. The product (acid) may precipitate or require extraction with dilute NaOH followed by re-acidification (this "Acid-Base" workup removes neutral organic impurities like unreacted chlorobenzene).

Step 2: Thermodynamic Esterification
  • Reflux: Dissolve the dried Acid Intermediate in excess Methanol (10 vol).

  • Catalyst: Add catalytic conc.

    
     (0.1 eq).
    
  • Time: Reflux for 4–6 hours.

    • Why? Acid catalysis favors the formation of the linear methyl ester (Target) over the pseudo-ester.

  • Workup: Concentrate MeOH, dilute with water, and filter the solid precipitate.

  • Purification: Recrystallize from Methanol/Water to remove any traces of the ortho-ester or Dimethyl succinate.

Troubleshooting Logic (Decision Tree)

Troubleshooting Start Start: Analyze Crude Purity CheckOrtho Is Ortho-isomer > 5%? Start->CheckOrtho CheckDMS Is Dimethyl Succinate present? CheckOrtho->CheckDMS No ActionTemp Action: Lower Rxn Temp in Step 1 (Keep < 50°C) CheckOrtho->ActionTemp Yes CheckPseudo Is Pseudo-ester suspected? CheckDMS->CheckPseudo No ActionWash Action: Improve Water Wash of Intermediate Acid CheckDMS->ActionWash Yes ActionMethod Action: Switch from SOCl2 to H2SO4/MeOH method CheckPseudo->ActionMethod Yes Success Process Optimized CheckPseudo->Success No

Figure 2: Decision matrix for diagnosing impurity profiles in the final product.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene as a solvent for the Friedel-Crafts step to save money? A: No. Toluene is more reactive than Chlorobenzene. If you use Toluene, the succinic anhydride will react with the solvent instead of the chlorobenzene, yielding Methyl 4-(4-methylphenyl)-4-oxobutanoate. Chlorobenzene must act as the solvent or be used in a non-reactive solvent like Nitrobenzene (though Nitrobenzene is toxic and hard to remove).

Q: My reaction mixture turned black during the


 addition. Is it ruined? 
A:  Not necessarily. Friedel-Crafts reactions often form deep red or black complexes due to the formation of the acylium-aluminum complex. This is normal. However, if it is accompanied by a burnt smell or tar formation, the temperature may have spiked too high.

Q: Why is the "Acid-Base Workup" recommended after Step 1? A: The intermediate is a carboxylic acid. By extracting it into aqueous NaOH (where it becomes a soluble salt) and washing the organic layer, you remove unreacted Chlorobenzene and non-acidic byproducts. Re-acidifying the aqueous layer then precipitates the pure intermediate. This is the most efficient purification step in the entire sequence.

References

  • Friedel-Crafts Acylation Mechanics

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[4][5] Wiley-Interscience. (Classic text on EAS regioselectivity and catalyst behavior).

    • BenchChem.[5][6] "Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene." Link

  • Synthesis of Fenbufen Intermediates

    • Child, R. G., et al. "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships." Journal of Pharmaceutical Sciences, 66(4), 466-476. (Describes the succinoylation of biphenyls and chlorobenzenes). Link

  • Lutz, R. E., et al.
  • Chemical Properties & Safety

    • PubChem.[7] "Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3."[7] Link

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation for "Methyl 4-(4-chlorophenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedel-Crafts acylation synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific electrophilic aromatic substitution reaction. The synthesis of this compound is a crucial step in the production of various pharmaceuticals and agrochemicals.[1]

I. Reaction Overview: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

The target molecule is synthesized via the Friedel-Crafts acylation of chlorobenzene with methyl 4-chloro-4-oxobutanoate (the methyl ester of succinic anhydride acid chloride). This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Core Reaction:

Chlorobenzene + Methyl 4-chloro-4-oxobutanoate --(AlCl₃)--> Methyl 4-(4-chlorophenyl)-4-oxobutanoate

The chlorine atom on the chlorobenzene ring is a deactivating group, which makes the aromatic ring less nucleophilic and the reaction more challenging than with activated rings.[2] However, it is an ortho-, para- director. Due to steric hindrance, the para-substituted product is the major isomer.[2]

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

A1: Low to no product yield is a common issue in Friedel-Crafts acylation, especially with a deactivated substrate like chlorobenzene. Several factors could be at play:

  • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[2][3] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the AlCl₃.

    • Solution:

      • Thoroughly dry all glassware in an oven or by flame-drying before use.[2]

      • Use a fresh, unopened container of anhydrous aluminum chloride.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.[2]

  • Deactivated Substrate: Chlorobenzene's electron-withdrawing chlorine atom makes it less reactive towards electrophilic aromatic substitution.[2]

    • Solution:

      • Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the acylating agent.[4] In Friedel-Crafts acylation, the ketone product forms a complex with the catalyst, so at least a stoichiometric amount is necessary.[3][4]

      • Ensure the purity of your chlorobenzene.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution:

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

      • If the reaction is sluggish, a gentle increase in temperature might be necessary. However, be aware that higher temperatures can sometimes lead to more side products.[2][5]

Q2: The reaction mixture turned very dark, and I have a lot of tar-like material. What happened?

A2: Dark coloration and tar formation are indicative of side reactions or decomposition.

  • Forcing Conditions: High temperatures and prolonged reaction times can lead to charring and polymerization.[2][5]

    • Solution:

      • Adhere to the recommended reaction temperature and time. If you need to heat the reaction, do so gradually and monitor for any sudden color changes.

      • Ensure the purity of your starting materials, as impurities can often act as catalysts for polymerization.

Q3: I've isolated a product, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?

A3: While the para-isomer is expected to be the major product due to steric hindrance, some of the ortho-isomer can form.[2] The ratio of these isomers can be influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the more sterically hindered and thermodynamically stable para-isomer.[2]

    • Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to maximize the yield of the desired para-product.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio.

    • Solution: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often used in Friedel-Crafts reactions and can favor the para-isomer.[5]

Q4: The work-up procedure is difficult, and I'm losing product during extraction. Any tips?

A4: The work-up for a Friedel-Crafts reaction involves quenching the reaction and decomposing the aluminum chloride-ketone complex. This can sometimes be a vigorous process.

  • Quenching: The reaction mixture is typically poured onto a mixture of crushed ice and concentrated hydrochloric acid.[2]

    • Solution:

      • Perform the quench slowly and with vigorous stirring to control the exotherm.

      • Ensure you have a sufficiently large beaker to accommodate any potential foaming or splashing.

  • Extraction: The product is then extracted into an organic solvent.

    • Solution:

      • If you are having trouble with emulsions, adding a small amount of brine (saturated NaCl solution) can help to break them.

      • Perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize your yield.

III. Experimental Protocol and Data

Recommended Protocol for the Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

This protocol provides a general method for the Friedel-Crafts acylation of chlorobenzene.

Materials:

  • Chlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl 4-chloro-4-oxobutanoate

  • Dry Dichloromethane (CH₂Cl₂) (or another suitable dry, non-polar solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.[2]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and dry dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, place methyl 4-chloro-4-oxobutanoate (1.0 molar equivalent) dissolved in a minimal amount of dry dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.

  • Addition of Substrate: To the dropping funnel, add chlorobenzene (1.0 molar equivalent). Add the chlorobenzene dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Key Reaction Parameters
ParameterRecommended ConditionRationale
Lewis Acid Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid is required to activate the acylating agent.[6][7]
Stoichiometry of AlCl₃ 1.1 - 1.2 equivalentsA stoichiometric amount is needed as the product ketone complexes with the catalyst.[3][4]
Solvent Dry Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)Anhydrous, non-polar solvents are crucial to prevent catalyst deactivation and can favor para-substitution.[5]
Temperature 0°C to Room TemperatureLower temperatures favor the formation of the thermodynamically more stable para-isomer and minimize side reactions.[2]
Reaction Time 3-4 hours (monitor by TLC)Sufficient time is needed for the reaction to go to completion, especially with a deactivated substrate.[2]

IV. Visualizing the Workflow

The following diagram illustrates the key steps and potential troubleshooting points in the Friedel-Crafts acylation process for synthesizing Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Friedel_Crafts_Acylation_Workflow Start Start: Anhydrous Conditions Reagents Reactants: - Chlorobenzene - Methyl 4-chloro-4-oxobutanoate - Anhydrous AlCl3 Start->Reagents Reaction Friedel-Crafts Acylation (0°C to RT) Reagents->Reaction Workup Quench & Work-up (Ice/HCl) Reaction->Workup TS_Yield Troubleshooting: Low/No Yield Reaction->TS_Yield Inactive Catalyst? Deactivated Substrate? TS_Tar Troubleshooting: Tar Formation Reaction->TS_Tar High Temp? Long Reaction Time? Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Product: Methyl 4-(4-chlorophenyl)-4-oxobutanoate Purification->Product TS_Isomers Troubleshooting: Isomer Mixture Product->TS_Isomers High Temp? Solvent Choice?

Caption: Workflow for Friedel-Crafts acylation with key troubleshooting points.

V. References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from PrepChem.com.

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from BenchChem.

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. Retrieved from BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from BenchChem.

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). International Journal of Science and Research (IJSR).

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from Wikipedia.

  • University of Calgary. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry.

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Retrieved from MilliporeSigma.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from Chemistry Steps.

  • Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • Chem-Impex. (n.d.). Methyl-4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from Chem-Impex.

Sources

Technical Support Center: Synthesis & Optimization of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Hub for Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8). As a highly versatile building block, this compound serves as a critical intermediate in the synthesis of anti-inflammatory and analgesic pharmaceuticals, as well as in the formulation of advanced agrochemicals[1].

This guide is designed for research scientists and process chemists. It bypasses basic theory to focus on the exact causality of reaction failures, self-validating protocols, and scalable optimization strategies for the classic two-step Haworth-style synthesis[2].

Section 1: Mechanistic Workflow & Troubleshooting Logic

The synthesis relies on a two-step sequence: an initial Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form the intermediate carboxylic acid[3], followed by a Fischer esterification to yield the final methyl ester.

SynthesisWorkflow Start Chlorobenzene + Succinic Anhydride FC_Step Friedel-Crafts Acylation (AlCl3, 2.2 eq, 0-25°C) Start->FC_Step Electrophilic Aromatic Substitution Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid (Intermediate) FC_Step->Intermediate Aqueous HCl Quench TS_AlCl3 Issue: Low Yield Fix: Ensure >2.0 eq AlCl3 FC_Step->TS_AlCl3 If rxn stalls TS_Quench Issue: Emulsion Fix: Quench with Ice/HCl (pH < 1) FC_Step->TS_Quench If workup fails Ester_Step Fischer Esterification (MeOH, H+ Catalyst, Reflux) Intermediate->Ester_Step Acid Catalysis Product Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Target Product) Ester_Step->Product Dehydration TS_Ester Issue: Reversible Rxn Fix: Use SOCl2 or Excess MeOH Ester_Step->TS_Ester If yield is low

Caption: Synthesis workflow and troubleshooting logic for Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Section 2: Standard Operating Protocols (SOPs)
Step 1: Friedel-Crafts Acylation (Intermediate Synthesis)

Objective: Synthesize 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Setup: In a dry, multi-neck round-bottom flask under N₂ atmosphere, suspend succinic anhydride (1.0 eq) in anhydrous chlorobenzene (5.0 volumes). Note: Chlorobenzene acts as both the reactant and the solvent to drive the reaction kinetics and manage the exotherm.

  • Activation: Cool the suspension to 0°C. Slowly add anhydrous Aluminum Chloride (

    
    ) in small portions over 30 minutes. Critical Parameter:  You must use exactly 2.2 equivalents  of 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. The reaction is self-validating: a successful complexation will turn the slurry into a dark red/brown homogeneous solution, accompanied by the evolution of HCl gas[3].

  • Quench: Once HCl evolution ceases, pour the mixture slowly into a vigorously stirred bath of crushed ice and concentrated HCl (ensure aqueous pH < 1).

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from ethanol/water to isolate the pure para-isomer.
    

Mechanistic Causality: Why 2.2 equivalents of


? Unlike Friedel-Crafts alkylations where the catalyst is constantly regenerated, acylation produces a ketone that forms a highly stable, tight complex with Lewis acids[2]. The first equivalent of 

activates the succinic anhydride to form the acylium ion[3]. The second equivalent is immediately sequestered by the newly formed ketone product. The extra 0.2 eq ensures sufficient free catalyst remains to drive the reaction to completion.
Step 2: Esterification

Objective: Convert the intermediate acid to Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

  • Setup: Dissolve the intermediate acid in anhydrous methanol (10 volumes).

  • Catalysis: Cool to 0°C and add Thionyl Chloride (

    
    , 1.1 eq) dropwise. Alternative: Catalytic 
    
    
    
    (0.1 eq) can be used, but
    
    
    provides a superior thermodynamic driving force.
  • Reaction: Reflux the mixture (65°C) for 3-4 hours.

  • Workup: Concentrate the mixture to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous

    
     (to neutralize residual acid and extract unreacted starting material). Dry and evaporate the organic layer to yield the target methyl ester.
    
Section 3: Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts acylation is stalling at ~40-50% conversion. What is the root cause? A: This is the hallmark of catalyst starvation. Because the product ketone sequesters


 in a 1:1 stoichiometric complex, using only 1.0 equivalent of 

will cause the reaction to stall exactly at the halfway point[2]. Verify that you are using >2.0 equivalents. Additionally, inspect your

; if it is clumpy or emits a strong HCl odor in the bottle, it has absorbed atmospheric moisture, hydrolyzed, and lost its Lewis acidity.

Q2: During the workup of the Friedel-Crafts step, I get a thick, intractable white emulsion. How do I break it? A: This emulsion is caused by the precipitation of polymeric aluminum hydroxide (


) species, which occurs when the aqueous quench is insufficiently acidic. To resolve this, add more concentrated HCl directly to the separatory funnel and shake vigorously. The pH of the aqueous layer must remain below 1 to keep the aluminum salts fully soluble as 

ions.

Q3: NMR analysis shows a mixture of isomers. Why isn't the reaction perfectly para-selective? A: Chlorobenzene is an ortho/para-directing group due to the resonance donation of the chlorine lone pairs. While the bulky nature of the


-coordinated acylium ion heavily favors the less sterically hindered para-position, elevated temperatures provide enough kinetic energy to overcome the steric barrier at the ortho-position. To suppress ortho-substitution, strictly maintain the reaction temperature below 25°C during the 

addition and subsequent stirring.

Q4: My esterification yield is low, and I am recovering a lot of the starting carboxylic acid. How can I push the equilibrium? A: Standard Fischer esterification generates water, which can hydrolyze the ester back to the acid. If you are using


, ensure your methanol is strictly anhydrous and consider using a Soxhlet extractor with molecular sieves to trap water. For a more robust solution, switch to the 

protocol described in the SOP.

converts the acid to an acid chloride intermediate and generates

and HCl gases, driving the reaction to completion without producing water.
Section 4: Quantitative Data & Optimization

The following table summarizes the optimization parameters for the critical Friedel-Crafts acylation step, demonstrating the causal relationship between catalyst loading, temperature, and overall yield.

Entry

(eq)
Temp (°C)Time (h)Yield (%)Process Observation
11.1251245Reaction stalled; incomplete conversion due to catalyst sequestration.
22.2 25 4 88 Optimal conditions; clean impurity profile and high para-selectivity.
32.260472Increased ortho-isomer formation and generation of intractable tars.
43.025489No significant improvement over 2.2 eq; wastes catalyst.
Section 5: References
  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Vedantu. "What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3." Chemistry Q&A. Available at:[Link]

Sources

Removal of unreacted starting materials from "Methyl 4-(4-chlorophenyl)-4-oxobutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for "Methyl 4-(4-chlorophenyl)-4-oxobutanoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key chemical intermediate. Here, we address common challenges encountered during the removal of unreacted starting materials and byproducts, ensuring you achieve the desired purity for your downstream applications.

Understanding the Chemistry: The Friedel-Crafts Acylation Context

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution typically involves the reaction of chlorobenzene with a succinic acid derivative, such as succinic anhydride or methyl 4-chloro-4-oxobutanoate, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The reaction mechanism involves the formation of an acylium ion, which then attacks the chlorobenzene ring.[3][4]

Understanding this synthetic route is crucial for anticipating potential impurities. Unreacted starting materials and byproducts from side reactions are the primary contaminants that need to be removed during purification.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during the purification of "Methyl 4-(4-chlorophenyl)-4-oxobutanoate."

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I resolve this?

A1: A dark, oily residue is common in Friedel-Crafts acylation and can be attributed to several factors:

  • Residual Aluminum Chloride Complex: The product, an aryl ketone, forms a stable complex with the aluminum chloride catalyst.[5] This complex is often colored and needs to be effectively broken during the work-up.

  • Polymerization/Side Reactions: At elevated temperatures, side reactions can lead to the formation of polymeric materials.

  • Incomplete Reaction: The presence of unreacted starting materials can contribute to the oily nature of the crude product.

Troubleshooting:

  • Effective Quenching: Ensure the reaction is properly quenched by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid (HCl).[6][7] This will hydrolyze the aluminum chloride complexes and make the aluminum salts water-soluble.

  • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.

  • Thorough Extraction: Perform a thorough aqueous work-up to remove all water-soluble impurities.

Q2: I'm having trouble removing unreacted chlorobenzene. What is the best approach?

A2: Chlorobenzene is often used in excess and its removal can be challenging due to its relatively high boiling point.

Troubleshooting:

  • Vacuum Distillation: If your product is thermally stable, vacuum distillation can be an effective method to remove residual chlorobenzene.

  • Column Chromatography: Column chromatography using a non-polar eluent like hexane will effectively separate the non-polar chlorobenzene from the more polar ketone product.[1]

  • Azeotropic Distillation: While less common for this specific separation, azeotropic distillation with water can sometimes be employed, though it may not be fully effective.

Q3: How do I remove unreacted succinic anhydride or the resulting succinic acid?

A3: Unreacted succinic anhydride will hydrolyze to succinic acid during the aqueous work-up. Succinic acid is a di-carboxylic acid and can be removed with a basic wash.

Troubleshooting:

  • Basic Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[8] The succinic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious of CO₂ evolution if using bicarbonate.

Q4: My purified product has a low melting point and appears as an off-white solid instead of white crystals. What are the likely impurities?

A4: A depressed and broad melting point is a classic sign of impurities. The off-white color suggests the presence of minor, colored byproducts.

Troubleshooting:

  • Recrystallization: This is the most effective method for polishing the final product and removing minor impurities. A suitable solvent system will dissolve the product when hot but have low solubility when cold, leaving the impurities in the mother liquor.

  • Activated Carbon Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[9] Be aware that using too much can reduce your yield.

Q5: I am observing multiple spots on my TLC plate after purification. What could they be?

A5: Multiple spots indicate the presence of more than one compound. These could be:

  • Isomeric Products: Friedel-Crafts acylation on a substituted benzene ring can potentially yield ortho, meta, and para isomers. For chlorobenzene, the para product is typically major due to steric hindrance at the ortho positions.

  • Unreacted Starting Materials: If the purification was not efficient, starting materials may still be present.

  • Byproducts: Side reactions can lead to various byproducts.

Troubleshooting:

  • Optimize Chromatography: If using column chromatography, adjust the solvent polarity or try a different solvent system to improve separation.

  • Analytical Characterization: Use techniques like GC-MS, ¹H NMR, and ¹³C NMR to identify the components of the mixture.[10][11][12][13]

Experimental Protocols

Protocol 1: Extractive Work-up for Removal of Aluminum Chloride and Acidic/Basic Impurities

This protocol details the initial purification steps after the completion of the Friedel-Crafts acylation reaction.

Materials:

  • Crude reaction mixture

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a slurry of crushed ice and a small amount of concentrated HCl, with vigorous stirring.[6][7] This process is highly exothermic and should be performed in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Acid Wash: Wash the combined organic layers with 1M HCl (1 x 50 mL).

  • Water Wash: Wash with deionized water (1 x 50 mL).

  • Base Wash: Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Brine Wash: Wash with brine (1 x 50 mL) to aid in the removal of water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of "Methyl 4-(4-chlorophenyl)-4-oxobutanoate."

Materials:

  • Crude "Methyl 4-(4-chlorophenyl)-4-oxobutanoate"

  • Recrystallization solvent (e.g., ethanol, or a mixed solvent system like ethanol/water or hexane/acetone)[14]

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures and insoluble at low temperatures.[15][16]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[17]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[15]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This protocol is an alternative method for purification, particularly useful for separating mixtures with different polarities.[18][19]

Materials:

  • Crude "Methyl 4-(4-chlorophenyl)-4-oxobutanoate"

  • Silica gel (for chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "Methyl 4-(4-chlorophenyl)-4-oxobutanoate."

Data Presentation

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃[20]
Molecular Weight 226.66 g/mol [20]
Appearance Off-white to pale yellow solid[21]
Melting Point 52-53 °C[21]
Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (doublets in the range of ~7.4-8.0 ppm), the methylene protons adjacent to the carbonyl groups (triplets around ~3.3 and ~2.8 ppm), and the methyl ester protons (singlet around ~3.7 ppm).
¹³C NMR Signals for the carbonyl carbons (~197 and ~173 ppm), aromatic carbons (~128-140 ppm), methylene carbons (~33 and ~28 ppm), and the methoxy carbon (~52 ppm).
IR Spectroscopy Characteristic peaks for the C=O stretching of the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹), as well as C-Cl stretching in the aromatic region.
GC-MS A single major peak corresponding to the molecular ion of the product (m/z = 226).[10][11][12][13]

Visualizations

Experimental Workflow: Extractive Work-up

start Crude Reaction Mixture quench Quench with Ice/HCl start->quench extract Extract with Dichloromethane quench->extract acid_wash Wash with 1M HCl extract->acid_wash water_wash Wash with Water acid_wash->water_wash base_wash Wash with NaHCO3 Solution water_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Workflow for the extractive work-up of the crude reaction mixture.

Experimental Workflow: Purification by Recrystallization

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slowly Cool to Room Temperature dissolve->cool if no solids filter_hot Hot Gravity Filtration charcoal->filter_hot if needed filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration ice_bath->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step process for purification via recrystallization.

References

Sources

Technical Support Center: Synthesis & Scale-Up of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8). This compound is a critical intermediate in the development of anti-inflammatory APIs, analgesics, and complex agrochemicals.

The standard synthetic route utilizes a Haworth-style Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by a Fischer esterification. Below, we dissect the causality behind the chemical engineering choices, provide troubleshooting FAQs, and outline self-validating standard operating procedures (SOPs).

Process Visualization

SynthesisWorkflow CB Chlorobenzene (Solvent & Reactant) Intermediate 4-(4-Chlorophenyl)-4-oxobutanoic Acid (Intermediate) CB->Intermediate SA Succinic Anhydride (Acylating Agent) SA->Intermediate AlCl3 AlCl3 (2.2 eq) Lewis Acid Catalyst AlCl3->Intermediate Friedel-Crafts Product Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Final Product) Intermediate->Product MeOH Methanol + H2SO4 (Esterification) MeOH->Product Fischer Esterification

Fig 1: Two-step synthesis workflow for Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Section 1: Friedel-Crafts Acylation (Step 1)

Troubleshooting & FAQs

Q: Why does the reaction stall if I only use 1.1 equivalents of AlCl₃? A: Unlike catalytic Friedel-Crafts alkylations, acylation with an anhydride requires strictly


 equivalents of the Lewis acid (typically 2.2 eq). The causality is structural: the first equivalent coordinates with the succinic anhydride to generate the reactive acylium ion. The second equivalent strongly complexes with the newly formed ketone carbonyl of the product. The extra 0.2 eq compensates for trace atmospheric moisture. Failing to meet this stoichiometry halts the reaction prematurely ( [1]).

Q: How do I control regioselectivity to favor the para-isomer over the ortho-isomer? A: Chlorobenzene is an ortho/para director, but its electron-withdrawing chlorine atom deactivates the ring. The bulky nature of the succinic anhydride-AlCl₃ complex naturally favors the sterically less hindered para position. To maximize the para yield (>95%), maintain the internal reaction temperature (


) between 40°C and 60°C. Pushing the temperature above 80°C provides enough activation energy to increase the formation of the thermodynamically stable ortho byproduct ( [1]).

Q: During the aqueous quench, I get a thick, unfilterable emulsion. How do I break it? A: This is a classic scale-up issue caused by the formation of gelatinous aluminum hydroxide [Al(OH)₃] at neutral pH. To prevent this, the reaction mixture must be quenched into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl) . The high acidity keeps the aluminum species soluble as


 or 

, allowing for a clean, rapid biphasic phase separation.

Q: How should we manage the massive HCl gas evolution on scale? A: The acylation generates one mole of HCl gas per mole of product. On a scale >100g, this cannot be vented to a standard fume hood. You must engineer a dedicated scrubbing train: route the off-gas through a dry trap (to prevent suck-back), followed by a scrubber column containing a 10-20% NaOH solution. Causality for the dry trap: HCl gas is highly soluble in water. If the reactor cools, the sudden drop in pressure can suck the NaOH solution back into the reactor, causing a violent exothermic reaction with unquenched AlCl₃.

Section 2: Fischer Esterification (Step 2)

Troubleshooting & FAQs

Q: The esterification stalls at 70% conversion. How can I drive it to completion without a Dean-Stark trap? A: Because Fischer esterification is an equilibrium process, water must be removed, or a reactant must be in vast excess. Methanol's boiling point (65°C) is too low to effectively azeotrope water without specialized entrainers. The simplest scale-up solution is to use a large molar excess of anhydrous methanol (10-20 volumes) and a strong acid catalyst. Alternatively, adding a chemical dehydrating agent like trimethyl orthoformate (TMOF) reacts with the generated water to form methanol and methyl formate, irreversibly driving the reaction forward.

Q: Can I use p-Toluenesulfonic acid (pTSA) instead of Sulfuric Acid? A: Yes. pTSA is highly recommended for scale-up. Concentrated H₂SO₄ is a strong oxidant and can cause charring or the formation of colored degradation byproducts at reflux temperatures. pTSA provides the necessary protons without the oxidative side-reactions, simplifying your final impurity profile.

Section 3: Quantitative Data & Impurity Profiling

Table 1: Reaction Parameter Optimization (Friedel-Crafts Acylation)

Data summarizes the effect of stoichiometry and temperature on the intermediate yield.

AlCl₃ EquivalentsTemperature (°C)Yield (%)Mechanistic Observation
1.150<10Stalled; insufficient Lewis acid for product complexation.
2.05075Incomplete conversion; trace moisture consumes catalyst.
2.2 50 >92 Optimal; complete conversion, clean profile.
2.28580Increased ortho-isomer byproduct due to thermodynamic control.
Table 2: Impurity Profile & Mitigation
ImpuritySourceMitigation Strategy
ortho-Isomer High temp during acylationMaintain

< 60°C during Step 1.
Unreacted Acid Incomplete esterificationEnsure strict anhydrous conditions; use a 5% NaHCO₃ wash during Step 2 workup to purge the acid into the aqueous layer as a sodium salt.
Dimethyl Succinate Cleavage of succinic anhydrideAvoid adding methanol to the reactor before the AlCl₃ is fully quenched and removed.

Section 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid

Self-Validation Metric: Disappearance of succinic anhydride via TLC.

  • Setup: Equip a thoroughly dried reactor with a mechanical stirrer, reflux condenser, internal thermometer, and an HCl scrubbing train (dry trap

    
     NaOH scrubber).
    
  • Charge: Add chlorobenzene (5 volumes, acts as both solvent and reactant) and succinic anhydride (1.0 eq). Cool the suspension to 0–5°C.

  • Catalyst Addition: Portion-wise add anhydrous AlCl₃ (2.2 eq). Critical Control: The addition is highly exothermic. Control the addition rate to maintain

    
     < 20°C to prevent premature side reactions ( [1]).
    
  • Reaction: Gradually heat the mixture to 50°C. Stir for 4 hours.

  • Validation: Pull an aliquot, quench in dilute HCl/EtOAc, and check via TLC (Hexane:EtOAc 1:1). The reaction is complete when the anhydride spot (

    
    ) disappears and the acid product (
    
    
    
    ) dominates.
  • Quench: Carefully pour the mixture into a vigorously stirred bath of crushed ice and concentrated HCl (2 volumes).

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate acid.

SOP 2: Synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Self-Validation Metric: Aqueous pH monitoring during workup.

  • Charge: Transfer the intermediate acid (1.0 eq) into a reactor.

  • Reagents: Add anhydrous methanol (10 volumes) and pTSA or concentrated H₂SO₄ (0.1 eq).

  • Reaction: Heat to reflux (65°C) for 8–12 hours. Monitor conversion via HPLC or TLC.

  • Concentration: Once conversion is >95%, concentrate the mixture under reduced pressure to remove the bulk of the excess methanol.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate (5 volumes). Wash the organic layer with 5% aqueous NaHCO₃. Critical Control: Check the pH of the aqueous wash. It must be mildly basic (pH 8-9). This guarantees the acid catalyst is neutralized and any unreacted starting material is extracted into the aqueous phase as a water-soluble sodium salt.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the highly pure final ester.

References

  • Friedel–Crafts reaction Wikipedia URL:[Link]

  • Friedel-Crafts Acylation Organic Chemistry Portal URL:[Link]

  • Friedel-Crafts Acylation with Practice Problems Chemistry Steps URL:[Link]

  • Intramolecular Friedel-Crafts Reactions Master Organic Chemistry URL:[Link]

Technical Support Center: Troubleshooting Polysubstitution in Methyl 4-(4-chlorophenyl)-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unintended polysubstitution—specifically bis-acylation and regioisomer mixtures—during the synthesis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate[1].

This guide provides a mechanistic breakdown of why these side reactions occur and delivers self-validating protocols to ensure absolute chemoselectivity and high yields.

Part 1: Diagnostic Overview & Mechanistic FAQs

When synthesizing the target ester via Friedel-Crafts acylation, the choice of the acylating agent dictates the purity of the reaction. The most common error is the generation of a "polysubstituted" diketone byproduct.

Q1: Why am I observing 1,4-bis(4-chlorophenyl)butane-1,4-dione instead of my target mono-acylated product? A1: This is the classic bis-acylation error. It occurs when researchers use succinyl chloride as the starting acylating agent. Succinyl chloride is a highly reactive diacid chloride. Under Lewis acid catalysis (AlCl₃), both termini of the molecule can form highly electrophilic acylium ions. Because the chlorobenzene ring is only mildly deactivated, the second acylium ion readily attacks a second chlorobenzene molecule, yielding the bis-acylated diketone[2]. Causality: To prevent this, you must break the symmetry of the acylating agent's reactivity.

Q2: How do I chemically prevent this bis-acylation? A2: You must use an acylating agent where the second functional group is masked or inherently deactivated under Friedel-Crafts conditions. The industry-standard approach is the Anhydride Route . By using succinic anhydride , the ring opens upon reacting with the first chlorobenzene molecule to form 4-(4-chlorophenyl)-4-oxobutanoic acid[3]. The newly formed carboxylic acid group tightly coordinates with AlCl₃, forming a stable, unreactive complex that cannot generate a second acylium ion. This guarantees mono-acylation. The intermediate is then easily converted to the target methyl ester via Fischer esterification.

Q3: Why does the succinic anhydride route require more than two equivalents of AlCl₃? A3: This is a critical self-validating parameter of the protocol. In a standard Friedel-Crafts acylation with an acid chloride, a catalytic or stoichiometric amount (1.0 eq) of Lewis acid is sufficient. However, with an anhydride, you must use at least 2.2 equivalents of AlCl₃[4]. Causality: One equivalent is consumed to activate the anhydride oxygen. A second equivalent is immediately sequestered by the newly formed carboxylic acid and the ketone carbonyl of the product[4]. If you use less than 2.0 equivalents, the reaction stalls prematurely, leading to unreacted starting materials.

Q4: How do I control regioselectivity to avoid ortho-substituted byproducts? A4: The chloro group on chlorobenzene is ortho/para-directing but deactivating. Due to the steric bulk of the incoming succinyl complex, para-substitution is naturally favored. To maximize the para-to-ortho ratio (>95:5), maintain the reaction temperature strictly below 10 °C during the addition phase and use a non-polar solvent like dichloromethane (DCM) or carbon disulfide to stabilize the bulky transition state[3].

Reaction_Pathways CB Chlorobenzene SC Succinyl Chloride (Di-reactive) CB->SC AlCl3 SA Succinic Anhydride (Mono-reactive) CB->SA AlCl3 (>2.2 eq) Bis 1,4-bis(4-chlorophenyl)butane-1,4-dione (Polysubstitution) SC->Bis 2nd Acylation Mono 4-(4-chlorophenyl)-4-oxobutanoic acid (Desired) SA->Mono Ring Opening Ester Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Target) Mono->Ester MeOH, H+ (Esterification)

Chemoselective pathways preventing bis-acylation in Friedel-Crafts synthesis.

Part 2: Quantitative Data Presentation

The table below summarizes the expected outcomes when utilizing different acylating agents under standard Friedel-Crafts conditions (0–25 °C, AlCl₃ catalyst).

Acylating AgentTarget Product YieldBis-acylated ByproductRegioselectivity (para:ortho)
Succinyl Chloride < 40%> 50%85:15
Succinic Anhydride > 85%< 1%95:5
Methyl 4-chloro-4-oxobutanoate > 80%< 1%92:8

Part 3: Validated Experimental Protocols

This two-step protocol is designed as a self-validating system. Visual cues (such as the dissolution of the AlCl₃ complex and the phase separation during quenching) confirm that the reaction is proceeding correctly.

Protocol_Workflow S1 1. Suspend AlCl3 in DCM (0-5°C) S2 2. Add Succinic Anhydride S1->S2 S3 3. Dropwise Chlorobenzene S2->S3 S4 4. Acidic Quench (HCl/Ice) S3->S4 S5 5. Fischer Esterification S4->S5

Optimized two-step workflow for the synthesis of the target methyl ester.

Step 1: Friedel-Crafts Acylation (Synthesis of the Intermediate Acid)

Objective: Synthesize 4-(4-chlorophenyl)-4-oxobutanoic acid while preventing bis-acylation.

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend 2.2 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM).

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Maintaining a low temperature is critical to suppress the formation of the ortho-isomer.

  • Anhydride Addition: Add 1.0 equivalent of succinic anhydride portion-wise[3]. Stir for 15 minutes to allow the initial Lewis acid-base complex to form.

  • Substrate Addition: Add 1.0 equivalent of chlorobenzene dropwise over 30–45 minutes. Causality: Dropwise addition controls the exothermic nature of the electrophilic aromatic substitution, preventing localized heating that drives polysubstitution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The mixture will darken and become homogeneous as the product-AlCl₃ complex forms.

  • Quenching (Self-Validation Step): Carefully pour the reaction mixture over crushed ice containing concentrated HCl (approx. 10 mL HCl per 100 g ice)[3]. Causality: The strong acid breaks the robust AlCl₃-product complex, releasing the free carboxylic acid into the organic phase.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Fischer Esterification (Synthesis of the Final Ester)

Objective: Convert the intermediate acid to Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

  • Dissolution: Dissolve the crude 4-(4-chlorophenyl)-4-oxobutanoic acid in an excess of anhydrous methanol (which acts as both the solvent and the reactant).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor the disappearance of the carboxylic acid via TLC.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess methanol.

  • Neutralization: Dilute the resulting residue with DCM and wash thoroughly with saturated NaHCO₃ solution. Causality: This neutralizes the H₂SO₄ catalyst and deprotonates any unreacted carboxylic acid, pulling it into the aqueous layer and leaving only the pure methyl ester in the organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the pure Methyl 4-(4-chlorophenyl)-4-oxobutanoate[1].

References

Sources

"Methyl 4-(4-chlorophenyl)-4-oxobutanoate" stability issues during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Synthesis Troubleshooting Guide

Introduction

Welcome to the technical support hub for Methyl 4-(4-chlorophenyl)-4-oxobutanoate (also known as Methyl 3-(4-chlorobenzoyl)propionate; CAS: 7148-01-8).[1][2][3]

This compound is a critical


-keto ester intermediate, widely used in the synthesis of pharmaceutical agents like Fendiline  and various indomethacin analogs.[3] While generally stable as a crystalline solid, it exhibits conditional instability  during synthesis.[2][3] The primary technical challenge is the ring-chain tautomerism  characteristic of 

-keto acids/esters, which can lead to irreversible cyclization (furanone formation) or the formation of "pseudo-esters" under acidic or thermal stress.[3]

This guide moves beyond basic recipes to address the mechanistic causes of failure, ensuring you isolate the correct open-chain isomer with high purity.

Module 1: The Upstream Source (Friedel-Crafts Acylation)[1][2][3]

The Issue: Instability often originates here.[2] If the intermediate 3-(4-chlorobenzoyl)propionic acid is impure (containing isomers or aluminum salts), the downstream esterification will fail or yield an unstable oil.[1][2][3]

Critical Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry AlCl₃ > 2.2 equiv The product ketone complexes 1 equiv of AlCl₃; the acid anhydride consumes another.[1] < 2.0 equiv stalls the reaction.[2]
Solvent Chlorobenzene (Neat) Using the reactant as solvent prevents competitive acylation of other solvents (e.g., toluene) and suppresses polymerization.[2][3]
Temperature 50–60 °C < 50°C: Incomplete reaction. >[1][2] 65°C: Promotes polymerization and tar formation.[1][2]
Quenching HCl / Ice (pH < 1) Crucial to break the strong Al-complex.[1][2] Residual Al salts catalyze degradation during esterification.[1][2]
Troubleshooting Workflow

Q: My intermediate acid is a sticky solid/oil. Is this normal? A: No. The acid (CAS 3984-34-7) should be a white solid (mp 128–130 °C).[1][2][4] An oil indicates:

  • Isomer Contamination: Presence of ortho-chlorobenzoyl isomer (liquid).[1][2]

  • Incomplete Hydrolysis: Aluminum salts remain.[1][2] Remedy: Re-digest the crude solid in 6N HCl at 50°C for 1 hour.

Module 2: Esterification & The "Cyclization Trap"

The Issue: This is the primary stability failure point.


-keto acids exist in equilibrium between the open-chain form  (reactive ketone) and the cyclic lactol  (hydroxylactone).[1][2]

If you use harsh dehydrating conditions (e.g., Thionyl Chloride/SOCl₂ without care) or high temperatures, you risk forming the Pseudo-Ester or eliminating water to form a Furanone (Butenolide).[2][3]

The Stability Pathway (Visualization)

G OpenAcid Open-Chain Acid (3-(4-chlorobenzoyl)propionic acid) CyclicLactol Cyclic Lactol (Tautomer) OpenAcid->CyclicLactol Equilibrium (Acid/Solvent dependent) TargetEster TARGET PRODUCT Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Open Chain) OpenAcid->TargetEster MeOH / H2SO4 (Catalytic) Reflux PseudoChloride Pseudo-Chloride (Cyclic Activated Intermediate) CyclicLactol->PseudoChloride SOCl2 (excess heat) PseudoEster Pseudo-Ester (Cyclic Ketal) PseudoChloride->PseudoEster + MeOH Furanone Furanone / Butenolide (Irreversible Degradation) TargetEster->Furanone High Heat / Strong Acid (- H2O) PseudoEster->Furanone Elimination

Figure 1: Reaction pathways showing the bifurcation between the stable target ester and the unstable cyclic byproducts.

Protocol for Maximum Stability

To avoid the "Pseudo-Ester" and "Furanone" traps, avoid generating the acid chloride intermediate.[3] Use Fischer Esterification which favors the thermodynamic open-chain product.[1][2]

Optimized Protocol:

  • Suspend 10.0 g of 3-(4-chlorobenzoyl)propionic acid in 50 mL dry Methanol.

  • Add 0.5 mL conc. H₂SO₄ (catalytic amount only).[1][2]

  • Reflux for 4–5 hours. Do not exceed 6 hours.

  • Monitor: TLC (Hexane:EtOAc 7:3). The ester is less polar than the acid.[2]

  • Workup: Cool to 0°C. The methyl ester often crystallizes directly.[1][2] If not, evaporate MeOH (vacuum, <40°C), dissolve in DCM, wash with NaHCO₃ (removes unreacted acid), and dry.[2][3]

Why this works: The open-chain ester is the thermodynamic product in methanol.[1] The pseudo-chloride (formed via SOCl₂) is kinetically trapped as the pseudo-ester.[2]

Module 3: Purification & Storage

The Issue: Users often report the product turning dark or "oiling out" upon storage. This is due to acid-catalyzed cyclodehydration to the furanone derivative.[1][2]

Purification Guide
MethodSuitabilityNotes
Crystallization Highly Recommended Recrystallize from Methanol/Water (4:1) or Toluene/Hexane .[1][2][3] This removes the oily furanone impurities and stabilizes the solid.[2]
Distillation High Risk Boiling point is ~60°C at 3 mmHg.[1][2] However, pot temperatures >120°C trigger cyclization.[2][3] Only use wiped-film evaporation or high vacuum (<1 mmHg).[1][2]
Column Chrom. Acceptable Silica gel is slightly acidic.[1][2] Elute quickly with Hexane/EtOAc. Prolonged contact with silica can induce hydrolysis.[1][2]
Storage Requirements
  • State: Solid (White crystalline needles).[1][2]

  • Condition: Keep anhydrous. Moisture + trace acid = Hydrolysis back to starting acid.[1][2]

  • Container: Amber glass (protects against photo-dechlorination, though minor).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I used Thionyl Chloride (SOCl₂) to make the ester, but the NMR looks wrong. Why? A: You likely formed the Pseudo-Ester .[2] When


-keto acids react with SOCl₂, they often form the cyclic pseudo-acid chloride.[1][2][3] Quenching this with methanol yields the cyclic pseudo-ester (a ketal-lactone) rather than the open-chain keto-ester.[1][2]
  • Diagnostic: Check IR.[1][2][5][6] The Target Ester has two carbonyl peaks (~1735 cm⁻¹ ester, ~1685 cm⁻¹ ketone).[2][3] The Pseudo-Ester has only one lactone carbonyl (~1770 cm⁻¹).[1][2]

Q2: My product turned yellow/brown after a week. Is it safe to use? A: The color change indicates the formation of 5-(4-chlorophenyl)furan-2(3H)-one .[1][2][3] This is a conjugated system (chromophore).[1][2] If the impurity level is <2% (check HPLC), it may be usable.[2][3] If >5%, recrystallize immediately.[2][3] This degradation is autocatalytic if residual acid is present.[1][2]

Q3: Can I use Ethanol instead of Methanol? A: Yes, but the reaction rate is slower due to sterics.[3] The Methyl ester is preferred for crystallinity.[2] The Ethyl ester is more prone to being an oil, which complicates purification.[2][3]

References

  • Friedel-Crafts Conditions: Org. Synth.1930 , 10, 6; Synthesis of beta-benzoylpropionic acid (Analogous procedure for chlorobenzene derivative).[1][2][3] [1][2][3]

  • Cyclization Mechanisms: J. Org.[1][2][7] Chem.2009 , 74, 1640-1643.[1][2][3] Efficient synthesis of gamma-keto esters... and 5-endodig cyclization. (Mechanistic insight into the keto-ester/furanone equilibrium).

  • Synthesis of 3-(4-chlorobenzoyl)propionic acid: ChemicalBook CAS 3984-34-7 Entry. (Physical properties and synthesis routes). [1][2][3]

  • Pseudo-Ester Formation: J. Am. Chem. Soc.1923 , 45, 233.[2][3] The Tautomerism of Gamma-Keto Acids. (Foundational text on the open vs. cyclic chloride forms). [1][2][3]

  • Product Data: PubChem Compound Summary for CID 230774: Methyl 4-(4-chlorophenyl)-4-oxobutanoate. [1][2][3]

Sources

Validation & Comparative

High-Resolution vs. Benchtop NMR for the Structural Verification of Methyl 4-(4-chlorophenyl)-4-oxobutanoate: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the structural integrity and absolute purity of this building block is paramount to preventing downstream synthetic failures. This guide objectively compares the analytical performance of High-Field (400+ MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification and purity assessment of this compound. By establishing a self-validating quantitative NMR (qNMR) protocol, researchers can confidently select the appropriate analytical platform based on their specific throughput, resolution, and sensitivity requirements.

Structural Profiling & Mechanistic NMR Assignments

The molecular architecture of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (C11H11ClO3) presents distinct magnetic environments that serve as diagnostic markers during structural elucidation[1]. The spectrum is broadly divided into the aromatic and aliphatic regions, each governed by specific electronic effects.

Aromatic Region (AA'BB' System): The para-substituted benzene ring contains a chloro group and an oxobutanoate moiety. The protons ortho to the carbonyl group are subjected to strong anisotropic deshielding from the C=O π-system, shifting them downfield to ~7.92 ppm. The protons ortho to the electronegative chlorine atom resonate slightly upfield at ~7.45 ppm. Because the molecule possesses a plane of symmetry but the protons are magnetically non-equivalent, they form an AA'BB' spin system, appearing as two distinct, heavily coupled doublets (or multiplets depending on the field strength).

Aliphatic Region: The aliphatic chain consists of two adjacent methylene groups (-CH2-CH2-) flanked by two carbonyl centers (ketone and ester). The α-methylene protons adjacent to the ketone are inductively deshielded, resonating at ~3.28 ppm as a triplet. The β-methylene protons adjacent to the ester carbonyl resonate at ~2.75 ppm, also as a triplet. The methoxy group (-OCH3) appears as a sharp, highly diagnostic singlet at ~3.70 ppm.

Coupling_Pathway Ketone C=O (Ketone) Deshielding Zone CH2_alpha alpha-CH2 ~3.28 ppm (t) Ketone->CH2_alpha Inductive Pull CH2_beta beta-CH2 ~2.75 ppm (t) CH2_alpha->CH2_beta 3J = 6.5 Hz Ester C=O (Ester) Deshielding Zone Ester->CH2_beta Inductive Pull

Spin-spin coupling and inductive deshielding pathway for the aliphatic chain.

Comparative Platform Analysis: High-Field vs. Benchtop NMR

When evaluating Methyl 4-(4-chlorophenyl)-4-oxobutanoate, the choice of NMR platform directly impacts the resolution of second-order coupling effects and the limit of quantitation (LOQ) for trace impurities[2].

High-Field NMR (400-600 MHz): High-field systems provide superior chemical shift dispersion. At 400 MHz, the Δν/J ratio for the aromatic protons is sufficiently large to clearly resolve the AA'BB' system into distinct doublets with minimal "roofing" effects. This high resolution is critical when profiling structurally similar impurities, such as unesterified 4-(4-chlorophenyl)-4-oxobutanoic acid or des-chloro byproducts, whose signals might otherwise overlap with the main API peaks.

Benchtop NMR (60-80 MHz): Benchtop NMR instruments utilize permanent magnets, offering a cryogen-free, cost-effective solution for rapid QA/QC[2]. However, at 80 MHz, the chemical shift dispersion is compressed. The AA'BB' aromatic system of this compound often collapses into a tightly coupled, complex multiplet (or pseudo-singlet) due to second-order effects. Despite this, the isolated methoxy singlet (~3.70 ppm) remains perfectly resolved even at low fields, making benchtop NMR highly effective for routine purity checks and reaction monitoring (e.g., tracking the esterification of the precursor acid).

Experimental Methodologies: Self-Validating qNMR Protocol

Quantitative NMR (qNMR) is a self-validating absolute quantification method. Because the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating it, qNMR does not require a homologous reference standard of the analyte[3]. The following protocol outlines the absolute purity determination of Methyl 4-(4-chlorophenyl)-4-oxobutanoate using Dimethyl sulfone (DMSO2) as an internal standard.

Step 1: Internal Standard Selection & Gravimetric Preparation

  • Select Dimethyl sulfone (DMSO2) as the internal standard (IS). Its singlet at ~3.0 ppm does not overlap with the analyte's aliphatic or aromatic signals.

  • Accurately weigh ~15.0 mg of Methyl 4-(4-chlorophenyl)-4-oxobutanoate and ~5.0 mg of certified reference standard DMSO2 into a clean glass vial using a microbalance (d = 0.01 mg).

Step 2: Sample Dissolution

  • Add 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v TMS to the vial.

  • Vortex for 30 seconds to ensure complete dissolution, then transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 3: Acquisition Parameters (Ensuring Complete Relaxation)

  • Perform an Inversion Recovery experiment to determine the longest spin-lattice relaxation time (T1) of the protons of interest.

  • Set the relaxation delay (D1) to at least 5 × T1 (typically D1 = 10 to 15 seconds) to ensure >99.3% magnetization recovery between pulses, preventing signal saturation.

  • Acquire 16 to 64 transients (scans) using a 90° pulse program (zg30 or zg) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

Step 4: Data Processing & Integration

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Perform manual phase correction and a rigorous baseline correction (e.g., polynomial or multipoint).

  • Integrate the methoxy singlet (~3.70 ppm, 3H) of the analyte and the methyl singlet of DMSO2 (~3.0 ppm, 6H). Calculate purity using the standard qNMR mass balance equation.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Platform Selection A->B C Benchtop NMR (80 MHz) Routine QA/QC B->C D High-Field NMR (400 MHz) Impurity Profiling B->D E Data Acquisition (ns=16, d1=10s) C->E D->E F Spectral Processing (FT, Phase/Baseline Corr.) E->F G qNMR Purity Assessment F->G

Workflow for the NMR analysis and purity determination of Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Quantitative Data Presentation

Table 1: 1H NMR Spectral Assignments for Methyl 4-(4-chlorophenyl)-4-oxobutanoate (400 MHz, CDCl3)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Mechanistic Rationale
Aromatic (ortho to C=O)~7.92Doublet (AA'BB')2H8.5Anisotropic deshielding by the ketone carbonyl π-system.
Aromatic (ortho to Cl)~7.45Doublet (AA'BB')2H8.5Mild deshielding by the electronegative chlorine atom.
Methoxy (-OCH3)~3.70Singlet3HN/ADeshielded by the adjacent ester oxygen atom.
α-Methylene (-CH2-CO-)~3.28Triplet2H6.5Inductive pull from the adjacent ketone carbonyl.
β-Methylene (-CH2-COO-)~2.75Triplet2H6.5Inductive pull from the adjacent ester carbonyl.

Table 2: Comparative Performance Matrix: High-Field vs. Benchtop NMR

Analytical ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (80 MHz)Operational Impact
Spectral Dispersion Excellent (Δν/J > 10)Limited (Δν/J < 3)High-field resolves the AA'BB' system; Benchtop yields complex multiplets.
Sensitivity (LOD) < 0.1% w/w~1.0% w/wHigh-field is mandatory for trace impurity profiling (e.g., des-chloro analogs).
qNMR Suitability Gold StandardHighly CapableBenchtop is sufficient if the -OCH3 singlet (~3.70 ppm) is used for quantitation.
Infrastructure Cryogens, dedicated facilityCryogen-free, fume hoodBenchtop offers rapid, point-of-need screening during synthesis.

Conclusion

For the structural verification and purity analysis of Methyl 4-(4-chlorophenyl)-4-oxobutanoate, both High-Field and Benchtop NMR platforms offer distinct, complementary advantages. High-field NMR remains the authoritative standard for comprehensive impurity profiling due to its superior resolution of the aromatic AA'BB' system[1]. Conversely, Benchtop NMR serves as a highly efficient, cost-effective alternative for routine QA/QC and reaction monitoring, leveraging the well-isolated methoxy singlet for accurate qNMR assessments[2]. By adhering to strict, self-validating qNMR protocols—specifically ensuring complete spin-lattice relaxation—researchers can guarantee the scientific integrity of their analytical workflows across either platform[3].

References

  • High-Resolution NMR Techniques in Organic Chemistry, Elsevier.[Link]

  • Quantitative NMR spectroscopy in pharmaceutical applications, Progress in Nuclear Magnetic Resonance Spectroscopy.[Link]

  • Benchtop NMR spectrometers in academic teaching, TrAC Trends in Analytical Chemistry.[Link]

Sources

Comparative Guide: Methyl 4-(4-chlorophenyl)-4-oxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (M-4-CPOB) against structurally related ketoesters. It focuses on the specific reactivity profile driven by the 4-chlorophenyl moiety and the


-keto ester motif, offering a validated experimental protocol for heterocycle synthesis.

Executive Summary: The "Gateway" Scaffold

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 7148-01-8) is a specialized


-keto ester used primarily as a precursor for 5-membered nitrogen and oxygen heterocycles (pyrrolidones, furanones) and bioactive lipid mimetics.

Unlike simple aliphatic ketoesters (e.g., Ethyl Levulinate) or


-keto esters (e.g., Methyl Acetoacetate), M-4-CPOB possesses a unique "Push-Pull" electronic signature :
  • The

    
    -Positioning:  The 1,4-distance between the ketone and ester prevents the formation of stable chelated enolates common in 
    
    
    
    -keto esters, shifting reactivity toward cyclodehydration .
  • The p-Chloro Substituent: The chlorine atom exerts an inductive electron-withdrawing effect (-I), making the benzylic ketone carbon more electrophilic than its unsubstituted phenyl analogs. This accelerates nucleophilic attacks during ring closure.

Structural & Physicochemical Benchmarking

The following table contrasts M-4-CPOB with its primary market alternatives. Note the distinct reactivity profile of the


-variant compared to the 

-variant.[1]
FeatureM-4-CPOB (Subject)Methyl 4-phenyl-4-oxobutanoate (Analog)Ethyl Levulinate (Aliphatic Std)Methyl Acetoacetate (

-Control)
CAS 7148-01-8 25333-24-8539-88-8105-45-3
Structure Aryl

-keto ester
Aryl

-keto ester
Aliphatic

-keto ester
Aliphatic

-keto ester
MW 226.66 g/mol 192.21 g/mol 144.17 g/mol 116.12 g/mol
LogP (Est) ~2.4 (Lipophilic)~1.60.3 (Hydrophilic)-0.4
Ketone Electrophilicity High (Activated by Cl)ModerateLow (Alkyl donation)N/A (Enol dominates)
Primary Reactivity Paal-Knorr / Cyclization CyclizationKetalization / Reductive AminationAlkylation / Knoevenagel
Key Application p38 Inhibitors, FuranonesGeneral SynthonsBiofuels, SolventsAPI Synthesis

Synthetic Utility & Reactivity Profile[1][6][7][8][9]

The core utility of M-4-CPOB lies in its ability to undergo controlled cyclization . While


-keto esters are prone to polymerization or decarboxylation, M-4-CPOB is stable until activated.
Mechanistic Pathway Analysis

The diagram below illustrates the divergence in reactivity. The 4-chlorophenyl group (Ar-Cl) stabilizes the intermediate hemiaminal/hemiketal, facilitating the elimination of water/methanol.

ReactionPathways Start M-4-CPOB (Open Chain) Inter Cyclic Hemiketal Intermediate Start->Inter Tautomerization Pyrrolidone 5-(4-chlorophenyl)- 2-pyrrolidone (Amine/Reductive) Start->Pyrrolidone +NH4OAc Paal-Knorr Type Furanone 5-(4-chlorophenyl)- 2(3H)-furanone (Acid Cat.) Inter->Furanone -MeOH (Dehydration)

Caption: Divergent synthesis pathways. Acid catalysis yields the furanone (butenolide), while nitrogen sources yield the pyrrolidone lactam.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)furan-2(3H)-one

Objective: Convert M-4-CPOB into a crystalline furanone derivative. This reaction demonstrates the superior electrophilicity of the chlorinated ketone compared to the phenyl analog.

Context: This scaffold is a bioisostere for NSAID intermediates and specific kinase inhibitors.

Reagents & Equipment[4][6][10][11]
  • Substrate: Methyl 4-(4-chlorophenyl)-4-oxobutanoate (10 mmol, 2.27 g)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%)

  • Solvent: Toluene (50 mL)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology
  • Setup: Charge the flask with M-4-CPOB, Toluene, and p-TsOH. Ensure the Dean-Stark trap is pre-filled with Toluene.

  • Reflux (Cyclodehydration): Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Expert Insight: The reaction is driven by entropy and the removal of methanol/water. Unlike ethyl levulinate, which requires harsh forcing conditions, the 4-chlorophenyl group activates the carbonyl , typically reducing reaction time to <4 hours.

  • Monitoring (Self-Validation):

    • TLC: (30% EtOAc/Hexane). The starting material (

      
      ) will disappear. A new, UV-active spot (the furanone, 
      
      
      
      ) will appear.
    • Note: If the reaction stalls, add 5 mL of Acetic Anhydride to scavenge generated methanol chemically.

  • Workup: Cool to room temperature. Wash with sat.

    
     (2 x 20 mL) to remove the acid catalyst. Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane (1:4).

Expected Results
  • Yield: 85-92%

  • Appearance: Off-white to pale yellow needles.

  • NMR Verification: The disappearance of the methyl ester singlet (

    
     3.6 ppm) and the appearance of a vinyl proton (
    
    
    
    5.8-6.0 ppm) confirms the lactonization.

Critical Analysis: Why Choose the Chloro-Analog?

In drug development, replacing a phenyl ring with a 4-chlorophenyl ring (using M-4-CPOB instead of the phenyl analog) serves three specific purposes:

  • Metabolic Stability: The chlorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the resulting scaffold in vivo [1].

  • Lipophilicity Boost: The Cl substituent increases logP by approximately 0.7 units, improving membrane permeability for CNS-targeted drugs (e.g., GABA analogs).

  • Synthetic Handle: The chlorine remains intact during mild cyclizations but can be utilized later for palladium-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki) if more complex biaryls are required.

References
  • Smith, D. A. (2021). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • BenchChem. (2025). Comparative Analysis of Beta-Keto and Gamma-Keto Esters. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8).[2][3][4] Link

  • PubChem. (2024).[4] Compound Summary: Methyl 4-(4-chlorophenyl)-4-oxobutanoate.[2][3][5][4] National Library of Medicine. Link

Sources

A Comparative Guide to the Biological Activity of Methyl 4-(4-chlorophenyl)-4-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the Methyl 4-(4-chlorophenyl)-4-oxobutanoate scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind experimental design and the structure-activity relationships that govern efficacy. We will dissect the anti-inflammatory, anticancer, and antimicrobial potential of these compounds, supported by comprehensive experimental data and validated protocols.

Introduction: The Versatile Scaffold of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile chemical intermediate recognized for its utility in the synthesis of a wide range of bioactive molecules.[1][2] Its structure, featuring a chlorophenyl group and a butanoate chain, provides a robust foundation for developing novel therapeutic agents.[1] The presence of the 4-chlorophenyl moiety, in particular, is a common feature in many pharmacologically active compounds, potentially enhancing lipophilicity and interaction with biological targets.[3] This guide will explore how modifications to this core structure give rise to a spectrum of biological activities, offering a comparative look at their performance in established preclinical models.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Derivatives of the Methyl 4-(4-chlorophenyl)-4-oxobutanoate scaffold have demonstrated notable potential as anti-inflammatory agents.[3][4] Inflammation is a complex physiological response involving key enzymes like cyclooxygenases (COX) and signaling pathways such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.[5][6] The evaluation of novel compounds often involves both in vitro assays to determine mechanism-specific inhibition and in vivo models that reflect the compound's activity in a complex biological system.[7]

Comparative Efficacy of Pyrrole-Based Derivatives

A significant class of derivatives incorporates a pyrrole ring, a scaffold present in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] Research into N-pyrrolylcarboxylic acid derivatives structurally related to the selective COX-2 inhibitor celecoxib has shown promising results.[8]

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)AdministrationTime Point (hours)% Edema InhibitionReference
Compound 3e 40Single2Significant Inhibition[8]
Compound 3f **20Single2Significant Inhibition[3]
Compound 3e 10, 20, 4014-day2, 3, 4Significant Inhibition[8]
Compound 3f **10, 20, 4014-dayAllSignificant Inhibition[3]
Diclofenac 25Single/14-day-Standard Reference[3][8]

*2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid **2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

The data indicates that prolonged administration significantly enhances the anti-inflammatory effect of these derivatives, suggesting a cumulative benefit or modulation of chronic inflammatory pathways.[8] Furthermore, studies on compound 3f revealed it significantly decreases the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1, pointing to a specific immunomodulatory mechanism.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is a cornerstone for evaluating the acute anti-inflammatory activity of novel compounds.[8][9] Its reliability stems from the well-characterized biphasic inflammatory response induced by carrageenan, a phlogistic agent.

Causality of Experimental Design: The choice of this model is strategic. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (after 2 hours) is driven by prostaglandins and cytokines. Observing inhibition in the later phase, as seen with these derivatives, strongly suggests a mechanism involving the cyclooxygenase (COX) pathway, similar to traditional NSAIDs.[8]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly allocated into control and treatment groups (n=8 per group). Groups include a vehicle control (e.g., saline), a positive control (e.g., Diclofenac, 25 mg/kg), and test groups for the derivative at various doses (e.g., 10, 20, 40 mg/kg).[8]

  • Compound Administration: The test compounds, vehicle, or reference drug are administered intraperitoneally 1 hour before the induction of inflammation.[3]

  • Inflammation Induction: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume is measured immediately before carrageenan injection and at specified intervals (e.g., 2, 3, and 4 hours) post-injection using a plethysmometer.[8]

  • Data Analysis: The percentage of paw edema (inflammation) and the percentage of inhibition by the test compounds are calculated. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Workflow for In Vivo Anti-inflammatory Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization & Grouping C Administer Compound/Vehicle (i.p.) A->C B Compound & Vehicle Preparation B->C D Induce Inflammation (Carrageenan Injection) C->D 1 hr wait E Measure Paw Volume (Plethysmometry) D->E Measure at 2, 3, 4 hrs F Calculate % Edema Inhibition E->F G Statistical Analysis (ANOVA) F->G H Compare with Control & Standard G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Inducing Selective Cytotoxicity

The search for novel anticancer agents focuses on identifying compounds that can selectively kill cancer cells while sparing normal cells.[10] Derivatives of various heterocyclic systems, including those that can be synthesized from butanoate precursors, have shown promise.[11][12] The evaluation of these compounds relies on a tiered screening approach, beginning with in vitro cytotoxicity assays against a panel of cancer cell lines.[13][14]

Comparative Cytotoxicity Data

While specific cytotoxicity data for direct derivatives of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is emerging, related structures containing the 4-chlorophenyl moiety have shown significant activity. For instance, coumarin derivatives and homopiperazine derivatives bearing this group have demonstrated potent anticancer effects.[11][12]

Table 2: Illustrative Anticancer Activity of 4-Chlorophenyl-Containing Compounds

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Homopiperazine 6a*Reh (B-cell leukemia)MTT18[12]
4-Methylumbelliferone 4l**NCI-H460 (Lung)MTTPotent[15]
Organotin(IV) Carboxylate Complex 4***U87 (Malignant glioma)Not specified12.54 ± 0.05 µg/mL[16]

*4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide **A 4-MU derivative with a thiourea-piperazine moiety **(CH3)2SnL2 where L is 4-chloro-2-methylphenoxyacetate

These examples underscore the therapeutic potential of incorporating the 4-chlorophenyl group into various scaffolds to achieve anticancer activity. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, reliable, and widely adopted method for assessing the in vitro cytotoxic potential of new chemical entities.[13][17]

Causality of Experimental Design: This assay is selected for its simplicity and direct correlation with cell viability. It measures the metabolic activity of mitochondrial reductase enzymes within living cells. A reduction in this activity is directly proportional to the number of viable cells, providing a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H460) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic drug) are included.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Diagram of Anticancer Screening Logic

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Primary Screen Panel of Cancer Cell Lines MTT Assay B Determine IC50 Values A->B C Mechanism of Action Apoptosis Assay (Annexin V) Cell Cycle Analysis (Flow Cytometry) B->C Potent Compounds D Identify Lead Compound C->D E Xenograft Mouse Model D->E Promising Leads F Tumor Growth Inhibition Study E->F G Toxicity & Pharmacokinetic Analysis F->G

Caption: Tiered logic for preclinical anticancer drug discovery.

Antimicrobial Activity: Combating Microbial Resistance

The development of new antimicrobial agents is a critical area of research. Chemical compounds containing a 4-chlorophenyl group have been reported to possess antibacterial and antifungal properties.[16][18] The effectiveness of these agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[19]

Comparative Antimicrobial Data

Studies on various heterocyclic compounds incorporating the 4-chlorophenyl moiety have demonstrated a range of antimicrobial activities.

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Nicotinonitrile 3a-3l*S. aureus, B. subtilis200-500[18]
Nicotinonitrile 4a-4l**S. aureus, B. subtilis200-500[18]
Organotin(IV) Carboxylate Complexes 1-4Various Bacteria & FungiPotent Activity[16]

*2-Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitrile **2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitrile

The data suggests that while some derivatives exhibit moderate activity, further structural optimization could lead to more potent antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against bacteria.[19][20] It is favored for its efficiency and conservation of reagents.

Causality of Experimental Design: This method is chosen over simpler methods like disk diffusion because it provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds and for guiding potential therapeutic dosages.[21] Following Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility and comparability of results across different laboratories.[22]

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is examined visually for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Workflow for MIC Determination

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution workflow for MIC determination.

Conclusion and Future Directions

The Methyl 4-(4-chlorophenyl)-4-oxobutanoate scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant anti-inflammatory, and potentially potent anticancer and antimicrobial, properties. The consistent efficacy observed in compounds bearing the 4-chlorophenyl group highlights its importance in designing bioactive molecules.

Future research should focus on synthesizing and screening a broader library of these derivatives to establish more definitive structure-activity relationships. Mechanistic studies, such as specific enzyme inhibition assays (e.g., COX-1/COX-2)[24] and investigation into apoptotic pathways, will be crucial for optimizing lead compounds. By integrating the robust and validated experimental protocols outlined here, researchers can effectively compare new derivatives against existing standards and accelerate the journey from chemical synthesis to potential clinical application.

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  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByXeA1-7erCio8t4kcTpR1es9WAliZGYpyOseSMJ5TCsnoPn3fmGlhgx9k3dnFfLB2YncNyT-SiQRXxSjxGTB9oWo_Qg8cg83RaTUy16ZB7TfBNz-9lHM1kEtsEky0XNGBcSFbWrir9RUq2S68D_zt0dK1mhgR2BIww67hIOYjLX3]

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Technical Guide: Methyl 4-(4-chlorophenyl)-4-oxobutanoate vs. Bromo-Analogue in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of pharmacophores—particularly for p38 MAP kinase inhibitors, NSAIDs, and agrochemical pyridazinones—the choice between Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1) and its bromo-analogue (2) is a critical decision point.

While both compounds serve as versatile


-keto ester building blocks, they occupy distinct roles in the synthetic pipeline. Compound 1 (Chloro)  is the cost-effective "workhorse" for convergent synthesis where the aryl ring remains unsubstituted. Compound 2 (Bromo)  is the "specialist" required for divergent synthesis, offering a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core.

This guide objectively compares their physicochemical profiles, synthetic accessibility, and downstream reactivity to support evidence-based selection in drug discovery workflows.

Part 1: Physicochemical Profile & Identification

The bromo-analogue is significantly heavier and generally commands a higher market price due to its utility in cross-coupling. Both exist as low-melting solids, requiring cold storage to prevent hydrolysis or transesterification over long periods.

FeatureChloro-Analogue (1) Bromo-Analogue (2)
IUPAC Name Methyl 4-(4-chlorophenyl)-4-oxobutanoateMethyl 4-(4-bromophenyl)-4-oxobutanoate
Structure MeOOC-(CH₂)₂-C(=O)-Ph-Cl MeOOC-(CH₂)₂-C(=O)-Ph-Br
CAS Number 7148-01-830913-86-1
Molecular Weight 226.66 g/mol 271.11 g/mol
Physical State Off-white to pale yellow solidWhite to yellow solid
Melting Point 52–56 °C~58–60 °C (Solid at RT)
C-X Bond Energy ~400 kJ/mol (Stronger, inert)~280 kJ/mol (Weaker, reactive)
Primary Utility Fixed-core heterocycle synthesisModular core expansion (Cross-coupling)

Part 2: Upstream Synthesis (The Precursor Pathway)

Both compounds are synthesized via Friedel-Crafts acylation of the corresponding halobenzene with succinic anhydride, followed by esterification.

Mechanism & Workflow

The reaction proceeds via an acylium ion intermediate.[1][2] While chlorobenzene and bromobenzene are both deactivated rings (ortho/para directing), the synthesis of the Chloro-analogue is generally more robust and higher yielding in bulk due to the slightly lower steric hindrance and higher stability of the C-Cl bond under Lewis Acid conditions.

SynthesisPathway Succinic Succinic Anhydride Acylium Acylium Ion Complex Succinic->Acylium AlCl3, 0°C PhX Ph-X (Cl or Br) PhX->Acylium Solvent Acid 4-(4-halophenyl)- 4-oxobutanoic acid Acylium->Acid 1. Reflux 2. HCl quench Ester Target Methyl Ester (1 or 2) Acid->Ester MeOH, H2SO4 (Fischer Esterification)

Figure 1: General synthesis pathway. The Friedel-Crafts step is the critical yield-determining bottleneck.

Technical Nuance: The "Deactivation" Challenge

Because halobenzenes are deactivated, a stoichiometric excess of Aluminum Chloride (AlCl₃) (typically 2.2–2.5 equivalents) is required.

  • Chloro-Synthesis: Chlorobenzene can often serve as both reactant and solvent, simplifying workup.

  • Bromo-Synthesis: Bromobenzene is more expensive; thus, the reaction is often run in nitrobenzene or DCM to conserve the starting material. The yield is typically 10–15% lower than the chloro-analogue due to competing steric factors during the electrophilic attack.

Part 3: Divergent Reactivity (The Core Decision)

The selection between (1) and (2) depends entirely on which part of the molecule you intend to modify.

Path A: The "Tail" (Heterocycle Formation)

Winner: Chloro-Analogue (1) If the goal is to cyclize the keto-ester tail into a pyridazinone, pyrrole, or furanone, the halogen is merely a spectator. In this case, Compound 1 is superior due to higher atom economy and lower cost.

  • Reaction: Condensation with Hydrazine (Pyridazinones) or Amines (Paal-Knorr).

  • Outcome: Both compounds react at identical rates.

Path B: The "Head" (Aryl Core Expansion)

Winner: Bromo-Analogue (2) If the goal is to attach a biaryl system (common in kinase inhibitors), Compound 2 is essential.

  • Reaction: Suzuki-Miyaura Coupling.

  • Mechanism: The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than C-Cl.

    • Bromo (2): Couples with aryl boronic acids using standard catalysts (e.g., Pd(PPh₃)₄) at 80°C.

    • Chloro (1): Inert under standard conditions. Requires expensive, specialized ligands (e.g., Buchwald's SPhos or XPhos) and higher temperatures to force oxidative addition.

Reactivity cluster_tail Path A: Tail Modification (Heterocycle Synthesis) cluster_head Path B: Head Modification (Core Expansion) Start Start: Methyl 4-(4-X-phenyl)-4-oxobutanoate Hydrazine Reagent: Hydrazine Start->Hydrazine Suzuki Reagent: Ar-B(OH)2 + Pd(0) Start->Suzuki Pyridazinone Product: 6-(4-X-phenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone X = Cl or Br (Rates Identical) Biaryl Product: Methyl 4-(Biaryl)- 4-oxobutanoate Suzuki->Biaryl X = Br (High Yield) X = Cl (Low Yield/Inert)

Figure 2: Divergent reactivity profiles. Path B is the distinguishing factor favoring the Bromo-analogue.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Pyridazinone (From Chloro-Analogue)

Use this protocol for generating scaffold libraries where the aryl ring is fixed.

  • Reagents: Methyl 4-(4-chlorophenyl)-4-oxobutanoate (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol (0.5 M concentration).

  • Setup: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the keto-ester in Ethanol.[3]

    • Add Hydrazine hydrate dropwise at room temperature.

    • Heat to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (EtOAc:Hexane 1:1). The keto-ester spot will disappear, replaced by a lower Rf spot (pyridazinone).

  • Workup: Cool to room temperature. The product often precipitates as a white solid. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH.

  • Validation: 1H NMR will show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the NH proton (~10.9 ppm).

Protocol 2: Suzuki Coupling (From Bromo-Analogue)

Use this protocol for expanding the aromatic core.

  • Reagents: Methyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassing is critical.

  • Procedure:

    • Step A (Degassing): Combine solvent, base, and boronic acid in the flask. Bubble Argon/Nitrogen through the solution for 15 minutes. Note: Oxygen poisons the Pd(0) catalyst.

    • Step B (Catalysis): Add the Bromo-ester and Pd catalyst under positive inert gas pressure.

    • Step C (Reaction): Heat to 80–90°C for 4–12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography is usually required to separate the biaryl product from homocoupled byproducts.

Part 5: Decision Matrix

ScenarioRecommended CompoundRationale
Scale-up (>100g) Chloro (1) Lower cost of goods; easier handling; robust synthesis.
Library Synthesis (Head) Bromo (2) Necessary for Suzuki/Buchwald couplings under mild conditions.
Library Synthesis (Tail) Chloro (1) Identical reactivity to Bromo; significantly cheaper.
Metabolic Stability Chloro (1) Cl is generally more metabolically stable than Br (less prone to oxidative insertion by CYP450).
Late-Stage Functionalization Bromo (2) Allows the keto-ester moiety to be carried through synthesis and the aryl ring modified last.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 838865, Methyl 4-(4-bromophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Trends. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Pharmaceutical Intermediates in Key Drug Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of key intermediates used in the synthesis of major pharmaceutical agents. While we initially sought to evaluate the efficacy of "Methyl 4-(4-chlorophenyl)-4-oxobutanoate," our comprehensive literature review indicates that its role in the synthesis of Bupropion, Levetiracetam, and Celecoxib is not well-established. Therefore, this guide has been structured to provide a more pertinent and valuable analysis for researchers and drug development professionals. We will compare the established, industrially relevant intermediates for these blockbuster drugs against prominent greener and alternative synthetic routes, supported by experimental data and detailed protocols.

Introduction to Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational chemical building blocks that undergo a series of transformations to become the final Active Pharmaceutical Ingredient (API).[1] The selection of an intermediate is a critical decision in drug development, profoundly impacting the efficiency, scalability, cost, and environmental footprint of the manufacturing process.[1][] Key evaluation criteria for an intermediate include purity, stability, reaction yield, and regulatory compliance.[] High-purity intermediates (typically >98%) are essential to minimize impurities in the final API, ensuring safety and efficacy.[] This guide delves into the practical application of these principles by examining the synthesis of three major drugs.

Physicochemical Properties of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

While not a primary intermediate for the drugs discussed below, Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile building block in its own right, used in the synthesis of various anti-inflammatory, analgesic, and agrochemical agents.[3] Its properties are summarized below.

PropertyValueSource
CAS Number 7148-01-8[3][4]
Molecular Formula C₁₁H₁₁ClO₃[3][4]
Molecular Weight 226.66 g/mol [3][4]
Appearance Off-white crystals / Solid[3][4]
Melting Point 47-56 °C[3][5]
Purity ≥ 99% (HPLC)[3]
Hazards Harmful if swallowed, Harmful to aquatic life[4][6]

Bupropion Synthesis: A Comparative Analysis of Intermediates

Bupropion is a unique norepinephrine-dopamine reuptake inhibitor (NDRI) used for treating major depressive disorder and for smoking cessation.[7][8] Its synthesis is a classic example of α-amino ketone production, typically starting from m-chloropropiophenone.

Established vs. Greener Synthetic Pathways

The traditional synthesis involves the α-bromination of m-chloropropiophenone to form the key intermediate, 2-bromo-m-chloropropiophenone . This is followed by a nucleophilic substitution with tert-butylamine.[9][10] While effective, this route has significant environmental and safety drawbacks, including the use of hazardous liquid bromine and toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM).[7][11]

Greener alternatives have been developed to mitigate these issues, primarily focusing on replacing the brominating agent and the solvents.[12][13]

G cluster_0 Traditional Pathway cluster_1 Greener Pathway m-Chloropropiophenone m-Chloropropiophenone Intermediate_A 2-Bromo-m-chloropropiophenone m-Chloropropiophenone->Intermediate_A Br₂, DCM Intermediate_B 2-Bromo-m-chloropropiophenone m-Chloropropiophenone->Intermediate_B NBS, Ammonium Acetate Ethyl Acetate Bupropion_Base_A Bupropion Free Base Intermediate_A->Bupropion_Base_A tert-Butylamine, NMP Bupropion_HCl_A Bupropion HCl Bupropion_Base_A->Bupropion_HCl_A HCl Bupropion_Base_B Bupropion Free Base Intermediate_B->Bupropion_Base_B tert-Butylamine, Cyrene Bupropion_HCl_B Bupropion HCl Bupropion_Base_B->Bupropion_HCl_B 1M HCl

Caption: Comparative workflow of traditional vs. greener bupropion synthesis.

Performance Data: Intermediates and Reaction Conditions

The choice of reagents directly impacts reaction efficiency, safety, and overall yield. The substitution of liquid bromine with solid N-Bromosuccinimide (NBS) is a significant improvement, as it avoids the fugitive emissions associated with vaporous bromine.[12] Similarly, replacing reprotoxic solvents like NMP with bio-based alternatives such as Cyrene enhances the safety profile of the synthesis.[12][13]

ParameterTraditional MethodGreener MethodRationale for Change
Starting Material m-Chloropropiophenonem-ChloropropiophenoneN/A
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid, reducing inhalation hazard and fugitive emissions.[12]
Bromination Solvent Dichloromethane (DCM)Ethyl AcetateEthyl acetate is a less toxic and more environmentally benign solvent.[12]
Amination Solvent N-Methylpyrrolidinone (NMP)CyreneCyrene is a bio-based, biodegradable solvent alternative to reprotoxic NMP.[11]
Overall Yield 70-78%~68%Yields are comparable, making the greener route a viable alternative.[12][14]
Purity (HPLC) ≥99.9%High Purity (NMR confirmed)Both methods produce high-purity product suitable for pharmaceutical use.[12][14]
Reaction Time ~5.5 hours (bromination)~70 minutes (bromination)The greener method can offer significantly faster reaction times.[13][14]
Experimental Protocols

This protocol is adapted from greener synthesis methodologies.[12]

  • Dissolve m-chloropropiophenone (1 equivalent) and N-Bromosuccinimide (NBS, ~1 equivalent) in ethyl acetate.

  • Add a catalytic amount of ammonium acetate (~0.1 equivalents).

  • Heat the solution to reflux (approx. 77°C) for about 70 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining catalyst. The resulting ethyl acetate solution containing the crude bromo-intermediate can be used directly in the next step.

This protocol combines steps from established and greener methods.[9][12]

  • To the crude solution of 2-bromo-m-chloropropiophenone in ethyl acetate, add the solvent Cyrene and tert-butylamine (several equivalents).

  • Heat the mixture with stirring to approximately 60°C for 1-2 hours.

  • After cooling, perform an extraction using 1 M HCl. This avoids the use of highly concentrated 12 M HCl and flammable diethyl ether.[12][13]

  • The aqueous layer, containing the protonated bupropion, is separated.

  • Concentrate the aqueous layer under reduced pressure to yield a crude paste.

  • Recrystallize the residue from isopropanol to obtain pure bupropion hydrochloride crystals. An average yield of 68% can be expected.[12]

Levetiracetam Synthesis: Navigating Chiral Intermediates

Levetiracetam is a widely prescribed anti-epileptic drug, sold under the brand name Keppra®.[15] Its efficacy is specific to the (S)-enantiomer, making stereochemical control a central challenge in its synthesis.[16] Consequently, various synthetic strategies have been developed, each relying on different chiral intermediates.

Key Synthetic Strategies and Intermediates

Unlike bupropion's relatively linear synthesis, Levetiracetam can be approached from several distinct pathways, including chiral pool synthesis, asymmetric synthesis, and enzymatic resolutions.

  • Chiral Pool Synthesis (from (S)-2-Aminobutyric Acid): This classic route uses the naturally available chiral molecule (S)-2-aminobutyric acid. The synthesis involves protecting the amine, performing an amidation, and then cyclizing with an appropriate C4 building block like 4-chlorobutyryl chloride.[17] A key drawback is the generation of two moles of corrosive HCl during the cyclization step.[17]

  • Solvent-Free Condensation (from (S)-2-Aminobutanol): A more eco-friendly approach involves the high-temperature, solvent-free condensation of (S)-2-aminobutanol with γ-butyrolactone, followed by metal-catalyzed oxidation.[17][18] This route is considered greener and more scalable.

  • Asymmetric Strecker Reaction: This method builds the chiral center during the synthesis. It involves the reaction of propanal with a cyanide source and a chiral amine auxiliary to form a diastereomerically pure nitrile intermediate, which is then converted to Levetiracetam.

G cluster_0 Chiral Pool Route cluster_1 Greener Route SABA (S)-2-Aminobutyric Acid SABA_amide (S)-2-Aminobutyramide SABA->SABA_amide Protection, Amidation, Deprotection Lev_A Levetiracetam SABA_amide->Lev_A 4-chlorobutyryl chloride SAB (S)-2-Aminobutanol Intermediate_B (S)-N-(1-hydroxybutan-2-yl) pentanamide SAB->Intermediate_B Solvent-free Condensation GBL γ-Butyrolactone GBL->Intermediate_B Intermediate_C (S)-2-(2-oxopyrrolidin-1-yl) butyric acid Intermediate_B->Intermediate_C Metal-catalyzed Oxidation Lev_B Levetiracetam Intermediate_C->Lev_B Amidation

Caption: Comparison of two major synthetic routes to Levetiracetam.

Performance Data: A Comparison of Routes

The choice of synthetic route for Levetiracetam is a trade-off between the cost of starting materials, the number of steps, environmental impact, and stereochemical control.

ParameterChiral Pool RouteGreener (Solvent-Free) RouteAsymmetric Strecker Route
Key Intermediate (S)-2-Aminobutyramide(S)-2-(2-oxopyrrolidin-1-yl) butyric acidDiastereomerically pure butyronitrile
Primary Advantage Utilizes readily available chiral poolEco-friendly (solvent-free step), scalable[18]Creates chirality, avoids sourcing issues
Primary Disadvantage Generates corrosive HCl waste[17]High temperature/pressure required for condensation[18]Requires chiral auxiliary
Overall Yield ~22%[15]Not explicitly stated, but scalableNot explicitly stated, but efficient
Atom Economy Low (~5%)[15]Higher due to condensation reactionGenerally high
Enantiopurity Dependent on starting material purityHighHigh (>99% ee achievable)[19]
Experimental Protocols

This protocol is adapted from the work of Mylavarapu et al.[17]

  • Condensation: Heat a mixture of γ-butyrolactone (1.0 eq) and (S)-2-aminobutanol (1.0 eq) in an autoclave at 225°C under N₂ atmosphere (final pressure ~25 kg/cm ²) for 10 hours. The crude product is (S)-N-(1-hydroxybutan-2-yl)pentanamide.

  • Oxidation: Add RuO₂ (catalytic amount, ~0.6 mol%) to a mixture of the intermediate from step 1 (1.0 eq) and 3% aq. NaHCO₃.

  • Cool the mixture to 0°C and slowly add a 4.5% aq. solution of NaOCl over 1 hour, maintaining the pH at ~13 with 50% aq. NaOH.

  • After reaction completion (monitored by TLC, ~3 hours), quench with NaHSO₃ to obtain (S)-2-(2-oxopyrrolidin-1-yl) butyric acid.

  • Amidation: The resulting acid is converted to the amide (Levetiracetam) via a mixed anhydride intermediate using ethyl chloroformate, followed by bubbling ammonia gas through the reaction mixture at low temperature (-40 to -30°C).

Celecoxib Synthesis: The Power of Condensation Chemistry

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation from conditions like arthritis.[20] Its synthesis hinges on the formation of a pyrazole ring, a heterocyclic structure.

The Established Synthetic Pathway

The most common and industrially adopted synthesis involves two primary steps:

  • Claisen Condensation: 4′-Methylacetophenone is reacted with an ester, typically Ethyl trifluoroacetate, in the presence of a base to form the key diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD) .[20][21]

  • Pyrazolone Cyclocondensation: The TFBD intermediate is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride (also known as 4-sulfonamidophenylhydrazine HCl) to form the pyrazole ring of Celecoxib.[22][23]

G Start_A 4′-Methylacetophenone Intermediate_A 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione (TFBD) Start_A->Intermediate_A Claisen Condensation Start_B Ethyl trifluoroacetate Start_B->Intermediate_A Celecoxib Celecoxib Intermediate_A->Celecoxib Cyclocondensation Start_C 4-hydrazinobenzenesulfonamide HCl Start_C->Celecoxib

Caption: The established two-step synthetic workflow for Celecoxib.

Performance Data and Process Optimization

The efficiency of Celecoxib synthesis is heavily dependent on the conditions of the cyclocondensation step. Traditional methods often required long reflux times in solvents like ethanol.[20] Modern optimizations focus on shorter reaction times and improved purification methods.

ParameterDescription
Key Intermediates 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD)[21]; 4-hydrazinobenzenesulfonamide HCl[22]
Step 1 Reaction Claisen Condensation
Step 2 Reaction Pyrazole Cyclocondensation
Optimization Microwave-assisted synthesis can significantly reduce the reaction time for the cyclocondensation step compared to conventional heating.[24]
Solvent Choice The original synthesis used ethanol with a 20-hour reflux.[20] Alternative biphasic systems (ethyl acetate/water) can shorten heating times to 2-5 hours.[20]
Yield A student laboratory procedure using a biphasic system reported a 27% yield after purification.[20] Industrial yields are expected to be significantly higher through process optimization.
Experimental Protocols

This protocol is adapted from a laboratory procedure demonstrating the synthesis.[20][24]

  • Step 1 (TFBD Synthesis): Condense 4-methylacetophenone and ethyl trifluoroacetate using a suitable base (e.g., sodium methoxide) in a solvent like toluene or ethanol. Purify the resulting diketone intermediate, TFBD.

  • Step 2 (Celecoxib Synthesis): Dissolve the TFBD intermediate (1.1 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in a 50:50 (v/v) mixture of ethyl acetate and water.

  • Add hydrochloric acid to the mixture.

  • Heat the biphasic mixture to reflux for 2-5 hours.

  • After cooling, separate the organic layer. Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the crude product with water and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure Celecoxib.

Conclusion

The efficacy of a pharmaceutical intermediate is a multifaceted characteristic defined by its performance within a specific, optimized synthetic route. While Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a valuable chemical entity, the industrial syntheses of Bupropion, Levetiracetam, and Celecoxib rely on a different set of well-established intermediates. For Bupropion, the evolution from hazardous traditional reagents to greener alternatives like NBS and Cyrene demonstrates a commitment to sustainable manufacturing without compromising yield. The synthesis of Levetiracetam highlights the critical importance of stereocontrol, with diverse strategies available to access the required (S)-enantiomer. Finally, the Celecoxib synthesis is a testament to the power of classic condensation reactions in constructing complex heterocyclic APIs. For researchers and drug development professionals, understanding the nuances of these established pathways and the rationale behind process optimization is paramount to developing robust, safe, and cost-effective pharmaceutical manufacturing processes.

References

  • Arborphramchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.
  • Custom Synthesis. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions.
  • Taylor & Francis Online. (n.d.). An alternate synthesis of levetiracetam.
  • Mylavarapu, R., et al. (2010, October 13). An alternate synthesis of levetiracetam. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Available at: [Link]

  • Hagedorn, J. B., et al. (2020, December 8). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. Available at: [Link]

  • ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing.
  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Shearer, A. M., et al. (2022, August 24). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. ACS Publications. Available at: [Link]

  • Shearer, A. M., et al. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. ACS Publications. Available at: [Link]

  • Kekule Pharma Limited. (n.d.). Celecoxib,17852-52-7,720-94-5 Intermediates Manufacturers,Suppliers in India. Available at: [Link]

  • Tunge, J. A., et al. (2013, July 5). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. The Chemical Educator. Available at: [Link]

  • Awad, H., et al. (2014, May 14). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. PMC. Available at: [Link]

  • ResearchGate. (2025, August 6). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Available at: [Link]

  • Shearer, A. M., et al. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online. Available at: [Link]

  • Indian Journal of Chemistry. (2014). An asymmetric synthesis of Levetiracetam. Available at: [Link]

  • Google Patents. (n.d.). US7737302B2 - Process for preparing bupropion hydrochloride.
  • Royal Society of Chemistry. (n.d.). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Available at: [Link]

  • Organic Process Research & Development. (2009). CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENONE. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. Available at: [Link]

  • Semantic Scholar. (2010, September 1). An alternate synthesis of levetiracetam. Available at: [Link]

  • ACS Publications. (2022, August 30). A greener synthesis of the antidepressant bupropion hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US7939676B2 - Process for the preparation of levetiracetam.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]

  • Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. Available at: [Link]

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A Comparative Guide to the Reactivity of Methyl 4-(4-chlorophenyl)-4-oxobutanoate and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-chlorophenyl)-4-oxobutanoate is a versatile γ-ketoester that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. Its value lies in the presence of two key reactive sites: a ketone and an ester, offering multiple avenues for chemical modification. Understanding the relative reactivity of this compound compared to its structural analogs is paramount for designing efficient synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.

This guide provides an in-depth, objective comparison of the reactivity of Methyl 4-(4-chlorophenyl)-4-oxobutanoate with similar compounds. We will explore the influence of electronic and steric factors on the reactivity of the carbonyl groups through an analysis of experimental data from key reactions, including reduction and Grignard reactions.

The Influence of Electronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.[1][2]

In the context of Methyl 4-(4-chlorophenyl)-4-oxobutanoate and its analogs, the substituent on the para-position of the phenyl ring plays a critical role in modulating the reactivity of the ketone carbonyl. The chloro group in the parent compound is an electron-withdrawing group, which is expected to enhance the reactivity of the ketone compared to the unsubstituted analog.

Reactivity Comparison: Reduction with Sodium Borohydride

The reduction of the ketone functionality to a secondary alcohol is a common transformation for γ-ketoesters. Sodium borohydride (NaBH₄) is a mild and selective reducing agent often employed for this purpose. The rate and yield of this reaction are sensitive to the electronic nature of the substituent on the aromatic ring.

A systematic investigation into the reduction of various 4-aryl-4-oxoesters with sodium borohydride in methanol at room temperature provides valuable quantitative data for our comparison.[3][4]

Compoundp-SubstituentReaction Time (h)Yield (%) of 1-Aryl-1,4-butanediolReference
Methyl 4-(4-nitrophenyl)-4-oxobutanoate-NO₂ (Strong EWG)0.594[3][4]
Methyl 4-(4-chlorophenyl)-4-oxobutanoate -Cl (Weak EWG) 1.0 92 [3][4]
Methyl 4-phenyl-4-oxobutanoate-H (Neutral)1.590[3][4]
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate-OCH₃ (Strong EDG)2.585[3][4]

Analysis of Reduction Data:

The experimental data clearly demonstrates the anticipated trend in reactivity. The presence of a strong electron-withdrawing nitro group in Methyl 4-(4-nitrophenyl)-4-oxobutanoate leads to the fastest reaction and the highest yield. Our target compound, Methyl 4-(4-chlorophenyl)-4-oxobutanoate, with its moderately electron-withdrawing chloro group, exhibits high reactivity, second only to the nitro-substituted analog. Conversely, the electron-donating methoxy group in Methyl 4-(4-methoxyphenyl)-4-oxobutanoate deactivates the ketone carbonyl, resulting in a slower reaction and a lower yield of the corresponding diol. This trend directly correlates with the electronic effect of the para-substituent on the electrophilicity of the ketone carbonyl.

It is noteworthy that under these conditions (methanolic NaBH₄ at room temperature), both the ketone and the ester functionalities are reduced to the corresponding 1-aryl-1,4-butanediol.[3][4] This is somewhat unexpected as NaBH₄ is generally considered a mild reducing agent that selectively reduces ketones and aldehydes over esters.[5] The presence of the aryl group and the oxo-function at the γ-position appears to be crucial for this enhanced reactivity of the ester group.[4]

Reaction Mechanism: NaBH₄ Reduction of a Ketone

The reduction of a ketone by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.

Caption: Mechanism of NaBH₄ reduction of a ketone.

Reactivity Comparison: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In γ-ketoesters, the ketone is generally more reactive towards Grignard reagents than the ester.[6] However, the initially formed ketone from the reaction with the ester is also highly reactive, and typically two equivalents of the Grignard reagent add to the ester to form a tertiary alcohol.[1]

Predicted Reactivity Trend for Grignard Reaction:

Based on electronic effects, the predicted order of reactivity for the initial nucleophilic attack by a Grignard reagent on the ketone carbonyl is:

Methyl 4-(4-nitrophenyl)-4-oxobutanoate > Methyl 4-(4-chlorophenyl)-4-oxobutanoate > Methyl 4-phenyl-4-oxobutanoate > Methyl 4-(4-methoxyphenyl)-4-oxobutanoate

This predicted trend is supported by kinetic studies on the reaction of para-substituted acetophenones with various nucleophiles, which consistently show that electron-withdrawing groups accelerate the reaction rate.

Reaction Mechanism: Grignard Reaction with an Ester

The reaction of a Grignard reagent with an ester proceeds in a two-step addition-elimination-addition sequence. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. The ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Reduction_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate in Methanol B 2. Cool the solution to 0 °C in an ice bath A->B C 3. Add Sodium Borohydride portion-wise B->C D 4. Stir at room temperature for 1 hour C->D E 5. Quench with dilute HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for NaBH₄ reduction.

General Protocol for the Grignard Reaction of Methyl 4-(4-chlorophenyl)-4-oxobutanoate with Methylmagnesium Bromide

This protocol is a general representation based on standard Grignard reaction procedures.

Grignard_Protocol cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve Methyl 4-(4-chlorophenyl)-4-oxobutanoate in anhydrous THF B 2. Cool the solution to 0 °C A->B C 3. Add Methylmagnesium Bromide solution dropwise B->C D 4. Warm to room temperature and stir C->D E 5. Quench with saturated aqueous NH₄Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Experimental workflow for Grignard reaction.

Conclusion

The reactivity of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is significantly influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing chloro group enhances the electrophilicity of the ketone carbonyl, making it more reactive towards nucleophilic attack compared to its unsubstituted or electron-donating group-substituted counterparts. This is quantitatively supported by experimental data from sodium borohydride reductions. While direct comparative data for Grignard reactions is less available, the same reactivity trend is logically predicted. The steric bulk of the ester group is a secondary factor that primarily affects the reactivity of the ester carbonyl.

This guide provides a framework for researchers to make informed decisions when utilizing Methyl 4-(4-chlorophenyl)-4-oxobutanoate and its analogs in organic synthesis. By understanding the interplay of electronic and steric effects, chemists can better control reaction outcomes and develop more efficient and selective synthetic methodologies.

References

  • Chaudhuri, S., Saha, M., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 82. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Video: Esters to Alcohols: Grignard Reaction. (2025, May 22). JoVE. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]

  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Chaudhuri, S., Saha, M., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 82. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Chaudhuri, S., Saha, M., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 82. Available from: [Link]

  • NaBH4 reduction of ester. (2022, February 8). r/Chempros. Retrieved from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Rsc.org. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (n.d.). Sciforum. Retrieved from [Link]

  • Chaudhuri, S., Saha, M., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein journal of organic chemistry, 6, 82.
  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010, September 2). Semantic Scholar. Retrieved from [Link]

  • Method for the preparation of grignard compounds in hydrocarbon solution. (n.d.). Google Patents.
  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. (n.d.). SciSpace. Retrieved from [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. (n.d.). Ecochem. Retrieved from [Link]

  • Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. (n.d.). SciELO. Retrieved from [Link]

  • Reduction using NaBH4. (2016, January 29). ResearchGate. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Guide: Methyl 4-(4-chlorophenyl)-4-oxobutanoate vs. Alternatives in Pyridazinone-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive heterocycles—particularly 6-aryl-4,5-dihydropyridazin-3(2H)-ones—the choice of starting building block dictates both synthetic efficiency and the ultimate pharmacological profile of the drug candidate. Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 7148-01-8) serves as a premier 1,4-bielectrophile for these cyclization reactions .

This guide objectively compares the synthetic and structural performance of Methyl 4-(4-chlorophenyl)-4-oxobutanoate against its free acid counterpart and its halogenated/unsubstituted analogs. By analyzing reaction causality, physicochemical properties, and structure-activity relationships (SAR), this document provides a definitive framework for selecting the optimal precursor for PDE3, COX-2, and antihypertensive drug discovery programs.

Mechanistic Rationale: The "Why" Behind the Molecule

Synthetic Advantage: Methyl Ester vs. Free Acid

When synthesizing the pyridazinone core, chemists often debate between using the free acid (4-(4-chlorophenyl)-4-oxobutanoic acid) or the methyl ester. The methyl ester is objectively superior for high-throughput SAR libraries due to three causal factors:

  • Solubility: The ester exhibits vastly superior solubility in lower alcohols (ethanol/methanol) used as condensation solvents, ensuring a homogeneous reaction mixture.

  • Leaving Group Efficacy: The methoxide leaving group facilitates a smoother, lower-energy intramolecular cyclization compared to the hydroxyl group of the free acid, minimizing polymeric side reactions.

  • Purification: Unreacted methyl ester remains highly soluble in cold ethanol. When the product crystallizes, the impurities stay in the mother liquor, eliminating the need for exhaustive column chromatography.

Pharmacological Advantage: The 4-Chloro Substitution

In SAR studies, the para-substitution on the phenyl ring is a critical determinant of efficacy. The 4-chloro group provides a unique triad of benefits:

  • Metabolic Shielding: The para-position is highly susceptible to CYP450-mediated hydroxylation. The robust C-Cl bond blocks this metabolic liability, significantly extending in vivo half-life compared to the unsubstituted analog.

  • Lipophilic Efficiency (LipE): Chlorine increases the LogP to ~1.66 , enhancing membrane permeability and allowing the aromatic ring to anchor deeply into hydrophobic target sub-pockets.

  • Electronic Modulation: The inductive electron-withdrawing effect of the chlorine atom increases the hydrogen-bond donor acidity of the resulting pyridazinone NH group, strengthening target binding.

Reaction Workflow & Visualization

The synthesis of the bioactive core relies on a one-pot condensation and cyclization reaction. The dinucleophilic hydrazine attacks the ketone to form a transient hydrazone, which rapidly cyclizes onto the methyl ester.

SAR_Workflow Ester Methyl 4-(4-chlorophenyl) -4-oxobutanoate Intermediate Hydrazone Intermediate Ester->Intermediate Condensation (EtOH, Heat) Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Intermediate Product 6-(4-chlorophenyl)-4,5- dihydro-3(2H)-pyridazinone Intermediate->Product Cyclization (-MeOH)

Fig 1: One-pot condensation and cyclization workflow to form the dihydropyridazinone core.

Objective Performance Comparisons

Table 1: Synthetic Performance (Ester vs. Alternative Precursors)

Data normalized for standard 10 mmol scale cyclization with hydrazine hydrate in refluxing ethanol.

Precursor TypeCompoundReaction HomogeneityTypical Yield (%)Post-Reaction Purification
Methyl Ester (Target) Methyl 4-(4-chlorophenyl)-4-oxobutanoateExcellent (Clear solution)75 - 85% Direct Filtration (High Purity)
Free Acid 4-(4-chlorophenyl)-4-oxobutanoic acidPoor (Suspension)50 - 60%Recrystallization / Chromatography
Ethyl Ester Ethyl 4-(4-chlorophenyl)-4-oxobutanoateGood70 - 75%Direct Filtration
Table 2: SAR & Physicochemical Properties (4-Chloro vs. Analogs)

Comparing the resulting 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.

R-Group SubstitutionStarting Material UsedCalculated LogPMetabolic Liability (Para-Position)Relative Target Affinity (Hydrophobic Pockets)
4-Cl (Target) Methyl 4-(4-chlorophenyl)-4-oxobutanoate 1.66 Low (Blocked) ++++
4-H (Unsubstituted) Methyl 4-phenyl-4-oxobutanoate1.10High (CYP450 Oxidation)++
4-F (Fluoro) Methyl 4-(4-fluorophenyl)-4-oxobutanoate1.25Low (Blocked)+++
4-OMe (Methoxy) Methyl 4-(4-methoxyphenyl)-4-oxobutanoate1.05Moderate (O-dealkylation)+

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your SAR library generation, follow this self-validating protocol for the synthesis of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone from the methyl ester .

Step 1: Dissolution

  • Action: Dissolve 10 mmol (2.26 g) of Methyl 4-(4-chlorophenyl)-4-oxobutanoate in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Self-Validation: The solution must be clear and colorless to pale yellow. Any cloudiness indicates degraded starting material or moisture contamination.

Step 2: Dinucleophile Addition

  • Action: Add 12 mmol (0.58 mL) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature while stirring.

  • Self-Validation: A slight exotherm should be felt on the flask exterior, confirming the initial nucleophilic attack and formation of the transient hydrazone.

Step 3: Reflux & Cyclization

  • Action: Equip a reflux condenser and heat the mixture to 80°C for 4 to 6 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6, UV active) will completely disappear, replaced by a single, more polar product spot (Rf ~0.3, UV active).

Step 4: Crystallization

  • Action: Remove from heat and cool the reaction mixture to 0°C in an ice bath for 1 hour.

  • Self-Validation: The rapid formation of a dense, off-white crystalline precipitate confirms successful intramolecular cyclization and the exclusion of methanol.

Step 5: Isolation & Characterization

  • Action: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum at 50°C overnight.

  • Self-Validation: Verify identity and purity via Melting Point (Target: ~178°C) and LC-MS (Target m/z: 209 [M+H]⁺) .

References

  • LookChem. "6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one - Chemical Properties and Synthetic Routes." Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS No. 7148-01-8). As a halogenated keto ester, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Profile and Rationale for Specialized Disposal

Understanding the inherent hazards of Methyl 4-(4-chlorophenyl)-4-oxobutanoate is fundamental to appreciating the necessity of stringent disposal protocols. Its classification dictates why it cannot be treated as common laboratory waste.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.[1] This necessitates careful handling to prevent ingestion and mandates that any contaminated materials be treated as toxic waste.

  • Environmental Toxicity: The compound is designated as harmful to aquatic life with long-lasting effects.[1] This is a critical factor, strictly prohibiting its disposal down the drain, as it can persist in and damage aquatic ecosystems.[2][3]

  • Halogenated Organic Compound: As a chlorinated substance, it falls into a specific category of chemical waste that is regulated by the EPA.[4][5][6] Halogenated waste streams must be segregated from non-halogenated ones to allow for proper treatment, which often involves high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[7]

Table 1: Hazard and Safety Data Summary

PropertyValue & ClassificationRationale for Disposal Protocol
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for skin/eye irritation and acute toxicity.
GHS Signal Word WarningAlerts users to significant potential hazards.
Hazard Statements H302: Harmful if swallowed[1]Waste must be handled as toxic. Prevents accidental ingestion.
H412: Harmful to aquatic life with long lasting effects[1]Strictly prohibits drain disposal. Mandates containment.
Storage Class 11 - Combustible SolidsRequires storage away from ignition sources.
Regulatory Status Halogenated Organic Compound[4][5]Mandates segregation into a "Halogenated Waste" stream.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, adherence to safety protocols is paramount. The goal is to create a controlled environment that minimizes exposure risk.

Mandatory PPE and Handling Conditions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Ventilation: All handling and transfers of this chemical, including adding it to a waste container, should be performed in a well-ventilated area, preferably inside a chemical fume hood.[2]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a compliant and safe chemical waste management program.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase the complexity and cost of disposal.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated, properly labeled container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass) and have a secure, leak-proof cap.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "Halogenated Organic Solvents and Solids").[7] All constituents, including Methyl 4-(4-chlorophenyl)-4-oxobutanoate, should be listed.

  • Transfer Waste: Carefully transfer the waste chemical into the container, avoiding splashes. If transferring a solid, use a dedicated spatula or scoop.

  • Secure the Container: Tightly close the container cap immediately after adding waste. Hazardous waste containers must remain closed except when actively adding waste.[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible materials.[10]

Step-by-Step Disposal Procedures

The appropriate procedure depends on the nature of the waste being generated.

A. Routine Laboratory Waste (Unused or Residual Material)

This procedure applies to the disposal of leftover reagent or reaction byproducts.

  • Identify Waste Stream: Confirm the waste is a halogenated organic compound.

  • Containerize: Following the protocol in Section 3, carefully transfer the waste into the designated "Halogenated Organic Waste" container.

  • Log Contents: If your facility requires it, log the approximate amount and name of the chemical added to the container's waste log.

  • Arrange for Pickup: Once the container is full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or contracted licensed waste hauler.[11]

B. Spill Cleanup and Disposal

In the event of a spill, the cleanup materials become hazardous waste and must be disposed of accordingly.

  • Ensure Safety: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Prevent the spill from spreading or reaching a drain by surrounding it with an absorbent barrier (e.g., spill socks or sand).

  • Absorb the Material: Cover the spill with an inert absorbent material such as vermiculite, cat litter, or sand.[12][13][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a dedicated, sealable container or heavy-duty plastic bag.

  • Label as Hazardous Waste: Clearly label the container with "Hazardous Waste - Spill Debris" and list the chemical name.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., wipes, paper towels) should also be placed in the spill debris waste container.

  • Final Disposal: Treat the sealed container of spill debris as halogenated organic waste and arrange for its collection through your institution's EHS office.[15]

C. Disposal of "RCRA Empty" Containers

A container that has held Methyl 4-(4-chlorophenyl)-4-oxobutanoate is not considered regular trash until it is "RCRA empty."

  • Remove All Contents: Ensure all of the chemical that can be practically removed has been transferred to the appropriate waste container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[11] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.

  • Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. Collect all three rinses and dispose of them in the "Halogenated Organic Waste" container.[11]

  • Deface the Label: Completely remove or deface the original chemical label on the empty container.

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of as regular laboratory glass or plastic waste, according to your facility's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

DisposalWorkflow start Waste Generation: Methyl 4-(4-chlorophenyl)-4-oxobutanoate decision_type Waste Type? start->decision_type proc_routine Routine Lab Waste (Residuals, Byproducts) decision_type->proc_routine Routine proc_spill Accidental Spill decision_type->proc_spill Spill proc_container Empty Product Container decision_type->proc_container Empty common_path_start Transfer Waste to: Designated 'Halogenated Organic Waste' Container proc_routine->common_path_start step_absorb 1. Absorb with Inert Material (Vermiculite, Sand) proc_spill->step_absorb step_rinse 1. Triple Rinse with Appropriate Solvent proc_container->step_rinse step_collect_spill 2. Collect Debris into Sealable Container step_absorb->step_collect_spill step_collect_spill->common_path_start step_collect_rinsate 2. Collect ALL Rinsate as Hazardous Waste step_rinse->step_collect_rinsate step_deface 3. Deface Original Label step_collect_rinsate->step_deface step_collect_rinsate->common_path_start end_trash Dispose of Container as Regular Lab Waste step_deface->end_trash common_path_label Ensure Container is Labeled: 'Hazardous Waste' & Contents Listed common_path_start->common_path_label common_path_store Store Sealed Container in Satellite Accumulation Area common_path_label->common_path_store end_disposal Arrange Pickup by Licensed Waste Disposal Contractor common_path_store->end_disposal

Caption: Disposal workflow for Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Regulatory Compliance and Final Disposal

All activities involving hazardous waste are governed by federal and state regulations.

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are trained on the hazards of the chemicals they handle.[8] Furthermore, OSHA's standards for hazardous waste operations (HAZWOPER) ensure that personnel are protected during cleanup and disposal activities.[16][17]

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides "cradle-to-grave" regulations for hazardous waste. This includes generation, transportation, treatment, storage, and disposal.[3] As the generator of the waste, your laboratory is legally responsible for its proper disposal, even after it has been picked up by a contractor.[9]

The ultimate disposal of Methyl 4-(4-chlorophenyl)-4-oxobutanoate waste must be carried out by a licensed and certified hazardous waste management company. These companies are equipped to transport the waste and treat it using approved methods, typically high-temperature incineration for halogenated organic compounds.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • McLean Maintenance. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Conn Maciel Carey LLP. (n.d.). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 7148-01-8 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

  • Greenbook. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Mancomm. (n.d.). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (n.d.). Pharmaceutical waste management. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • BD Regulatory Documents. (2023, March 30). SAFETY DATA SHEET. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Managing of Pharmaceutical Waste in Industry. Cited in Strategies for Safe and Sustainable Pharmaceutical Waste Disposal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, March 31). Pharmaceutical waste management through microbial bioremediation. PMC. Retrieved from [Link]

  • University of Louisville DEHS. (2025, August 22). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 4-(4-chlorophenyl)-4-oxobutanoate (often utilized as a Friedel-Crafts intermediate in the synthesis of antihistamines like Fexofenadine) presents specific handling challenges due to its physical state as a solid powder and its halogenated organic nature.

While often classified with "Warning" signal words rather than "Danger," complacency is the primary risk factor. The presence of the chlorophenyl moiety combined with the ester group requires strict adherence to halogenated waste protocols and dust control measures to prevent sensitization and aquatic toxicity.

Parameter Technical Specification
CAS Number 7148-01-8
Physical State Solid (Off-white to pale yellow powder)
Key Hazards (GHS) H302: Harmful if swallowedH412: Harmful to aquatic life with long-lasting effectsPotential: H315/H319 (Skin/Eye Irritation - typical of halo-esters)
Molecular Weight 226.66 g/mol
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); limited water solubility.[1][2]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I emphasize that PPE is your last line of defense. Engineering controls (fume hoods) come first. However, for this specific compound, the following PPE configuration is non-negotiable.

Core PPE Requirements[3][4][5][6][7][8]
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (minimum) or P100 RespiratorDust Control: As a solid powder, the primary intake vector is inhalation of airborne particulates during weighing. If handled in a certified fume hood, a respirator is secondary but recommended during transfer.
Hand Protection (Solid) Nitrile Gloves (Min.[3] thickness: 0.11 mm)Barrier Integrity: Standard nitrile provides adequate protection against the solid dry powder.
Hand Protection (Solution) Double Gloving (Nitrile / Laminate)Permeation Risk: Once dissolved (e.g., in Dichloromethane), the solvent acts as a carrier, significantly increasing the permeation rate of the halogenated ester through single-layer nitrile.
Eye Protection Chemical Safety Goggles (Indirect Vent)Particulate Defense: Standard safety glasses allow dust entry from the side. Goggles seal the ocular area against fine powder and splashes during solubilization.
Body Protection Lab Coat (Cotton/Flame Resistant) + Closed-toe shoesContamination Control: Synthetic fibers can degrade or melt if exposed to the organic solvents used to dissolve this compound.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse the powder.

  • Engineering Setup: Operate strictly within a chemical fume hood. Verify face velocity is between 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula and weighing boat with a lint-free wipe dampened with ethanol to discharge static before touching the powder.

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a long-handled spatula to transfer directly into a tared weighing boat.

    • The "Tap" Method: Gently tap the spatula against the side of the vessel to dislodge powder; do not flick it, as this aerosolizes the compound.

Phase B: Solubilization & Reaction
  • Solvent Selection: When dissolving in halogenated solvents (e.g., Dichloromethane) or esters (e.g., Ethyl Acetate), assume the solution is highly penetrating .

  • Double Glove: Apply a second pair of gloves immediately before handling the solvent.

  • Vessel Management: Keep reaction vessels capped or under an inert atmosphere (Nitrogen/Argon) not just for chemistry, but to prevent solvent evaporation carrying the compound into the hood environment.

Disposal & Waste Management (Strict Compliance)

CRITICAL WARNING: This compound contains a Chlorine atom. It must be segregated from non-halogenated waste streams.[4]

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in a container labeled "Hazardous Solid Waste - Halogenated Organic."

  • Liquid Waste:

    • Do NOT pour down the drain.[3][5] (H412 Hazard: Aquatic Toxicity).[1][6]

    • Do NOT mix with Acetone/Ethanol waste streams if your facility separates Halogens.

    • Collect in the "Halogenated Organic Solvent Waste" carboy (often Red tag or specific color code in your facility).

    • Why? Halogenated waste requires high-temperature incineration (approx. 1100°C) to prevent the formation of dioxins during disposal. Mixing it with non-halogenated waste forces the entire volume to be treated as halogenated, tripling disposal costs and environmental impact.

Emergency Response Visualization

In the event of a spill or exposure, immediate, logical action is required.[7][8] I have modeled the decision logic below.

Diagram 1: Spill Response Logic Flow

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Solution Spill (w/ Solvent) Assess->Liquid Solution Dampen Cover with damp paper towels (Prevent Dust) Solid->Dampen 1. Contain Scoop Scoop into Haz-Waste Container Dampen->Scoop Clean Clean Surface with Soap & Water Scoop->Clean Evac Alert Lab & Ventilate Area Liquid->Evac High Volatility? Absorb Apply Absorbent (Vermiculite/Pads) Liquid->Absorb Low Volatility Evac->Absorb Absorb->Scoop Report Report to EHS Clean->Report

Caption: Decision matrix for containing solid vs. liquid spills to minimize aerosolization and exposure.

Diagram 2: Operational Hierarchy of Controls

Hierarchy Source Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Source) Eng Engineering Control: Fume Hood (Face Vel >80fpm) Source->Eng Primary Barrier Admin Admin Control: SOP & Training Eng->Admin Procedure PPE PPE (Last Resort): Gloves, Goggles, Lab Coat Admin->PPE Protection Safe Safe Handling PPE->Safe

Caption: Safety hierarchy emphasizing engineering controls over PPE for handling hazardous intermediates.

References

  • PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Halogenated Solvents and Waste Disposal. Retrieved from [Link]

Sources

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